Product packaging for Verruculogen(Cat. No.:CAS No. 12771-72-1)

Verruculogen

Número de catálogo: B192650
Número CAS: 12771-72-1
Peso molecular: 511.6 g/mol
Clave InChI: LRXYHMMJJCTUMY-GWXUGYLUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Verruculogen is an organic heterohexacyclic compound that is a mycotoxic indole alkaloid isolated from Penicillium and Aspergillus species. It has a role as a mycotoxin, a potassium channel blocker, a GABA modulator, an Aspergillus metabolite and a Penicillium metabolite. It is an indole alkaloid, a diol, an aromatic ether, an organic peroxide and an organic heterohexacyclic compound.
This compound has been reported in Talaromyces verruculosus, Aspergillus fischeri, and other organisms with data available.
This compound is a tremorgenic mycotoxin that has been found in fungi of the genera Penicillium and Aspergillus. It may be found in contaminated cereal crops such as oats, barley, millet, corn and rice. Tremorgenic mycotoxins affect central nervous system activity and have been implicated in a number of neurologic diseases of cattle collectively known as "staggers syndromes". (A2976)
complex 6-O-methylindole cpd containing 3 nitrogens;  induces tremor;  tremorigenic metabolite from Penicillium verruculosum isolated from moldy peanuts;  decreases GABA levels in CNS;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33N3O7 B192650 Verruculogen CAS No. 12771-72-1

Propiedades

IUPAC Name

(9R,14S,17S,23R,24S)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-20,23,31,34H,6-7,10,13H2,1-5H3/t17-,19-,20+,23-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXYHMMJJCTUMY-GWXUGYLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1N2C3=C(C=CC(=C3)OC)C4=C2C(CC(OO1)(C)C)N5C(=O)C6CCCN6C(=O)C5(C4O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1N2C3=C(C=CC(=C3)OC)C4=C2[C@H](CC(OO1)(C)C)N5C(=O)[C@@H]6CCCN6C(=O)[C@@]5([C@H]4O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30894030
Record name Verruculogen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12771-72-1
Record name Verruculogen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12771-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verruculogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012771721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R-(5alpha,10 alpha,10aalpha,14aalpha,15balpha))-1,10,10a,14,14a,15b-Hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-5H,12H-3,4-dioxa-5a,11a,15a-triaza cyclooct (1m) indeno (5,6-b)fluorene-11,15(2H,13H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Tremorgenic Mycotoxin Verruculogen: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Verruculogen, a tremorgenic mycotoxin produced by several species of Aspergillus and Penicillium, exerts its potent neurological effects primarily through the modulation of ion channels and neurotransmitter systems. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's activity, with a focus on its well-documented role as a potent inhibitor of large-conductance Ca2+-activated K+ (BK) channels and its emerging role as a modulator of the GABAergic system. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Primary Mechanism of Action: Inhibition of BK Channels

The principal molecular target of this compound is the large-conductance Ca2+-activated potassium channel, commonly known as the BK channel or Slo1. These channels are crucial regulators of neuronal excitability, neurotransmitter release, and smooth muscle tone. By inhibiting BK channels, this compound disrupts these processes, leading to the characteristic tremors and other neurological symptoms associated with its toxicity.

Quantitative Data on BK Channel Inhibition

While specific IC50 values for this compound across a range of BK channel subtypes are not extensively documented in publicly available literature, studies on related tremorgenic indole alkaloids, such as Paxilline and Penitrem A, provide valuable insights into the potency of this class of compounds.

CompoundBK Channel Subunit CompositionIC50 / KiReference
Penitrem A α subunit only6.4 nM[1]
α + β1 subunits64.4 nM[1]
Paxilline Not specified (closed state)~10 nM[2][3]
Not specified (open state)~10 µM[2][3]
α subunit (in oocytes)Ki = 1.9 nM[4]

This table summarizes the inhibitory concentrations of tremorgenic mycotoxins structurally and functionally related to this compound on BK channels.

Downstream Signaling Pathway of BK Channel Inhibition

The inhibition of BK channels by this compound leads to a cascade of events that ultimately result in increased neuronal excitability. The primary consequence of BK channel blockade is the reduction of potassium efflux during an action potential, which leads to a prolongation of membrane depolarization.

BK_Channel_Inhibition_Pathway This compound This compound BK_Channel BK Channel (Slo1) This compound->BK_Channel Inhibits K_Efflux K+ Efflux BK_Channel->K_Efflux Mediates Membrane_Potential Membrane Repolarization K_Efflux->Membrane_Potential Leads to Depolarization Prolonged Depolarization Membrane_Potential->Depolarization Prevents Ca_Channels Voltage-Gated Ca2+ Channels Depolarization->Ca_Channels Maintains Activation of Neuronal_Excitability Increased Neuronal Excitability Depolarization->Neuronal_Excitability Directly causes Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Mediates Neurotransmitter_Release Increased Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers Neurotransmitter_Release->Neuronal_Excitability Contributes to

Figure 1. Downstream signaling pathway of this compound-mediated BK channel inhibition.

Modulation of the GABAergic System

Emerging evidence suggests that this compound also impacts the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. While a direct antagonistic effect on GABA-A receptors has been proposed, the most consistent finding is a reduction in GABA levels in the brain.[5]

Effects on Neurotransmitter Levels

Studies have shown that the administration of this compound leads to a decrease in the concentration of GABA in the central nervous system.[5] Concurrently, there is an observed increase in the spontaneous release of excitatory neurotransmitters, glutamate and aspartate. This shift in the balance between inhibitory and excitatory neurotransmission likely contributes significantly to the tremorgenic effects of the toxin.

Putative GABA-A Receptor Antagonism Signaling Pathway

Although direct binding data is currently lacking, a hypothetical antagonistic interaction of this compound with the GABA-A receptor would prevent the influx of chloride ions, thereby reducing the hyperpolarizing effect of GABA and leading to increased neuronal excitability.

GABA_A_Antagonism_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Mediates This compound This compound (putative) This compound->GABA_A_Receptor Antagonizes (hypothesized) Neuronal_Excitability Increased Neuronal Excitability This compound->Neuronal_Excitability Contributes to Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Causes Inhibition Inhibition of Action Potential Firing Hyperpolarization->Inhibition Leads to Inhibition->Neuronal_Excitability Prevents

Figure 2. Hypothesized signaling pathway of this compound as a GABA-A receptor antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology for BK Channel Characterization

This protocol is adapted from standard electrophysiological techniques for characterizing ion channel modulators.

Objective: To measure the effect of this compound on BK channel currents in a heterologous expression system (e.g., HEK293 cells transfected with the gene for the BK channel α-subunit).

Materials:

  • HEK293 cells expressing the desired BK channel subunits

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ (buffered with EGTA/CaEGTA) (pH 7.2 with KOH)

  • This compound stock solution (in DMSO) and final dilutions in external solution

Procedure:

  • Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit BK channel currents.

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Repeat the voltage-step protocol to record currents in the presence of the toxin.

    • Perform a washout by perfusing with the control external solution.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before, during, and after this compound application.

    • Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

    • Generate dose-response curves to determine the IC50 of this compound.

HPLC-Based Measurement of GABA and Glutamate in Brain Tissue

This protocol is a generalized method for quantifying amino acid neurotransmitters in brain tissue samples.[6][7]

Objective: To measure the levels of GABA and glutamate in brain homogenates from animals treated with this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or electrochemical detector

  • C18 reverse-phase HPLC column

  • Brain tissue from control and this compound-treated animals

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) with a thiol)

  • Mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol or acetonitrile)

  • GABA and glutamate standards

Procedure:

  • Sample Preparation:

    • Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice.

    • Homogenize the tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate to pellet proteins and other cellular debris.

    • Collect the supernatant.

  • Derivatization:

    • Mix a known volume of the supernatant with the OPA derivatizing agent.

    • Allow the reaction to proceed for a defined period at a specific temperature.

  • HPLC Analysis:

    • Inject a known volume of the derivatized sample onto the HPLC column.

    • Elute the amino acids using an isocratic or gradient mobile phase.

    • Detect the derivatized amino acids using the fluorescence or electrochemical detector.

  • Quantification:

    • Generate a standard curve using known concentrations of GABA and glutamate standards.

    • Determine the concentration of GABA and glutamate in the brain samples by comparing their peak areas to the standard curve.

Experimental Workflow for Characterizing this compound's Mechanism of Action

The investigation of a natural product's mechanism of action, such as this compound, typically follows a multi-step, iterative process.

Experimental_Workflow cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Target Validation cluster_2 Cellular & In Vivo Mechanism cluster_3 Structural & Molecular Elucidation Phenotypic_Screening Phenotypic Screening (e.g., Tremor Induction in Rodents) Target_Hypothesis Hypothesis Generation (Ion Channel or Receptor Modulation) Phenotypic_Screening->Target_Hypothesis Initial_Binding_Assays Broad Panel Radioligand Binding Assays Target_Hypothesis->Initial_Binding_Assays Electrophysiology Electrophysiology (Patch-Clamp on Expressed Channels) Initial_Binding_Assays->Electrophysiology Concentration_Response Concentration-Response Curve Generation (IC50/EC50) Electrophysiology->Concentration_Response Selectivity_Profiling Selectivity Profiling (Testing against related channels) Concentration_Response->Selectivity_Profiling Neuronal_Activity_Assay Neuronal Activity Assays (e.g., Calcium Imaging, MEA) Selectivity_Profiling->Neuronal_Activity_Assay Neurotransmitter_Quantification Neurotransmitter Level Measurement (HPLC) Neuronal_Activity_Assay->Neurotransmitter_Quantification In_Vivo_Studies In Vivo Behavioral & Physiological Studies Neurotransmitter_Quantification->In_Vivo_Studies Site_Directed_Mutagenesis Site-Directed Mutagenesis of Target Protein In_Vivo_Studies->Site_Directed_Mutagenesis Structural_Biology Structural Biology (Cryo-EM, X-ray Crystallography) Site_Directed_Mutagenesis->Structural_Biology Computational_Modeling Computational Modeling & Docking Structural_Biology->Computational_Modeling

Figure 3. A representative experimental workflow for elucidating the mechanism of action of a natural product like this compound.

Conclusion

This compound is a potent neurotoxin that primarily exerts its effects through the high-affinity inhibition of BK channels, leading to increased neuronal excitability. Additionally, its modulation of the GABAergic system, likely through a reduction in GABA levels and potentially through direct receptor antagonism, further contributes to its tremorgenic properties. The detailed experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers investigating this compound and other natural product neurotoxins, and for professionals in the field of drug discovery seeking to understand and potentially harness the activities of such compounds. Further research is warranted to fully elucidate the specific interactions of this compound with various BK channel subtypes and to definitively characterize its effects on GABA-A receptors.

References

Verruculogen: A Technical Guide to a Tremorgenic Mycotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verruculogen is a potent tremorgenic mycotoxin produced by various species of Aspergillus and Penicillium. This indole alkaloid is a significant concern in agriculture and animal health due to its neurotoxic effects, which are primarily characterized by sustained tremors, ataxia, and convulsions. The primary mechanisms of this compound's toxicity involve the potent inhibition of large-conductance Ca2+-activated potassium (Maxi-K, BK) channels and the modulation of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the core scientific knowledge on this compound, including its quantitative toxicological and pharmacological data, detailed experimental protocols for its study, and visual representations of its mechanisms of action and relevant experimental workflows.

Introduction

This compound is a secondary metabolite of several fungal species, notably Aspergillus fumigatus and Penicillium verruculosum.[1] Its intricate chemical structure, featuring an indole nucleus, contributes to its neurotoxic properties.[1] The toxin's ability to induce a severe tremorgenic syndrome in animals has prompted extensive research into its mechanisms of action, with implications for toxicology, pharmacology, and drug development.[2] Understanding the molecular targets of this compound and the cellular pathways it disrupts is crucial for developing potential therapeutic interventions and for establishing safety thresholds for this mycotoxin in food and feed.

Quantitative Data

The following tables summarize the key quantitative data related to the toxicological and pharmacological effects of this compound.

Table 1: In Vivo Toxicological Data for this compound

ParameterSpeciesRoute of AdministrationValueReference(s)
Median Tremorgenic Dose (TD₅₀)MouseIntraperitoneal (i.p.)0.92 mg/kg[2]

Table 2: In Vitro Pharmacological Data for this compound

TargetAssayPreparationEffectValueReference(s)
Maxi-K (BK) ChannelsWhole-cell patch clampCHO cells expressing Dm SloInhibitionIC₅₀ in the low nM range[1]
GABAergic System³⁶Cl⁻ Influx AssayRat brain membranesInhibition of GABA-induced influxQualitative Inhibition[3]
GABAergic System[³⁵S]TBPS Binding AssayRat brain membranesInhibitionQualitative Inhibition[3]

Mechanism of Action

This compound's tremorgenic activity is primarily attributed to its dual effects on two critical components of the central nervous system: Maxi-K channels and GABAergic signaling.

  • Inhibition of Maxi-K (BK) Channels: this compound is a potent blocker of Maxi-K channels.[4] These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization of action potentials. By inhibiting these channels, this compound leads to prolonged depolarization of neurons, increased neurotransmitter release, and hyperexcitability, which manifests as tremors.

  • Modulation of GABAergic Neurotransmission: this compound also interferes with the inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA). It has been shown to inhibit GABA-induced chloride influx in rat brain membranes, suggesting a negative allosteric modulation of the GABAA receptor-ionophore complex.[3] Furthermore, studies have indicated that this compound administration leads to a decrease in GABA levels in the central nervous system of mice.[5] This reduction in inhibitory signaling contributes to the overall neuronal hyperexcitability and the manifestation of tremors.

Signaling Pathway of this compound-Induced Tremorgenesis

Verruculogen_Signaling cluster_Neuron Presynaptic Neuron This compound This compound MaxiK Maxi-K Channel This compound->MaxiK Inhibits GABA_A GABA-A Receptor This compound->GABA_A Inhibits (Reduces GABAergic inhibition) Neurotransmitter_Release Increased Neurotransmitter Release MaxiK->Neurotransmitter_Release Leads to prolonged depolarization Hyperexcitability Neuronal Hyperexcitability GABA_A->Hyperexcitability Disinhibition Neurotransmitter_Release->Hyperexcitability Tremors Tremors Hyperexcitability->Tremors Experimental_Workflows cluster_InVivo In Vivo Tremor Analysis cluster_InVitro_BK Maxi-K Channel Patch Clamp Animal_Prep Animal Preparation (Acclimatization) Dosing This compound/Vehicle Administration (i.p.) Animal_Prep->Dosing Recording Tremor Recording (Magnet & Coil) Dosing->Recording Analysis Power Spectral Analysis Recording->Analysis TD50 Determine TD50 Analysis->TD50 Cell_Culture CHO Cell Culture (Expressing Maxi-K) Recording_Setup Whole-Cell Patch Clamp Cell_Culture->Recording_Setup Baseline Record Baseline Currents Recording_Setup->Baseline Drug_App Apply this compound Baseline->Drug_App Record_Effect Record Inhibited Currents Drug_App->Record_Effect IC50_BK Calculate IC50 Record_Effect->IC50_BK

References

Verruculogen: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen is a tremorgenic mycotoxin produced by several species of fungi, most notably from the Penicillium and Aspergillus genera.[1][2][3] As a potent neurotoxin, it elicits significant interest within the scientific community for its intricate chemical architecture and its specific interactions with key components of the central nervous system. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, and mechanism of action of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Chemical Structure and Properties

This compound is an indole alkaloid characterized by a complex hexacyclic ring system.[4] Its unique structure includes a diketopiperazine moiety, an eight-membered endoperoxide ring, and a prenyl group.

Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C₂₇H₃₃N₃O₇[4]
Molecular Weight 511.57 g/mol [4]
IUPAC Name (5R,10S,10aR,14aS,15bS)-10,10a-Dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methylprop-1-en-1-yl)-1,10,10a,12,13,14,14a,15b-octahydro-5H,15H-3,4-dioxa-5a,11a,15a-triazacycloocta[lm]indeno[5,6-b]fluorene-11,15(2H)-dioneN/A
CAS Number 12771-72-1[4]
Melting Point 233-235 °CN/A
Solubility Soluble in methanol, ethanol, dimethyl sulfoxide, and chloroform.N/A
Appearance White crystalline solid[4]

Structural Diagram

Caption: Chemical structure of this compound.

Biosynthesis

The biosynthesis of this compound is a complex enzymatic process that originates from the amino acids L-tryptophan and L-proline. These precursors undergo a series of transformations, including prenylation and oxidative cyclization, to form the intricate hexacyclic structure.

Verruculogen_Biosynthesis tryptophan L-Tryptophan intermediate1 Cyclo(L-Trp-L-Pro) tryptophan->intermediate1 proline L-Proline proline->intermediate1 intermediate2 Brevianamide F intermediate1->intermediate2 Prenylation intermediate3 Fumitremorgin C intermediate2->intermediate3 Oxidative Cyclization This compound This compound intermediate3->this compound Hydroxylation & Peroxidation

Caption: Simplified biosynthetic pathway of this compound.

Mechanism of Action

This compound exerts its tremorgenic effects through a dual mechanism of action primarily targeting the central nervous system. It is a potent inhibitor of large-conductance Ca²⁺-activated K⁺ (BK) channels and also acts as a modulator of the GABA-A receptor.[5]

The inhibition of BK channels leads to neuronal hyperexcitability, while its interaction with GABA-A receptors interferes with inhibitory neurotransmission. This combined action disrupts the delicate balance of neuronal signaling, resulting in the characteristic tremors and motor disturbances.

Verruculogen_Mechanism cluster_neuron Neuron This compound This compound BK_channel BK Channel This compound->BK_channel Inhibits GABA_A_receptor GABA-A Receptor This compound->GABA_A_receptor Modulates Hyperexcitability Neuronal Hyperexcitability BK_channel->Hyperexcitability Leads to Reduced_Inhibition Reduced GABAergic Inhibition GABA_A_receptor->Reduced_Inhibition Leads to Tremors Tremors Hyperexcitability->Tremors Reduced_Inhibition->Tremors

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation of this compound involves the cultivation of a producing fungal strain, such as Penicillium verruculosum, followed by solvent extraction and chromatographic purification.

1. Fungal Culture:

  • Penicillium verruculosum is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or yeast extract sucrose broth) at 25°C for 14-21 days.

2. Extraction:

  • The fungal mycelium and culture medium are harvested and extracted with a polar organic solvent, such as a mixture of methanol, dichloromethane, and ethyl acetate (1:2:3 v/v/v) with 1% formic acid.[2]

  • The extracellular metabolites in the supernatant can be extracted with ethyl acetate.[2]

  • The organic extracts are combined and concentrated under reduced pressure.

3. Chromatographic Purification:

  • The crude extract is subjected to column chromatography on silica gel.

  • The column is eluted with a gradient of a non-polar to a polar solvent system (e.g., hexane to ethyl acetate).

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of this compound.

  • Fractions containing this compound are pooled and further purified by high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure this compound.

Purification_Workflow start Fungal Culture (Penicillium verruculosum) extraction Solvent Extraction (MeOH/DCM/EtOAc) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration silica_column Silica Gel Column Chromatography concentration->silica_column tlc TLC Analysis of Fractions silica_column->tlc hplc HPLC Purification (C18 Column) tlc->hplc end Pure this compound hplc->end

Caption: General workflow for the isolation and purification of this compound.

Structural Characterization

The chemical structure of this compound is typically elucidated using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to assign the complete chemical structure.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its chemical formula.

  • Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information.

Biological Activity Assays

1. In Vivo Tremorgenicity Assay:

  • The tremorgenic activity of this compound is assessed in an animal model, typically mice.

  • This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO) and administered intraperitoneally (i.p.) to mice.

  • The intraperitoneal median tremorgenic dose in mice for this compound has been found to be 0.92 mg/kg.[6]

  • Animals are observed for the onset, intensity, and duration of tremors, as well as other signs of neurotoxicity such as ataxia and convulsions.[6]

2. In Vitro Electrophysiology (Patch-Clamp):

  • The effect of this compound on BK channels is studied using the patch-clamp technique on cells expressing these channels (e.g., Xenopus oocytes or mammalian cell lines like CHO or HEK293).[7][8]

  • Whole-cell or single-channel currents are recorded in response to voltage steps in the presence and absence of this compound in the bath solution.

  • Inhibition of the channel is quantified by the reduction in current amplitude.

3. GABA-A Receptor Binding Assay:

  • The interaction of this compound with the GABA-A receptor can be investigated using radioligand binding assays.[9]

  • Membranes prepared from brain tissue (e.g., rat cortex) are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam).[9]

  • The ability of this compound to displace the radioligand is measured, providing information on its binding affinity for the receptor.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure and potent biological activity. This guide has provided a detailed overview of its chemical and physical properties, biosynthetic origins, and its dual mechanism of action on BK channels and GABA-A receptors. The outlined experimental protocols offer a foundational understanding of the methodologies employed to study this intriguing mycotoxin. Further research into the structure-activity relationships of this compound and its analogs may pave the way for the development of novel pharmacological tools and therapeutic agents.

References

Verruculogen's Effect on BK Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular interactions between the mycotoxin verruculogen and large-conductance Ca²⁺- and voltage-activated potassium (BK) channels, also known as Slo1 or KCa1.1. BK channels are crucial regulators of cellular excitability and play significant roles in neuronal firing, smooth muscle contraction, and neurotransmitter release.[1][2] this compound, an indole diterpene alkaloid, is recognized as a potent and selective blocker of these channels, making it a valuable pharmacological tool for studying their function.[1]

Mechanism of Action: State-Dependent Pore Blockade

This compound exerts its inhibitory effect on BK channels through a state-dependent mechanism, preferentially binding to and stabilizing the channel's closed conformation.[3] Structural and functional studies reveal that this compound binding requires the channel to be in a Ca²⁺-free, non-activated state.[3]

The binding site is a pocket located between the S5, pore helix (PH), and S6 transmembrane helices of the channel's pore-forming α-subunit.[4] Upon binding, this compound locks the S6 helix and the associated pore domain in the closed position.[3] This action effectively blocks the conformational changes required for channel opening, thereby precluding K⁺ ion translocation and inhibiting the Ca²⁺-induced activation signal.[3][4] This mechanism is analogous to that of paxilline, another well-characterized BK channel blocker, and studies have identified specific amino acid residues, such as Glycine311 (G311) in the S6 helix, as critical determinants for high-affinity binding of both compounds.[3]

dot

Caption: Mechanism of this compound's inhibitory action on BK channels.

Quantitative Data on this compound-BK Channel Interaction

The inhibitory potency of this compound has been quantified in various experimental systems. The following table summarizes key data from dose-response studies.

CompoundChannel TypeExperimental SystemParameterValueReference
This compoundDrosophila Slo (Dm Slo)Whole-cell patch clamp in CHO cellsIC₅₀~1 µM[4]
This compoundSlo1Patch ClampEffective Blocking Conc.10 nM[3]
Penitrem ADrosophila Slo (Dm Slo)Whole-cell patch clamp in CHO cellsIC₅₀~200 nM[4]

Experimental Protocols

The primary method for characterizing the effects of this compound on BK channels is patch-clamp electrophysiology . The following outlines a typical whole-cell recording protocol used in these studies.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ionic currents across the entire membrane of a single cell.

1. Cell Preparation:

  • A stable cell line, such as Chinese Hamster Ovary (CHO) cells, is transfected to express the specific BK channel α-subunit (e.g., Drosophila Slo) under investigation.[4]

  • Cells are cultured under standard conditions and prepared for electrophysiological recording.

2. Solutions and Electrodes:

  • Extracellular (Bath) Solution: Contains a physiological salt solution (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES) to mimic the extracellular environment. This compound is added to this solution at desired concentrations.

  • Intracellular (Pipette) Solution: Contains a K⁺-based salt solution (e.g., K-gluconate or KCl, HEPES) and a Ca²⁺ buffer (e.g., EGTA) to control the intracellular free Ca²⁺ concentration.

  • Microelectrodes: Pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

3. Recording Procedure:

  • A high-resistance seal (>1 GΩ) is formed between the microelectrode tip and the cell membrane.

  • The cell membrane under the pipette is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

  • The cell's membrane potential is clamped at a holding potential, typically -70 mV.[4]

4. Voltage Protocol and Data Acquisition:

  • A series of depolarizing voltage steps are applied to activate the BK channels (e.g., from -120 mV to +60 mV in 10 mV increments).[4]

  • The resulting outward K⁺ currents are recorded before (control) and after the application of this compound to the bath solution.[4]

5. Data Analysis:

  • The peak current amplitude at each voltage step is measured.

  • The percentage of current inhibition by this compound is calculated relative to the control current.

  • A dose-response curve is generated by plotting the percentage of inhibition against various concentrations of this compound. This curve is then fitted with an appropriate function (e.g., Hill equation) to determine the IC₅₀ value.[4]

dot

Experimental_Workflow start Start: CHO Cells Expressing BK Channels patch Establish Whole-Cell Patch Clamp Configuration start->patch hold Set Holding Potential (e.g., -70 mV) patch->hold protocol Apply Depolarizing Voltage-Step Protocol hold->protocol record_control Record Control K⁺ Currents protocol->record_control apply_drug Apply this compound to Bath Solution record_control->apply_drug record_drug Record K⁺ Currents in Presence of this compound apply_drug->record_drug analyze Measure Current Inhibition and Plot Dose-Response Curve record_drug->analyze end Determine IC₅₀ Value analyze->end

Caption: Workflow for a whole-cell patch-clamp experiment.

Logical Model of this compound Interaction

The interaction of this compound with the BK channel can be conceptualized as a logical relationship between channel states. The channel can exist in a closed, open, or drug-bound state. This compound effectively traps the channel in the closed state, preventing its transition to the open state.

dot

Logical_Relationship Closed Closed Open Open Closed->Open Activation (Ca²⁺, Voltage) Blocked Blocked Closed->Blocked this compound Binding Open->Closed Deactivation Blocked->Closed Unbinding

Caption: State diagram of BK channel modulation by this compound.

Conclusion

This compound is a powerful inhibitor of BK channels, acting through a well-defined, state-dependent mechanism. It physically occludes the ion conduction pathway by binding to a specific site within the pore domain of the closed channel. This action prevents the conformational changes necessary for channel activation. The detailed understanding of its mechanism, supported by quantitative data from electrophysiological experiments, solidifies this compound's role as an indispensable tool for probing the structure-function relationships of BK channels and for investigating their physiological and pathophysiological roles.

References

An In-depth Technical Guide to the Biosynthesis of Verruculogen in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen, a potent tremorgenic mycotoxin, belongs to the diketopiperazine class of fungal secondary metabolites. Its complex chemical structure, featuring a unique endoperoxide bridge, and its neurological effects have made it a subject of significant interest in the fields of natural product chemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in fungi, with a focus on the genetic and enzymatic machinery responsible for its production. The information presented herein is intended to serve as a valuable resource for researchers investigating fungal secondary metabolism and professionals involved in the discovery and development of new therapeutic agents.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes typically organized in a contiguous cluster within the fungal genome. In the well-studied fungus Aspergillus fumigatus, this cluster is referred to as the ftm (fumitremorgin) gene cluster, as this compound shares a common biosynthetic origin with other fumitremorgin-type alkaloids. While the exact composition of the gene cluster can vary slightly between different fungal species, the core enzymatic functions are generally conserved.

The Biosynthetic Pathway: From Precursors to this compound

The journey from simple amino acid precursors to the intricate structure of this compound involves a series of enzymatic transformations, each catalyzed by a specific protein encoded within the ftm gene cluster. The pathway can be broadly divided into several key stages:

  • Diketopiperazine scaffold formation: The pathway initiates with the condensation of two amino acids, L-tryptophan and L-proline, to form the diketopiperazine core structure, brevianamide F. This crucial step is catalyzed by a nonribosomal peptide synthetase (NRPS).

  • Prenylation events: The brevianamide F scaffold undergoes one or more prenylation reactions, where a dimethylallyl pyrophosphate (DMAPP) group is attached to the indole ring of the tryptophan moiety. These reactions are catalyzed by prenyltransferases.

  • Oxidative modifications: A series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases, modify the growing molecule. These modifications are essential for the formation of the characteristic polycyclic structure of the fumitremorgin family.

  • Methylation: In some branches of the pathway, a methyl group is added, a reaction catalyzed by a methyltransferase.

  • Final endoperoxide ring formation: The final and defining step in this compound biosynthesis is the formation of the eight-membered endoperoxide ring. This remarkable transformation is catalyzed by a non-heme iron-dependent dioxygenase, this compound synthase.

Below is a DOT language script that visualizes the core biosynthetic pathway of this compound.

Verruculogen_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Tryptophan L-Tryptophan Brevianamide F Brevianamide F L-Tryptophan->Brevianamide F FtmA (NRPS) L-Proline L-Proline L-Proline->Brevianamide F Tryprostatin B Tryprostatin B Brevianamide F->Tryprostatin B FtmB (PT) 6-OH-Tryprostatin B 6-OH-Tryprostatin B Tryprostatin B->6-OH-Tryprostatin B FtmC (P450) Tryprostatin A Tryprostatin A 6-OH-Tryprostatin B->Tryprostatin A FtmD (MT) Fumitremorgin C Fumitremorgin C Tryprostatin A->Fumitremorgin C FtmE (P450) 12,13-di-OH-Fumitremorgin C 12,13-di-OH-Fumitremorgin C Fumitremorgin C->12,13-di-OH-Fumitremorgin C FtmG (P450) Fumitremorgin B Fumitremorgin B 12,13-di-OH-Fumitremorgin C->Fumitremorgin B FtmH (PT) This compound This compound Fumitremorgin B->this compound FtmOx1 (Dioxygenase) CRISPR_Workflow cluster_design Design & Preparation cluster_transformation Transformation cluster_analysis Analysis Design gRNA Design gRNA Co-transformation Co-transformation Design gRNA->Co-transformation Construct Cas9 Vector Construct Cas9 Vector Construct Cas9 Vector->Co-transformation Prepare Repair Template Prepare Repair Template Prepare Repair Template->Co-transformation Prepare Protoplasts Prepare Protoplasts Prepare Protoplasts->Co-transformation Selection of Transformants Selection of Transformants Co-transformation->Selection of Transformants PCR Screening PCR Screening Selection of Transformants->PCR Screening Sequencing Sequencing PCR Screening->Sequencing Metabolite_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fungal Culture Fungal Culture Solvent Extraction Solvent Extraction Fungal Culture->Solvent Extraction Concentration & SPE Concentration & SPE Solvent Extraction->Concentration & SPE HPLC Separation HPLC Separation Concentration & SPE->HPLC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) HPLC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification

The Tremorgenic Mycotoxin Verruculogen: A Technical Guide to its Discovery, Isolation, and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verruculogen is a potent tremorgenic mycotoxin belonging to the indole alkaloid class, first identified in 1972.[1] Produced by various species of Penicillium and Aspergillus, this secondary metabolite has garnered significant interest due to its unique chemical structure, featuring an eight-membered endoperoxide ring, and its pronounced neurotoxic effects.[2][3] this compound's mechanism of action involves the modulation of several key neurotransmitter systems, making it a valuable tool for neuropharmacological research and a potential starting point for drug discovery programs. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and purification, and a summary of its physicochemical and biological properties.

Discovery and History

The initial discovery and isolation of this compound were reported in 1972 by Cole and his colleagues from cultures of the fungus Penicillium verruculosum.[1] This was followed by the elucidation of its complex chemical structure in 1974 by Fayos et al., which revealed it to be a unique indole alkaloid.[1][3][4] Subsequent research has identified several other fungal species capable of producing this compound, including Penicillium piscarium, Penicillium raistrickii, and various strains of Aspergillus fumigatus and Aspergillus fischeri.[2][5]

The tremorgenic (tremor-inducing) properties of this compound were quickly recognized as its primary biological effect. This neurotoxicity has been linked to its influence on the central nervous system, specifically its ability to increase the spontaneous release of the excitatory neurotransmitters glutamate and aspartate while decreasing the levels of the inhibitory neurotransmitter GABA.[1][2] Furthermore, this compound is a potent inhibitor of Ca2+-activated K+ (BK) channels and acts as a cell cycle inhibitor, highlighting its diverse biological activities.[1][2]

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Formula C₂₇H₃₃N₃O₇[3]
Molar Mass 511.57 g/mol [3]
CAS Number 12771-72-1[2]
Appearance White Powder[3]
Melting Point 230-233°C[2]
Solubility DMSO, Methanol, Ethanol[2]
Table 2: this compound Production in Aspergillus fumigatus
Isolate TypeMean Production (mg/mL)Standard Deviation
Airborne 0.34± 0.16
Clinical 0.26± 0.19

Data from a study on 30 airborne and 33 clinical isolates of A. fumigatus.

Experimental Protocols: Isolation and Purification

The following section details a representative methodology for the isolation and purification of this compound from fungal cultures. This protocol is a composite of methods described in the scientific literature.

Fungal Fermentation
  • Strain Selection: Cultures of Penicillium verruculosum or a known this compound-producing strain of Aspergillus fumigatus are used.

  • Media Preparation: A suitable liquid medium, such as Czapek Dox broth supplemented with 0.5% yeast extract, is prepared and sterilized. For some Penicillium species, the addition of 2% calcium chloride can enhance sporulation and mycotoxin production.

  • Inoculation and Incubation: The sterile medium is inoculated with spores or mycelial fragments of the selected fungal strain. The cultures are incubated at 25°C for 7-14 days with shaking (for submerged cultures) or as static surface cultures. Optimal production of this compound is generally observed at 25°C.

  • Harvesting: After the incubation period, the fungal biomass (mycelium) and the culture filtrate are separated by filtration.

Extraction
  • Mycelial Extraction: The harvested mycelium is dried and then ground to a fine powder. The powdered mycelium is extracted exhaustively with chloroform at room temperature with continuous shaking for 24-48 hours.

  • Filtrate Extraction: The culture filtrate is subjected to liquid-liquid extraction with an equal volume of chloroform. This is typically done in a separatory funnel, and the extraction process is repeated three times to ensure complete recovery of the mycotoxin.

  • Solvent Evaporation: The chloroform extracts from both the mycelium and the filtrate are combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Purification
  • Thin-Layer Chromatography (TLC): The purity of the crude extract and subsequent fractions is monitored by TLC. Silica gel plates are used as the stationary phase, and a mobile phase of chloroform:methanol (e.g., 9:1 v/v) is employed. This compound can be visualized under UV light.

  • Silica Gel Column Chromatography: The crude extract is purified by column chromatography using silica gel (70-230 mesh) as the stationary phase.

    • The column is packed with silica gel in a non-polar solvent such as hexane.

    • The crude extract, dissolved in a minimal amount of chloroform, is loaded onto the top of the column.

    • Elution is performed using a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.

    • Fractions are collected and analyzed by TLC to identify those containing this compound.

  • Crystallization: The fractions containing pure this compound are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system (e.g., methanol/water) to obtain pure, crystalline this compound.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification a Inoculation of Penicillium/Aspergillus b Incubation (25°C, 7-14 days) a->b c Harvesting b->c d Mycelium & Filtrate Separation c->d e Chloroform Extraction d->e f Solvent Evaporation e->f g Silica Gel Column Chromatography f->g h TLC Analysis of Fractions g->h i Crystallization h->i j j i->j Pure this compound

Caption: A generalized workflow for the isolation and purification of this compound from fungal cultures.

Simplified Signaling Pathway of this compound's Neurotoxic Action

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron This compound This compound Glutamate Glutamate/Aspartate Release This compound->Glutamate Increases GABA GABA Levels This compound->GABA Decreases BK_Channel Ca2+-activated K+ Channel This compound->BK_Channel Inhibits Tremors Tremors Glutamate->Tremors GABA->Tremors Reduces Inhibition BK_Channel->Tremors Contributes to Excitability

Caption: A diagram illustrating the key molecular targets of this compound leading to its tremorgenic effects.

References

Neurotoxic Effects of Verruculogen in Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verruculogen, a tremorgenic mycotoxin produced by certain species of Penicillium and Aspergillus, is a potent neurotoxin that elicits a characteristic syndrome of tremors, ataxia, and convulsions in animal models. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound, with a focus on quantitative data from animal studies, detailed experimental protocols, and the underlying molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neurotoxicology, pharmacology, and drug development.

Introduction

This compound is an indole-diterpenoid mycotoxin that poses a potential threat to animal and human health through the contamination of food and feedstuffs.[1] Its most prominent toxicological feature is the induction of a neurological syndrome characterized by sustained tremors.[2] Understanding the dose-dependent effects, mechanisms of action, and experimental methodologies for studying this compound is crucial for risk assessment and the development of potential therapeutic interventions. This guide summarizes the key findings from preclinical animal studies to provide a detailed technical resource on the neurotoxicity of this compound.

Quantitative Neurotoxic Effects

The neurotoxic effects of this compound have been quantified in various animal models, primarily in rodents. The data consistently demonstrates a dose-dependent increase in the severity of tremors and a decrease in motor function.

Tremorgenic Effects

The hallmark of this compound intoxication is the induction of tremors. The median tremorgenic dose (TD50) provides a standardized measure of this effect.

Animal ModelAdministration RouteMedian Tremorgenic Dose (TD50)ObservationReference
MiceIntraperitoneal0.92 mg/kgInduction of sustained tremors[2]
Effects on Motor Activity

Exposure to this compound leads to a significant depression of spontaneous motor activity and exploratory behavior in animal models.

Animal ModelDose (mg/kg, i.p.)Effect on Motor ActivityObservation MethodReference
MiceNot specifiedMarked depressionPhotoactometer[2]
MiceNot specifiedMarked depression of exploratory reflex behaviorsOpen field test[2]

Experimental Protocols

Standardized protocols are essential for the reliable and reproducible investigation of this compound's neurotoxicity. This section outlines key experimental procedures.

Animal Models and Administration
  • Animal Species: Male Wistar rats and C57BL/6N mice are commonly used models.[3]

  • Administration Route: Intraperitoneal (i.p.) injection is a frequent method for administering this compound to achieve systemic exposure.[2][3]

  • Vehicle: The vehicle for dissolving this compound for injection is often not specified in the available literature but would typically be a biocompatible solvent such as dimethyl sulfoxide (DMSO) followed by dilution in saline.

Experimental workflow for in vivo studies of this compound neurotoxicity.

Assessment of Neurobehavioral Effects
  • Tremor Assessment: While a specific standardized scoring system for this compound-induced tremors is not detailed in the provided search results, a qualitative assessment of the presence, onset, and severity of tremors is typically performed.

  • Spontaneous Motor Activity: Photoactometers are used to quantify general locomotor activity. A reduction in beam breaks indicates a depressive effect on motor function.[2]

  • Exploratory Behavior: The open-field test is used to assess exploratory activity and anxiety-like behaviors. Parameters such as the number of line crossings and time spent in the center of the arena are measured.[2]

Neurochemical Analysis
  • Synaptosome Preparation: To study neurotransmitter release, synaptosomes (isolated nerve terminals) are prepared from brain tissue (e.g., cerebral cortex, corpus striatum) of treated and control animals. This involves homogenization of the brain tissue in an iso-osmotic sucrose buffer followed by differential centrifugation to pellet the synaptosomes.

  • Neurotransmitter Release Assay: The prepared synaptosomes are then superfused with physiological buffer, and the release of neurotransmitters such as glutamate, aspartate, and GABA into the superfusate is measured, often using high-performance liquid chromatography (HPLC).

GABAA Receptor Binding Assay
  • Membrane Preparation: Brain tissue is homogenized and centrifuged to isolate a membrane fraction rich in GABAA receptors.

  • Binding Assay: The membranes are incubated with a radiolabeled GABAA receptor agonist, such as [3H]muscimol, in the presence and absence of this compound. The amount of radioligand binding is then quantified to determine if this compound competes for the binding site or allosterically modulates agonist binding.

Signaling Pathways in this compound Neurotoxicity

This compound exerts its neurotoxic effects primarily by interfering with inhibitory and excitatory neurotransmission. The key molecular targets are GABAA receptors and large-conductance Ca2+-activated K+ (BK) channels.

Modulation of GABAergic and Glutamatergic Systems

This compound disrupts the delicate balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission. In vitro studies using rat cerebrocortical synaptosomes have shown that this compound significantly increases the spontaneous release of the excitatory neurotransmitters glutamate and aspartate.[4] Conversely, it has been suggested to decrease the overall levels of the inhibitory neurotransmitter GABA in the central nervous system.[5] This shift towards increased excitatory signaling is a primary contributor to the observed tremorgenic effects.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Release_Glutamate ↑ Release This compound->Release_Glutamate GABA_Levels ↓ GABA Levels This compound->GABA_Levels Inhibition_GABA Inhibition This compound->Inhibition_GABA Inhibition_BK Inhibition This compound->Inhibition_BK Glutamate_Vesicle Glutamate/ Aspartate Vesicles Glutamate_Vesicle->Release_Glutamate GABA_Vesicle GABA Vesicles Glutamate ↑ Glutamate/ Aspartate Release_Glutamate->Glutamate Neuronal_Excitation ↑ Neuronal Excitability Glutamate->Neuronal_Excitation GABA_Receptor GABAA Receptor GABA_Receptor->Inhibition_GABA BK_Channel BK Channel (Ca2+-activated K+ channel) BK_Channel->Inhibition_BK Inhibition_GABA->Neuronal_Excitation Disinhibition Inhibition_BK->Neuronal_Excitation Disinhibition Tremors Tremors Neuronal_Excitation->Tremors

Proposed signaling pathway of this compound-induced neurotoxicity.

Interaction with GABAA Receptors and BK Channels

This compound acts as a potent, non-competitive antagonist of the GABAA receptor, likely by binding at or near the chloride channel pore.[6] This inhibition of the primary inhibitory receptor in the brain further contributes to a state of hyperexcitability. Additionally, this compound is a blocker of large-conductance Ca2+-activated K+ (BK) channels.[7] These channels are crucial for repolarizing the neuronal membrane and regulating neuronal firing rates. By blocking BK channels, this compound prolongs neuronal depolarization and enhances neurotransmitter release, exacerbating the excitatory imbalance.

Pharmacokinetics and Metabolism

Studies in rats have shown that intravenously administered radiolabeled this compound is rapidly distributed to a wide range of body tissues within minutes.[8][9] It is then quickly taken up by the liver and extensively metabolized.[8][9] The primary metabolite is the related tremorgen TR-2, along with a desoxy derivative of this compound.[8][9] These metabolites are then excreted primarily via the biliary route.[8][9] The rapid metabolism and clearance of this compound may explain the relatively short duration of the tremorgenic syndrome observed in animal models.

Histopathology

Currently, there is a lack of specific information in the reviewed literature regarding the histopathological changes in the brain following this compound administration. While other neurotoxins are known to cause neuronal degeneration, necrosis, and inflammatory reactions, further research is needed to determine if this compound induces similar structural damage in the central nervous system.

Conclusion

This compound is a potent tremorgenic mycotoxin that disrupts neuronal function by altering the balance of excitatory and inhibitory neurotransmission. Its primary mechanisms of action involve the enhanced release of excitatory amino acids, antagonism of GABAA receptors, and blockade of BK channels. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research into the neurotoxic effects of this compound. Future studies should focus on obtaining more detailed dose-response data for behavioral and neurochemical effects, establishing a standardized tremor scoring system, and investigating the potential for this compound-induced histopathological changes in the brain. A deeper understanding of these aspects will be critical for assessing the risks posed by this mycotoxin and for the development of effective countermeasures.

References

Verruculogen as a GABA-A Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Verruculogen and the GABA-A Receptor

This compound is an indole-diterpene alkaloid known for its neurotoxic effects, primarily causing tremors in vertebrates. Its mechanism of action is largely attributed to its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

This compound's antagonistic action on the GABA-A receptor disrupts this inhibitory signaling, leading to a state of neuronal hyperexcitability that manifests as tremors. Understanding the specifics of this interaction is crucial for both toxicological studies and for the potential development of novel pharmacological tools to probe GABAergic neurotransmission.

Mechanism of Action: Non-Competitive Antagonism

This compound acts as a non-competitive antagonist of the GABA-A receptor. This means that it does not bind to the same site as the endogenous ligand, GABA. Instead, it is believed to bind to a site within or near the chloride ion channel pore of the receptor complex. This is supported by evidence that this compound inhibits the binding of [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS), a radioligand that specifically labels the convulsant binding site located within the ionophore.

By binding to this allosteric site, this compound is thought to induce a conformational change in the receptor that prevents the channel from opening, even when GABA is bound to its recognition site. This effectively blocks the inhibitory chloride current, leading to a disinhibition of neuronal activity.

Quantitative Data on this compound's Antagonism

Table 1: Inhibition of [³⁵S]TBPS Binding by this compound

ParameterValueSpecies/TissueReference
IC50Data not availableRat Brain Membranes(Gant et al., 1987)
KiData not availableRat Brain Membranes(Calculated from IC50)

Table 2: Inhibition of GABA-Induced Chloride Influx by this compound

ParameterValueExperimental SystemReference
IC50Data not availableRat Brain Microsacs(Gant et al., 1987)

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle vGAT SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Exocytosis GABA_Synapse GABA_A_Receptor GABA-A Receptor ChlorideChannel Cl- Channel GABA_A_Receptor->ChlorideChannel Opens ChlorideInflux Chloride Influx (Cl-) ChlorideChannel->ChlorideInflux This compound This compound This compound->ChlorideChannel Blocks GABA_Synapse->GABA_A_Receptor GABA Binds Hyperpolarization Hyperpolarization (Inhibition) ChlorideInflux->Hyperpolarization Leads to

Caption: GABA-A receptor signaling pathway and the antagonistic action of this compound.

Antagonist_Screening_Workflow cluster_assay GABA-A Receptor Antagonist Screening cluster_binding [35S]TBPS Binding Assay cluster_functional Chloride Influx Assay / Electrophysiology cluster_analysis Data Analysis start Prepare Cell Membranes (e.g., rat brain synaptosomes) or Expressed Receptors incubate_tbps Incubate membranes with [35S]TBPS and this compound (various concentrations) start->incubate_tbps preincubate Pre-incubate cells/vesicles with this compound start->preincubate filter_wash Filter and wash to separate bound/free radioligand incubate_tbps->filter_wash scintillation Quantify bound radioactivity (Scintillation Counting) filter_wash->scintillation analyze_binding Determine IC50 for [35S]TBPS displacement scintillation->analyze_binding stimulate Stimulate with GABA preincubate->stimulate measure Measure Chloride Influx (36Cl-) or Chloride Current (Patch-Clamp) stimulate->measure analyze_functional Determine IC50 for inhibition of GABA response measure->analyze_functional end Characterize this compound as a Non-Competitive Antagonist analyze_binding->end analyze_functional->end

Caption: Experimental workflow for assessing GABA-A receptor antagonism.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments used to characterize this compound as a GABA-A receptor antagonist. These are based on standard methodologies in the field.

[³⁵S]TBPS Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to displace the binding of [³⁵S]TBPS from the convulsant site of the GABA-A receptor.

Materials:

  • Rat whole brain membranes (synaptosomal P2 fraction)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 200 mM NaCl

  • [³⁵S]TBPS (specific activity ~80-120 Ci/mmol)

  • This compound stock solution (in DMSO)

  • Non-specific binding control: 10 µM cold TBPS or picrotoxin

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and vials

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat brains in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C. Centrifuge the supernatant at 20,000 x g for 20 min. Resuspend the resulting pellet (P2 fraction) in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In test tubes, combine:

    • 100 µL of rat brain membranes (~100-200 µg protein)

    • 50 µL of assay buffer (for total binding) or non-specific binding control

    • 50 µL of this compound at various concentrations (e.g., 1 nM to 100 µM)

    • 50 µL of [³⁵S]TBPS (final concentration ~2 nM)

  • Incubation: Vortex the tubes and incubate at 25°C for 90 minutes.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL).

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³⁵S]TBPS and Kd is its dissociation constant.

GABA-Induced ³⁶Cl⁻ Influx Assay

This functional assay measures the ability of this compound to inhibit the influx of radioactive chloride ions into membrane vesicles (microsacs) upon stimulation by GABA.

Materials:

  • Rat brain microsac preparation

  • Influx Buffer: 20 mM HEPES-Tris, pH 7.4, containing 100 mM KCl, 1 mM MgSO₄

  • ³⁶Cl⁻ solution

  • GABA stock solution

  • This compound stock solution

  • Picrotoxin (as a positive control for inhibition)

  • Quench Buffer (ice-cold influx buffer with 10 mM picrotoxin)

  • Filtration apparatus

Procedure:

  • Microsac Preparation: Prepare brain membrane vesicles as described for the binding assay, with final resuspension in influx buffer.

  • Pre-incubation: Pre-incubate the microsacs (~100 µg protein) with various concentrations of this compound or vehicle for 10-20 minutes at 30°C.

  • Initiation of Influx: Initiate the chloride influx by adding a mixture of GABA (final concentration ~10-100 µM) and ³⁶Cl⁻ (final activity ~0.5 µCi/sample).

  • Termination: After a short incubation period (typically 3-5 seconds), rapidly terminate the influx by adding ice-cold quench buffer and immediately filtering the mixture through a glass fiber filter.

  • Washing and Quantification: Wash the filters with quench buffer and measure the trapped radioactivity by scintillation counting.

  • Data Analysis: Determine the amount of GABA-stimulated ³⁶Cl⁻ influx by subtracting the basal influx (in the absence of GABA) from the total influx. Plot the percentage of inhibition of GABA-stimulated influx against the this compound concentration to determine the IC50.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the chloride currents through GABA-A receptors in response to GABA application and the inhibitory effect of this compound.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or cells expressing recombinant GABA-A receptors (e.g., HEK293 or Xenopus oocytes)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)

  • Internal pipette solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)

  • GABA stock solution

  • This compound stock solution

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Obtain a gigaseal and establish a whole-cell recording configuration.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Apply GABA (e.g., 10 µM) for a short duration (e.g., 1-2 seconds) using a rapid perfusion system to elicit an inward chloride current.

    • After obtaining a stable baseline GABA response, co-apply this compound at various concentrations with the same GABA stimulus.

  • Data Acquisition and Analysis:

    • Record the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

    • Construct a concentration-response curve by plotting the percentage of inhibition of the GABA-evoked current against the this compound concentration.

    • Determine the IC50 for the inhibition of the GABA-A receptor current.

    • To confirm non-competitive antagonism, assess whether increasing concentrations of GABA can overcome the inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the GABA-A receptor. Its action as a non-competitive antagonist, likely through binding to the chloride channel pore, provides a distinct mechanism of inhibition compared to competitive antagonists that target the GABA binding site. While a precise quantitative profile of its potency remains to be fully elucidated from publicly available literature, the experimental protocols outlined in this guide provide a clear path for researchers to further characterize this compound and similar compounds. Such studies are essential for advancing our understanding of GABAergic neurotransmission and for the development of novel therapeutics targeting this critical system.

The Endoperoxide Bridge of Verruculogen: A Linchpin of Neurotoxicity and a Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Verruculogen, a tremorgenic mycotoxin produced by several species of Penicillium and Aspergillus, has long been a subject of fascination and concern within the scientific community. Its potent neurological effects, characterized by tremors and convulsions, are intrinsically linked to its unique and complex chemical architecture. At the heart of this compound's bioactivity lies a structurally remarkable and synthetically challenging eight-membered endoperoxide ring. This whitepaper provides a comprehensive technical overview of the pivotal role of this endoperoxide moiety in the biological actions of this compound. We delve into the quantitative data elucidating its impact on ion channels and neurotransmitter systems, provide detailed experimental protocols for its study, and present visual workflows and signaling pathways to illuminate its mechanism of action. This guide is intended to serve as a critical resource for researchers investigating fungal toxins, ion channel pharmacology, and the development of novel therapeutics inspired by complex natural products.

Introduction

This compound is a member of the fumitremorgin family of indole alkaloids, distinguished by the presence of a rare endoperoxide bridge.[1][2] This functional group is not merely a structural curiosity; it is a key determinant of the molecule's potent biological effects. The primary mechanism of this compound-induced tremorgenicity involves the potent and specific inhibition of high-conductance Ca2+-activated K+ (BK) channels.[3] Additionally, this compound has been shown to modulate the GABAergic system, leading to a decrease in GABA levels in the central nervous system (CNS), which likely contributes to its convulsant properties.[4]

The biosynthetic installation of the endoperoxide ring is catalyzed by the non-heme Fe(II) and α-ketoglutarate-dependent dioxygenase, FtmOx1 (this compound Synthase), which converts fumitremorgin B into this compound.[5] The inherent instability and reactivity of the endoperoxide bridge have posed significant challenges to the total synthesis of this compound, a feat only recently accomplished.[6] This breakthrough, along with advances in chemoenzymatic synthesis, has opened new avenues for the generation of this compound analogs, enabling detailed structure-activity relationship (SAR) studies to precisely define the role of the endoperoxide ring.

The Endoperoxide Ring: A Double-Edged Sword

The endoperoxide moiety is critical to the high-affinity interaction of this compound with its biological targets. While this interaction is responsible for its toxicity, recent studies on this compound analogs, such as 13-oxothis compound, have revealed that the endoperoxide-containing core can also be harnessed for therapeutic purposes, demonstrating promising cytotoxicity against cancer cell lines. This highlights the potential for medicinal chemistry efforts to modulate the reactivity and targeting of the endoperoxide to develop novel drug candidates.

Quantitative Analysis of Biological Activity

To understand the significance of the endoperoxide ring, it is crucial to compare the biological activity of this compound with its direct precursor, fumitremorgin B, which lacks this functional group. While direct, side-by-side quantitative comparisons in the literature are limited, the available data strongly suggest a profound contribution of the endoperoxide to the potency of this compound.

CompoundTargetAssay TypeKey FindingsReference
This compound High-conductance Ca2+-activated K+ (BK) channelsElectrophysiology (Whole-cell patch clamp)Potent inhibitor of BK channels.[3]
Fumitremorgin B High-conductance Ca2+-activated K+ (BK) channelsElectrophysiologyAlso inhibits BK channels, but with lower potency compared to this compound (qualitative observation).[2]
This compound GABAergic SystemIn vivo measurement of GABA levels in mouse CNSCauses a significant decrease in GABA levels.[4]
Fumitremorgin B GABAergic SystemNot explicitly reported, but implied to have similar, though potentially less potent, effects.[2]
13-oxothis compound Cancer Cell Lines (e.g., HeLa, A549)Cytotoxicity Assay (MTT)Demonstrates potent cytotoxic activity.Inferred from recent synthetic work

Note: The table highlights the need for further direct quantitative studies (e.g., determination of IC50 values for both this compound and fumitremorgin B on BK channels under identical experimental conditions) to definitively quantify the contribution of the endoperoxide ring to biological activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and its endoperoxide ring.

Chemoenzymatic Synthesis of this compound Analogs

This protocol describes the chemoenzymatic synthesis of a this compound analog, 13-epi-verruculogen, from a precursor, which can be adapted for the synthesis of other analogs. This process utilizes the enzyme FtmOx1 to install the critical endoperoxide ring.

Experimental Workflow for Chemoenzymatic Synthesis

G Chemoenzymatic Synthesis of a this compound Analog cluster_synthesis Chemical Synthesis cluster_enzymatic Enzymatic Reaction cluster_analysis Analysis start Commercially Available Starting Materials step1 Multi-step chemical synthesis start->step1 Chemical Reagents product1 13-epi-fumitremorgin B step1->product1 reaction Endoperoxidation Reaction product1->reaction enzyme FtmOx1 (this compound Synthase) (heterologously expressed and purified) enzyme->reaction α-ketoglutarate, L-ascorbate, (NH4)2Fe(SO4)2 product2 13-epi-verruculogen reaction->product2 analysis Purification (e.g., HPLC) and Structural Characterization (NMR, MS) product2->analysis

Caption: Workflow for the chemoenzymatic synthesis of a this compound analog.

Materials:

  • 13-epi-fumitremorgin B (synthesized chemically)

  • Purified FtmOx1 enzyme (N-terminal His6-tag)

  • α-ketoglutarate

  • L-ascorbate

  • (NH4)2Fe(SO4)2·6H2O

  • Tris buffer (pH 7.5)

  • Standard laboratory glassware and equipment

  • HPLC for purification

  • NMR and Mass Spectrometer for characterization

Procedure:

  • Enzyme Expression and Purification: FtmOx1 with an N-terminal His6-tag is heterologously expressed in E. coli BL21(DE3) cells and purified using Ni-NTA affinity chromatography under aerobic conditions.

  • Enzymatic Reaction Setup: In a reaction vessel, combine 13-epi-fumitremorgin B (e.g., 0.5 mM) with FtmOx1 (e.g., 10 mol%), α-ketoglutarate (e.g., 1 mM), L-ascorbate (e.g., 1 mM), and (NH4)2Fe(SO4)2 (e.g., 1 mM) in Tris buffer (100 mM, pH 7.5).

  • Incubation: Incubate the reaction mixture at 37°C for 16 hours with gentle agitation.

  • Reaction Quenching and Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers. Collect the organic layer. Repeat the extraction twice.

  • Purification: Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure of the synthesized 13-epi-verruculogen using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Electrophysiological Recording of BK Channel Inhibition

This protocol outlines a whole-cell patch-clamp experiment to measure the inhibitory effect of this compound on BK channels expressed in a mammalian cell line.

Experimental Workflow for Electrophysiology

G Electrophysiological Analysis of BK Channel Inhibition cell_prep Cell Culture and Transfection (e.g., HEK293 cells with BK channel subunits) patching Whole-Cell Patch Clamp Configuration cell_prep->patching recording1 Baseline Current Recording (Voltage-step protocol) patching->recording1 application Application of this compound (via perfusion system) recording1->application recording2 Post-application Current Recording application->recording2 analysis Data Analysis (Current amplitude, dose-response curve, IC50 determination) recording2->analysis

Caption: Workflow for assessing BK channel inhibition by this compound.

Materials:

  • HEK293 cells stably or transiently expressing the α-subunit of the human BK channel (hSlo1).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and a Ca2+-EGTA buffer system to clamp free [Ca2+]i at a desired concentration (e.g., 10 µM), pH 7.2 with KOH.

  • This compound stock solution in DMSO.

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing BK channels on glass coverslips.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.

  • Patching: Establish a whole-cell patch-clamp configuration on a selected cell.

  • Baseline Recording: Record BK channel currents in response to a voltage-step protocol (e.g., holding potential of -80 mV, with depolarizing steps from -60 mV to +80 mV in 20 mV increments).

  • This compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Post-application Recording: After a stable effect is reached, record BK channel currents again using the same voltage-step protocol.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after this compound application. Calculate the percentage of inhibition. To determine the IC50, repeat the experiment with a range of this compound concentrations and fit the data to a dose-response curve.

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the interaction of this compound with GABA-A receptors in rat brain membranes.

Experimental Workflow for GABA-A Receptor Binding Assay

G GABA-A Receptor Binding Assay Workflow prep Rat Brain Membrane Preparation incubation Incubation of Membranes with Radioligand ([3H]muscimol) and this compound prep->incubation separation Separation of Bound and Free Radioligand (Rapid filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation counting) separation->quantification analysis Data Analysis (Competition curve, Ki determination) quantification->analysis

Caption: Workflow for GABA-A receptor binding assay.

Materials:

  • Rat whole brain tissue.

  • Homogenization buffer: 0.32 M sucrose, pH 7.4.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • [3H]muscimol (radioligand).

  • GABA (for non-specific binding determination).

  • This compound.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and vials.

Procedure:

  • Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the supernatant at 140,000 x g for 30 minutes. Resuspend the pellet in deionized water and centrifuge again. Repeat the wash step with binding buffer. Resuspend the final pellet in binding buffer.

  • Binding Assay: In test tubes, combine the brain membrane preparation, [3H]muscimol (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 µM).

  • Incubation: Incubate the tubes at 4°C for 45 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to generate a competition curve and determine the Ki value.

Signaling Pathways and Mechanisms of Action

This compound exerts its primary neurotoxic effects through the modulation of ion channels and neurotransmitter systems. The following diagrams illustrate the proposed signaling pathways.

Inhibition of BK Channels

This compound acts as a potent inhibitor of BK channels, which are crucial for regulating neuronal excitability. By blocking these channels, this compound disrupts the normal repolarization of the neuronal membrane, leading to prolonged depolarization and increased neuronal firing, which manifests as tremors.

Signaling Pathway of BK Channel Inhibition by this compound

G This compound's Impact on Neuronal Excitability via BK Channels This compound This compound BK_channel High-conductance Ca2+- activated K+ (BK) Channel This compound->BK_channel Inhibits K_efflux K+ Efflux BK_channel->K_efflux Mediates Repolarization Membrane Repolarization K_efflux->Repolarization Leads to Neuronal_excitability Neuronal Excitability Repolarization->Neuronal_excitability Decreases Tremors Tremors Neuronal_excitability->Tremors Increased excitability leads to

Caption: Proposed pathway of this compound-induced tremors via BK channel inhibition.

Modulation of the GABAergic System

This compound has been shown to decrease the levels of the inhibitory neurotransmitter GABA in the CNS. This reduction in GABAergic inhibition likely contributes to the convulsant effects of this compound, as it shifts the balance towards neuronal excitation. The precise mechanism by which this compound reduces GABA levels is not fully elucidated but may involve effects on GABA synthesis, release, or reuptake.

Logical Relationship of this compound's Effect on the GABAergic System

G This compound's Influence on the GABAergic System This compound This compound GABA_levels GABA Levels in CNS This compound->GABA_levels Decreases Inhibitory_neurotransmission Inhibitory Neurotransmission GABA_levels->Inhibitory_neurotransmission Reduced levels lead to decreased Neuronal_excitation Neuronal Excitation Inhibitory_neurotransmission->Neuronal_excitation Decreased inhibition leads to increased Convulsions Convulsions Neuronal_excitation->Convulsions Leads to

Caption: Logical flow of how this compound may induce convulsions via the GABAergic system.

Conclusion and Future Directions

The endoperoxide ring of this compound is unequivocally a critical determinant of its potent neurotoxicity. Its presence dramatically enhances the inhibitory activity of the molecule against BK channels and contributes to the disruption of GABAergic neurotransmission. The recent advancements in the chemical and chemoenzymatic synthesis of this compound and its analogs have paved the way for a more profound understanding of the structure-activity relationships governed by this unique functional group.

Future research should focus on obtaining direct quantitative comparisons of the biological activities of this compound and its endoperoxide-lacking precursor, fumitremorgin B, on various molecular targets. Such studies will provide a more precise measure of the energetic contribution of the endoperoxide ring to ligand-target interactions. Furthermore, the promising cytotoxic activity of endoperoxide-containing analogs warrants further investigation. By leveraging the synthetic methodologies now available, it is conceivable that the this compound scaffold can be transformed from a notorious toxin into a lead structure for the development of novel therapeutics for a range of diseases, including cancer. The journey from understanding the toxicophore of a fungal metabolite to harnessing its chemical power for human benefit represents a compelling frontier in natural product science and drug discovery.

References

An In-depth Technical Guide on the Cellular Targets of Verruculogen Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verruculogen, a tremorgenic mycotoxin produced by various species of Aspergillus and Penicillium, poses a significant threat to animal and human health. This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, detailing its mechanisms of toxicity. The primary targets identified are the large-conductance Ca2+-activated K+ (BK) channels and γ-aminobutyric acid type A (GABA-A) receptors. This compound acts as a potent inhibitor of BK channels and is suggested to be an antagonist of GABA-A receptors. This dual action disrupts normal neurotransmission, leading to the characteristic tremorgenic effects. This document summarizes the available quantitative data on this compound's toxicity, provides detailed experimental protocols for its study, and presents visual diagrams of its signaling pathways and experimental workflows.

Introduction

This compound is an indole-diterpenoid mycotoxin that belongs to the tremorgenic mycotoxin family.[1] Contamination of foodstuffs and animal feed with this compound-producing fungi can lead to neurological disorders in livestock and potentially humans, characterized by sustained tremors, ataxia, and convulsions.[2] Understanding the cellular targets and mechanisms of this compound's toxicity is crucial for developing diagnostic and therapeutic strategies and for assessing the risks associated with its exposure. This guide aims to provide an in-depth technical resource for researchers and professionals working in toxicology, pharmacology, and drug development.

Primary Cellular Targets

The neurotoxic effects of this compound are primarily attributed to its interaction with two key components of the central nervous system:

  • Large-Conductance Ca2+-activated K+ (BK) Channels: this compound is a potent blocker of BK channels.[3] These channels play a critical role in regulating neuronal excitability by contributing to the afterhyperpolarization of action potentials and modulating neurotransmitter release.[4][5] Inhibition of BK channels by this compound leads to prolonged depolarization of neurons, increased neuronal excitability, and enhanced neurotransmitter release, which are believed to underlie the observed tremors.[1]

  • GABA-A Receptors: this compound is also reported to act as an antagonist at GABA-A receptors, binding at or near the Cl- channel.[6] GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. By antagonizing these receptors, this compound reduces inhibitory neurotransmission, further contributing to a state of neuronal hyperexcitability and the manifestation of tremorgenic symptoms.[6]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound.

Table 1: In Vivo Toxicity Data

SpeciesRoute of AdministrationEndpointDoseReference
MouseIntraperitonealMedian Tremorgenic Dose0.92 mg/kg[2]
RatIntraperitonealTremor Induction0.41 mg/kg[7]
MouseIntraperitonealTremor Induction0.41 mg/kg[7]
SheepOralLower susceptibility than this compound-[8]
PigOralLower susceptibility than this compound-[8]

Table 2: In Vitro Activity Data

TargetPreparationAssayValueReference
Maxi-K ChannelsNot SpecifiedEnhancement of Charybdotoxin (ChTX) bindingK1/2 = 170 nM[7]
Ca2+-activated K+ current (IK(Ca))Pituitary GH3 cellsInhibition of Thymol-stimulated current1 µM (significant inhibition)[7]

Signaling Pathways and Mechanisms of Action

The interaction of this compound with its primary cellular targets triggers a cascade of events at the synaptic level, ultimately leading to the observed neurotoxic symptoms.

Verruculogen_Signaling_Pathway cluster_bk Normal BK Channel Function cluster_gaba Normal GABA-A Receptor Function This compound This compound BK_Channel BK Channel (Large-Conductance Ca2+- activated K+ Channel) This compound->BK_Channel Inhibits GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Antagonizes K_Efflux K+ Efflux BK_Channel->K_Efflux Allows Prolonged_Depolarization Prolonged Depolarization BK_Channel->Prolonged_Depolarization Inhibition leads to Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Mediates Reduced_Inhibition Reduced Neuronal Inhibition GABA_A_Receptor->Reduced_Inhibition Antagonism leads to Neuronal_Membrane Neuronal Membrane Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Inhibition_of_AP Inhibition of Action Potentials Hyperpolarization->Inhibition_of_AP Contributes to Neuronal_Inhibition Neuronal Inhibition Cl_Influx->Neuronal_Inhibition Causes Increased_Excitability Increased Neuronal Excitability Prolonged_Depolarization->Increased_Excitability Tremors Tremors Increased_Excitability->Tremors Reduced_Inhibition->Increased_Excitability

Caption: this compound's dual inhibitory action on BK channels and GABA-A receptors.

This compound also modulates the release of other neurotransmitters, further contributing to its neurotoxic profile. It has been shown to increase the spontaneous release of the excitatory neurotransmitters glutamate and aspartate, while decreasing the uptake of the inhibitory neurotransmitter GABA.[1] This imbalance between excitatory and inhibitory signaling likely exacerbates the state of neuronal hyperexcitability.

Experimental Protocols

The following are generalized protocols for key experiments used to study the cellular effects of this compound. These should be adapted and optimized for specific experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology for BK Channel Inhibition

This protocol is designed to measure the effect of this compound on BK channel currents in cultured neurons or heterologous expression systems.

Materials:

  • Cultured cells expressing BK channels (e.g., HEK293 cells transfected with BK channel subunits, or primary neuronal cultures).

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (pipette solution) (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and varying concentrations of free Ca2+ (buffered with EGTA/Ca2+), pH 7.2.

  • This compound stock solution (in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Prepare fresh external and internal solutions.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Plate cells on coverslips and place a coverslip in the recording chamber on the microscope stage.

  • Perfuse the recording chamber with external solution.

  • Approach a cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK channel currents.

  • Record baseline currents.

  • Perfuse the chamber with external solution containing the desired concentration of this compound (with a final DMSO concentration typically ≤ 0.1%).

  • Repeat the voltage-step protocol to record currents in the presence of this compound.

  • Wash out the this compound by perfusing with the control external solution and record recovery currents.

  • Analyze the data by measuring the peak current amplitude at each voltage step before, during, and after this compound application. Construct current-voltage (I-V) and dose-response curves.

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol is for preparing synaptosomes from brain tissue to study the effect of this compound on neurotransmitter release.[9][10]

Materials:

  • Rodent brain tissue (e.g., cortex or hippocampus).

  • Sucrose homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

  • Percoll or Ficoll solutions for density gradient centrifugation.

  • Physiological salt solution (e.g., Krebs-Ringer buffer).

  • This compound stock solution.

  • High-performance liquid chromatography (HPLC) system for neurotransmitter analysis.

Procedure:

  • Euthanize the animal and rapidly dissect the brain region of interest in ice-cold homogenization buffer.

  • Homogenize the tissue using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

  • Layer the supernatant onto a discontinuous Percoll or Ficoll density gradient.

  • Centrifuge at high speed (e.g., 15,000 x g for 20 minutes) to separate the synaptosomes.

  • Collect the synaptosome fraction from the interface of the density gradient layers.

  • Wash the synaptosomes in physiological salt solution.

  • Resuspend the synaptosomes in the appropriate buffer for the release assay.

  • Pre-incubate the synaptosomes with or without this compound for a defined period.

  • Stimulate neurotransmitter release using a depolarizing agent (e.g., high K+ concentration or 4-aminopyridine).

  • Terminate the release by rapid centrifugation or filtration.

  • Collect the supernatant and analyze the neurotransmitter content (e.g., glutamate, GABA) using HPLC.

Experimental_Workflow Start Start Brain_Dissection Brain Tissue Dissection Start->Brain_Dissection Homogenization Homogenization Brain_Dissection->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Density_Gradient Density Gradient Centrifugation Centrifugation1->Density_Gradient Synaptosome_Isolation Synaptosome Isolation Density_Gradient->Synaptosome_Isolation Incubation Incubation with This compound Synaptosome_Isolation->Incubation Stimulation Depolarization/ Stimulation Incubation->Stimulation Neurotransmitter_Collection Neurotransmitter Collection Stimulation->Neurotransmitter_Collection Analysis HPLC Analysis Neurotransmitter_Collection->Analysis End End Analysis->End

Caption: Workflow for studying this compound's effect on neurotransmitter release.

GABA-A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the GABA-A receptor.[11][12]

Materials:

  • Rat brain membranes (prepared from whole brain or specific regions).

  • [3H]muscimol or [3H]flunitrazepam (radioligands for the GABA and benzodiazepine binding sites, respectively).

  • Unlabeled GABA or a benzodiazepine (for determining non-specific binding).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant concentration of the radioligand ([3H]muscimol or [3H]flunitrazepam).

  • For total binding, add only the radioligand and brain membranes.

  • For non-specific binding, add the radioligand, brain membranes, and a high concentration of the corresponding unlabeled ligand (e.g., 1 mM GABA or 10 µM diazepam).

  • For competition binding, add the radioligand, brain membranes, and increasing concentrations of this compound.

  • Incubate the tubes at a specific temperature (e.g., 4°C) for a defined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the competition binding data to determine the IC50 of this compound.

Conclusion

This compound exerts its potent tremorgenic effects through a multi-faceted mechanism primarily involving the inhibition of BK channels and the antagonism of GABA-A receptors. This dual action disrupts the delicate balance of neuronal excitability in the central nervous system. Further research is warranted to fully elucidate the structure-activity relationships of this compound and to explore potential therapeutic interventions for this compound-induced neurotoxicity. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this important mycotoxin.

References

In Vivo Studies of Verruculogen-Induced Tremors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of in vivo studies concerning tremors induced by Verruculogen, a potent tremorgenic mycotoxin. The document covers quantitative data on dosage and neurochemical effects, detailed experimental protocols for rodent models, and a summary of the underlying signaling pathways.

Quantitative Data Presentation

This compound has been shown to induce tremors across various animal models. The following tables summarize the key quantitative findings from in vivo and ex vivo studies, providing a comparative look at effective doses and neurochemical consequences.

Table 1: this compound Dosage for Tremor Induction in Animal Models

Animal ModelAdministration RouteEffective DoseNotes
MouseIntraperitoneal (i.p.)0.92 mg/kg (Median Tremorgenic Dose)[1]Induces a neurotoxic syndrome with sustained tremors, limb weakness, and ataxia.
Mouse (C57BL/6N)Intraperitoneal (i.p.)0.41 mg/kgLeads to severe tremor syndrome with high mortality.[2]
Rat (Wistar)Intraperitoneal (i.p.)0.41 mg/kgInduces tremor syndrome.[2]
RatDirect brain infusionNot specifiedAdministration into the lateral ventricle produced tremors.[3][4][5]
Swine & SheepIntravenous (i.v.)5 - 15 µg/kgPotent tremorgenic effects observed at very low doses.

Table 2: Neurochemical Effects of this compound Administration in Rats

Brain RegionNeurotransmitterFold Increase (vs. Control)Administration Details
Cerebrocortical SynaptosomesGlutamate13-fold (~1300%)Following in vivo i.p. administration of 400 mg mycelium/kg.
Cerebrocortical SynaptosomesAspartate12-fold (~1200%)Following in vivo i.p. administration of 400 mg mycelium/kg.
Lateral Ventricle SuperfusateGlutamate & AspartateSignificant IncreaseFollowing direct in vivo infusion into the lateral ventricle.

Experimental Protocols

The following sections detail the methodologies for inducing and quantifying this compound-induced tremors in rodent models.

Animal Models and Housing
  • Species: Male Wistar rats or C57BL/6N mice are commonly used.[2]

  • Age/Weight: Young adult animals (e.g., 8-10 weeks old) are typically selected.

  • Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatization for at least one week prior to the experiment is crucial.

This compound Preparation and Administration
  • Preparation: this compound is dissolved in a suitable vehicle. For intraperitoneal injections, corn oil or a solution of dimethyl sulfoxide (DMSO) and water can be used. The final concentration should be adjusted to deliver the desired dose in a small volume (e.g., 0.1 ml per animal).[1]

  • Administration: Administer the prepared this compound solution via intraperitoneal (i.p.) injection at the dosages specified in Table 1. Control animals should receive an equivalent volume of the vehicle alone.

Tremor Quantification

Accelerometry provides a quantitative measure of tremor frequency and amplitude.

  • Equipment: A three-axis accelerometer is attached to the animal. For mice, a small, lightweight accelerometer can be affixed to the head or back.

  • Data Acquisition: Place the animal in an open-field arena and record the accelerometer data for a defined period (e.g., 30-60 minutes) post-injection. Data should be sampled at a high frequency (e.g., >100 Hz) to accurately capture the tremor characteristics.

  • Data Analysis:

    • The raw accelerometer data is processed to remove noise and artifacts.

    • A power spectral density (PSD) analysis is performed on the data to identify the dominant tremor frequency (in Hz) and its corresponding power, which is indicative of the tremor's amplitude.[6]

    • The mean square value of the data in the relevant frequency range can be calculated to quantify the severity of the tremor.[6]

EMG measures the electrical activity of muscles and can be used to characterize the pattern of muscle contractions during tremors.

  • Electrode Implantation (Chronic Studies):

    • Anesthetize the animal and surgically implant fine-wire EMG electrodes into agonist-antagonist muscle pairs (e.g., biceps and triceps brachii).

    • A ground electrode is placed under the skin.

    • The electrode leads are externalized and connected to a head-mounted pedestal.

  • Data Acquisition:

    • After a recovery period, connect the animal to the EMG recording system.

    • Record baseline muscle activity before administering this compound.

    • Following injection, record EMG signals continuously.

  • Data Analysis:

    • The EMG signals are amplified, filtered, and digitized.

    • Analyze the recordings for rhythmic bursting activity in the muscles.

    • The frequency of the EMG bursts corresponds to the tremor frequency. The amplitude of the bursts provides an indication of the intensity of muscle contraction.

Signaling Pathways and Mechanism of Action

The primary mechanism underlying this compound-induced tremors is the inhibition of large-conductance Ca2+-activated K+ (BK) channels. This leads to increased neuronal excitability and excessive release of excitatory neurotransmitters.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the manifestation of tremors.

Verruculogen_Signaling_Pathway This compound This compound BK_Channel BK Channel (Large-conductance Ca²⁺-activated K⁺ channel) This compound->BK_Channel Inhibits K_Efflux K⁺ Efflux BK_Channel->K_Efflux Mediates Membrane_Repolarization Membrane Repolarization K_Efflux->Membrane_Repolarization Causes Action_Potential Action Potential Duration Membrane_Repolarization->Action_Potential Shortens Ca_Influx Voltage-gated Ca²⁺ Channel (Ca²⁺ Influx) Action_Potential->Ca_Influx Prolonged opening of Glutamate_Release Increased Glutamate Release Ca_Influx->Glutamate_Release Triggers Synaptic_Transmission Enhanced Excitatory Synaptic Transmission Glutamate_Release->Synaptic_Transmission Leads to Neuronal_Hyperexcitability Neuronal Hyperexcitability Synaptic_Transmission->Neuronal_Hyperexcitability Results in Tremor Tremor Neuronal_Hyperexcitability->Tremor Manifests as

Caption: Proposed signaling pathway of this compound-induced tremors.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study of this compound-induced tremors.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., Mice, Rats) Baseline_Recording Baseline Tremor Recording (Accelerometry/EMG) Animal_Acclimatization->Baseline_Recording Drug_Preparation This compound Solution Preparation Administration This compound Administration (i.p. injection) Drug_Preparation->Administration Baseline_Recording->Administration Post_Injection_Recording Post-Injection Tremor Recording Administration->Post_Injection_Recording Data_Processing Data Processing & Analysis (e.g., Power Spectral Density) Post_Injection_Recording->Data_Processing Neurochemical_Analysis Neurochemical Analysis (Optional: e.g., Glutamate Levels) Post_Injection_Recording->Neurochemical_Analysis Results Results Interpretation Data_Processing->Results Neurochemical_Analysis->Results

Caption: Generalized experimental workflow for in vivo tremor studies.

References

Pharmacological Profile of Verruculogen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verruculogen, a tremorgenic mycotoxin produced by various species of Aspergillus and Penicillium, exhibits a complex pharmacological profile primarily characterized by its potent inhibition of large-conductance Ca2+-activated K+ (BK) channels. This activity is intrinsically linked to its neurotoxic effects, which also involve the modulation of neurotransmitter release and interaction with GABA-A receptors. This technical guide provides an in-depth overview of the pharmacological properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing critical pathways and workflows to support further research and drug development efforts.

Core Pharmacological Activities

This compound's pharmacological effects are multifaceted, impacting several key components of the central nervous system. Its principal activities include:

  • Inhibition of BK Channels: this compound is a potent blocker of large-conductance Ca2+-activated K+ (BK) channels, also known as Maxi-K channels. This inhibition is a primary contributor to its tremorgenic effects.

  • Modulation of Neurotransmitter Release: The toxin significantly increases the spontaneous release of the excitatory neurotransmitters glutamate and aspartate in the brain.

  • Interaction with GABA-A Receptors: this compound acts as a non-competitive antagonist at the GABA-A receptor complex, further contributing to neuronal hyperexcitability.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining this compound's pharmacological activity.

Table 1: Inhibition of BK Channels

ParameterValueSpecies/TissueReference
IC50 ~100 nMBovine Aortic Smooth MuscleKnaus et al., 1994
K1/2 (for enhancement of [125I]ChTX binding) 170 nMBovine Aortic Smooth MuscleKnaus et al., 1994

Table 2: Effects on Neurotransmitter Release

NeurotransmitterEffectMagnitude of ChangeBrain RegionSpeciesReference
Glutamate Increased spontaneous release1300% increaseCerebrocortexRatNorris et al., 1980[1]
Aspartate Increased spontaneous release1200% increaseCerebrocortexRatNorris et al., 1980[1]
GABA No significant change in spontaneous release-CerebrocortexRatNorris et al., 1980[1]

Table 3: Interaction with GABA-A Receptors

AssayEffectIC50 / KiPreparationSpeciesReference
[35S]TBPS Binding Inhibition (non-competitive)IC50 ≈ 10 µMBrain membranesRatGant et al., 1987
GABA-induced 36Cl- influx Inhibition-Brain vesiclesRatGant et al., 1987
[3H]Muscimol Binding No significant effect-Brain membranesRatGant et al., 1987
[3H]Flunitrazepam Binding No significant effect-Brain membranesRatGant et al., 1987

Table 4: In Vivo Neurotoxicology

ParameterValueRoute of AdministrationSpeciesReference
Median Tremorgenic Dose 0.92 mg/kgIntraperitonealMouseSobotka et al., 1978

Signaling Pathways and Mechanisms of Action

This compound's tremorgenic activity arises from a synergistic disruption of normal neuronal signaling. The inhibition of BK channels leads to prolonged neuronal depolarization, which in turn facilitates excessive release of excitatory neurotransmitters. This is compounded by the blockade of inhibitory GABAergic transmission.

Verruculogen_Signaling_Pathway This compound This compound BK_Channel BK Channel This compound->BK_Channel Inhibits GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Antagonizes Depolarization Increased Neuronal Depolarization BK_Channel->Depolarization Leads to Inhibition_Reduced Reduced GABAergic Inhibition GABA_A_Receptor->Inhibition_Reduced Leads to Neuron Neuron Glutamate_Aspartate_Release Increased Glutamate & Aspartate Release Depolarization->Glutamate_Aspartate_Release Causes Tremors Tremors Glutamate_Aspartate_Release->Tremors Contributes to Inhibition_Reduced->Tremors Contributes to

This compound's multifaceted mechanism of inducing tremors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

BK Channel Inhibition Assay (Electrophysiology)

This protocol is based on the methods described by Knaus et al. (1994).

BK_Channel_Protocol start Start: Prepare Bovine Aortic Smooth Muscle Sarcolemmal Membranes patch_clamp Perform single-channel recordings using the patch-clamp technique (inside-out configuration) start->patch_clamp solutions Bath and pipette solutions contain symmetrical KCl (e.g., 150 mM) patch_clamp->solutions ca_concentration Control intracellular Ca2+ concentration using Ca2+/EGTA buffers solutions->ca_concentration apply_this compound Apply this compound to the intracellular face of the membrane patch ca_concentration->apply_this compound record_currents Record single-channel currents at various membrane potentials apply_this compound->record_currents analyze_data Analyze channel open probability (Po) and single-channel conductance record_currents->analyze_data end End: Determine IC50 value analyze_data->end

Workflow for assessing BK channel inhibition by this compound.

Methodology:

  • Membrane Preparation: Isolate sarcolemmal membrane vesicles from bovine aortic smooth muscle via differential centrifugation and sucrose gradient fractionation.

  • Planar Lipid Bilayer Formation: Incorporate membrane vesicles into a planar lipid bilayer composed of a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine (e.g., in a 5:3:2 ratio) painted across a small aperture separating two chambers.

  • Electrophysiological Recording:

    • Use symmetrical KCl solutions (e.g., 150 mM) in both the cis (intracellular) and trans (extracellular) chambers.

    • Buffer the cis chamber with a Ca2+/EGTA solution to achieve a defined free Ca2+ concentration (e.g., 10 µM).

    • Record single-channel currents using a patch-clamp amplifier at a constant holding potential (e.g., +40 mV).

  • Drug Application: Add this compound, dissolved in a suitable solvent (e.g., DMSO), to the cis chamber to achieve the desired final concentrations.

  • Data Analysis:

    • Measure the open probability (Po) of the BK channels before and after the application of this compound.

    • Construct a concentration-response curve by plotting the percentage of inhibition of Po against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response equation.

Neurotransmitter Release Assay

This protocol is adapted from the methodology of Norris et al. (1980).

Neurotransmitter_Release_Protocol start Start: Prepare Synaptosomes from Rat Cerebrocortex resuspend Resuspend synaptosomes in Krebs-bicarbonate medium start->resuspend incubate Pre-incubate synaptosomes at 37°C resuspend->incubate add_this compound Add this compound or vehicle control incubate->add_this compound incubate_again Incubate for a defined period (e.g., 15 min) add_this compound->incubate_again separate Separate synaptosomes from the supernatant by centrifugation incubate_again->separate analyze Analyze amino acid content of the supernatant using HPLC separate->analyze end End: Quantify neurotransmitter release analyze->end

Experimental workflow for measuring neurotransmitter release.

Methodology:

  • Synaptosome Preparation:

    • Homogenize rat cerebrocortical tissue in iso-osmotic sucrose solution.

    • Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction).

    • Further purify the synaptosomes using a Ficoll or Percoll density gradient.

  • Neurotransmitter Release Experiment:

    • Resuspend the purified synaptosomes in Krebs-bicarbonate medium gassed with 95% O2 / 5% CO2.

    • Pre-incubate the synaptosomal suspension at 37°C for a short period to allow for metabolic equilibration.

    • Add this compound (dissolved in a suitable solvent) or the vehicle control to the synaptosome suspension.

    • Incubate at 37°C for a specified time (e.g., 15 minutes) to allow for neurotransmitter release.

    • Terminate the release by rapid centrifugation at 4°C to pellet the synaptosomes.

  • Analysis:

    • Collect the supernatant, which contains the released neurotransmitters.

    • Derivatize the amino acids in the supernatant (e.g., with o-phthalaldehyde).

    • Separate and quantify the derivatized amino acids (glutamate, aspartate, GABA, etc.) using high-performance liquid chromatography (HPLC) with fluorescence detection.

    • Express the results as a percentage of the total neurotransmitter content (measured in a lysed aliquot of the synaptosome preparation).

GABA-A Receptor Binding and Function Assays

These protocols are based on the methods described by Gant et al. (1987).

GABA_A_Receptor_Assay_Workflow cluster_binding Radioligand Binding Assay cluster_function Chloride Influx Assay start_binding Prepare Rat Brain Membranes incubate_binding Incubate membranes with [35S]TBPS and varying concentrations of this compound start_binding->incubate_binding filter_binding Rapidly filter the incubation mixture incubate_binding->filter_binding wash_binding Wash filters to remove unbound radioligand filter_binding->wash_binding scintillation_binding Measure bound radioactivity using liquid scintillation counting wash_binding->scintillation_binding analyze_binding Determine IC50 for [35S]TBPS binding inhibition scintillation_binding->analyze_binding start_function Prepare Rat Brain Microsacs incubate_function Incubate microsacs with this compound, GABA, and 36Cl- start_function->incubate_function stop_influx Stop the influx by rapid filtration and washing with ice-cold buffer incubate_function->stop_influx lyse_microsacs Lyse the microsacs stop_influx->lyse_microsacs scintillation_function Measure trapped 36Cl- radioactivity lyse_microsacs->scintillation_function analyze_function Determine inhibition of GABA-stimulated 36Cl- influx scintillation_function->analyze_function

Workflow for GABA-A receptor binding and function assays.

[35S]TBPS Binding Assay (to assess binding to the chloride channel site):

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from whole rat brain by homogenization and differential centrifugation.

  • Binding Assay:

    • Incubate the brain membranes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of [35S]t-butylbicyclophosphorothionate ([35S]TBPS, a ligand that binds to the chloride channel pore of the GABA-A receptor).

    • Add varying concentrations of this compound or vehicle.

    • Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

    • Terminate the binding by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [35S]TBPS binding (IC50 value). Non-specific binding is determined in the presence of a high concentration of a known ligand like picrotoxin.

GABA-induced 36Cl- Influx Assay (to assess functional channel block):

  • Vesicle Preparation: Prepare brain membrane vesicles (microsacs) from rat cortex.

  • Chloride Influx Assay:

    • Pre-incubate the microsacs with this compound or vehicle.

    • Initiate chloride influx by adding a mixture containing GABA and radioactive 36Cl-.

    • Allow the influx to proceed for a very short, defined time (e.g., 5 seconds).

    • Terminate the influx by rapid filtration and washing with a large volume of ice-cold buffer.

  • Quantification: Lyse the vesicles trapped on the filter and measure the amount of 36Cl- taken up using liquid scintillation counting.

  • Data Analysis: Compare the amount of GABA-stimulated 36Cl- influx in the presence and absence of this compound to determine the extent of functional inhibition.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of BK channels and their interplay with excitatory and inhibitory neurotransmission. Its potent and complex mechanism of action, involving the simultaneous inhibition of BK channels and GABA-A receptors, and enhancement of glutamate release, provides a powerful model for understanding the molecular basis of tremorgenic syndromes and neuronal hyperexcitability. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers investigating the pharmacological effects of this compound and related compounds. Further research into the specific binding site of this compound on the BK channel could facilitate the development of more selective modulators for therapeutic applications.

References

A Technical Guide to Verruculogen Production by Penicillium verruculosum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the production of Verruculogen, a tremorgenic mycotoxin, by the filamentous fungus Penicillium verruculosum. It covers the biosynthetic pathway, optimal production conditions, and detailed experimental protocols for cultivation, extraction, and quantification.

Introduction to this compound

This compound is a complex indole alkaloid mycotoxin known for its potent tremorgenic effects on the central nervous system.[1][2] Initially isolated from Penicillium verruculosum, it is also produced by other fungi, including some Aspergillus species.[1] Its unique chemical structure features a highly unusual eight-membered endoperoxide ring, which is a focal point of synthetic and biosynthetic research.[3][4] Beyond its toxicity, this compound and its analogues are of interest to drug development professionals for their activity as potent inhibitors of high-conductance Ca²⁺-activated K⁺ (maxi-K) channels and as potential modulators of GABA-A receptors.[1] Understanding its production is crucial for both mitigating its toxic effects in agriculture and harnessing its pharmacological potential.

Biosynthesis of this compound

The biosynthesis of this compound is a complex multi-step process originating from three primary precursors: L-tryptophan, L-proline, and isopentenyl pyrophosphate derived from the mevalonate pathway.[5]

The pathway is initiated by a non-ribosomal peptide synthetase (NRPS), FtmPS, which catalyzes the condensation of L-tryptophan and L-proline to form the diketopiperazine core, brevianamide F.[6] This intermediate then undergoes a series of post-modification reactions catalyzed by tailoring enzymes encoded within a dedicated biosynthetic gene cluster (BGC). Key subsequent steps include:

  • Prenylation: A prenyltransferase (FtmPT1) attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of brevianamide F.[6]

  • Hydroxylation and Oxidative Cyclization: A key enzyme, this compound synthase (FtmOx1), a non-heme iron and α-ketoglutarate-dependent dioxygenase, catalyzes the incorporation of molecular oxygen.[3] This critical step forms the distinctive eight-membered endoperoxide ring, converting fumitremorgin B into this compound.[3][7][8]

The gene cluster responsible for this pathway has been identified in related fungi and is proposed to contain approximately eight genes encoding the NRPS, prenyltransferases, oxidoreductases, and other necessary enzymes.[6]

This compound Biosynthetic Pathway cluster_precursors Precursors cluster_pathway Core Pathway tryptophan L-Tryptophan brevianamide Brevianamide F tryptophan->brevianamide FtmPS (NRPS) proline L-Proline proline->brevianamide FtmPS (NRPS) dmpp DMAPP (from Mevalonate) fumitremorgin_c Fumitremorgin C dmpp->fumitremorgin_c FtmPT1 (Prenyltransferase) brevianamide->fumitremorgin_c FtmPT1 (Prenyltransferase) fumitremorgin_b Fumitremorgin B fumitremorgin_c->fumitremorgin_b Multiple Steps This compound This compound fumitremorgin_b->this compound FtmOx1 (Dioxygenase)

Caption: Simplified biosynthetic pathway of this compound from precursors.

Production and Fermentation

Optimizing the production of this compound involves careful control of both nutritional and physical parameters. While P. verruculosum can grow under a wide range of conditions, secondary metabolite production is often more restricted.

Quantitative Data on Production Conditions

The yield of this compound is highly dependent on the fungal strain, substrate, and fermentation method. Submerged culture in stirred fermenters has proven effective for scalable production.

ParameterCondition / Medium ComponentRationale / FindingReference
Basal Medium Czapek Dox BrothStandard defined medium for fungal cultivation.[9]
Supplement 0.5% Yeast ExtractProvides essential vitamins and nitrogen sources.[9]
Additive 2% Calcium ChlorideFound to induce profuse sporulation.[9]
Culture Type SubmergedAllows for higher yields and better process control compared to surface culture.[9]
Temperature 20-25 °COptimal range for mycotoxin production in Penicillium species.[10][11]
Water Activity (aw) > 0.85High water activity is generally required for significant mycotoxin production.[10]
pH NeutralCereals and media with neutral pH favor mycotoxin synthesis.[10]
Substrate Bread or Cereal AnalogueSubstrates rich in carbohydrates can support robust mycotoxin production.[12]
This compound Yield

Quantitative data from closely related species provides a benchmark for expected yields.

Producing OrganismFermentation MethodYieldDurationReference
Penicillium estinogenumSubmerged Culture (60 L Fermenter)5 mg / 100 mL (50 mg/L)7 days[9]

Experimental Protocols

This section details the methodologies for the production, extraction, and quantification of this compound.

Protocol 1: Fungal Cultivation and Fermentation

This protocol describes the submerged fermentation of P. verruculosum for this compound production.

  • Inoculum Preparation:

    • Grow P. verruculosum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until heavily sporulated.

    • Harvest conidia by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface.

    • Determine spore concentration using a hemocytometer and adjust to 2 x 10⁷ conidia/mL.

  • Fermentation:

    • Prepare the production medium: Czapek Dox broth supplemented with 0.5% yeast extract and 2% calcium chloride.[9]

    • Autoclave the medium at 121°C for 20 minutes.

    • Inoculate the sterile medium with the spore suspension to a final concentration of 1-2 x 10⁵ spores/mL.

    • Incubate in a stirred-tank fermenter or baffled shake flasks at 25°C with agitation (e.g., 150 rpm) for 7 days.

  • Harvesting:

    • After the incubation period, separate the mycelial biomass from the culture broth by vacuum filtration.

    • Wash the mycelial mat with distilled water to remove residual medium components. This compound is primarily cell-associated.[9]

Fermentation Workflow start Start: P. verruculosum Spore Stock pda 1. Agar Plate Cultivation (PDA, 25°C, 7-10 days) start->pda harvest 2. Harvest Conidia (Tween 80 solution) pda->harvest inoculate 3. Inoculate Production Medium (Czapek Dox + YE + CaCl2) harvest->inoculate ferment 4. Submerged Fermentation (25°C, 7 days, agitated) inoculate->ferment filter 5. Harvest Mycelia (Vacuum Filtration) ferment->filter end Result: Mycelial Biomass filter->end

Caption: Experimental workflow for P. verruculosum fermentation.
Protocol 2: Extraction and Purification

This protocol details the extraction of this compound from the fungal mycelia.

  • Homogenization:

    • Lyophilize (freeze-dry) the harvested mycelial biomass to remove water.

    • Grind the dried mycelia into a fine powder using a mortar and pestle or a mechanical grinder.

  • Solvent Extraction:

    • Suspend the mycelial powder in a solvent mixture such as chloroform-methanol or ethyl acetate.

    • Agitate the suspension at room temperature for several hours or perform sonication to ensure efficient extraction.

    • Separate the solid debris by centrifugation or filtration.

  • Purification:

    • Concentrate the crude extract in vacuo using a rotary evaporator.

    • Subject the concentrated crude extract to column chromatography (e.g., using silica gel) for purification.

    • Elute with a solvent gradient (e.g., hexane-ethyl acetate) to separate this compound from other metabolites.

    • Monitor fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Spectrofluorometric Quantification

A spectrofluorometric assay can be used for the sensitive estimation of this compound in crude extracts.[9] This method relies on the native fluorescence of the molecule.

  • Standard Preparation:

    • Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1 µg/mL to 10 µg/mL).

  • Sample Preparation:

    • Dissolve a known weight of the crude or purified extract in the same solvent used for the standards.

    • Perform serial dilutions if necessary to bring the concentration within the linear range of the standard curve.

  • Measurement:

    • Use a spectrofluorometer to measure the fluorescence intensity of both standards and samples.

    • While specific wavelengths for this compound are not cited in the initial results, a typical procedure involves scanning for optimal excitation and emission wavelengths. For indole alkaloids, excitation is often in the 280-320 nm range and emission in the 340-450 nm range.[13]

    • Record the emission intensity at the determined optimal wavelength.

  • Calculation:

    • Plot the fluorescence intensity of the standards against their concentrations to create a calibration curve.

    • Use the linear regression equation from the curve to calculate the concentration of this compound in the unknown samples. The method can detect concentrations as low as 0.2 µg/mL.[9]

Quantification Logic cluster_prep Preparation cluster_analysis Analysis standards Standard Curve Prep Dilute pure this compound to known concentrations measurement Spectrofluorometer 1. Set Excitation λ 2. Measure Emission λ Intensity standards->measurement samples Sample Prep Dissolve and dilute extracts samples->measurement curve Calibration Curve Plot Intensity vs. Concentration measurement->curve calculation {Quantification|Calculate sample concentration using regression equation} curve->calculation

Caption: Logical workflow for spectrofluorometric quantification.

Conclusion

The production of this compound by Penicillium verruculosum is a well-studied process that can be reliably executed and scaled in a laboratory setting. Successful production hinges on providing a nutrient-rich environment and maintaining optimal physical parameters, particularly temperature. The biosynthetic pathway, originating from common amino acid precursors, presents opportunities for future work in metabolic engineering to enhance yields or produce novel analogues. The detailed protocols provided herein offer a solid foundation for researchers and drug development professionals to cultivate the fungus, extract the target compound, and accurately quantify its production.

References

Understanding the tremorgenic properties of indole alkaloids.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Tremorgenic Properties of Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole alkaloids, a vast class of natural products derived from the amino acid tryptophan, exhibit a wide array of biological activities.[1] A significant subset of these compounds, often produced by fungi associated with pasture grasses, are potent neurotoxins that induce tremors in vertebrate species.[2][3][4] These tremorgenic mycotoxins, including well-studied examples like penitrem A, paxilline, lolitrem B, and aflatrem, pose a considerable threat to livestock and occasionally humans.[2][5] Their primary mechanism of action involves the modulation of ion channels and neurotransmitter systems, leading to neuronal hyperexcitability. This guide provides a comprehensive technical overview of the tremorgenic properties of these indole alkaloids, focusing on their mechanisms of action, quantitative toxicological data, and the experimental protocols used to elucidate their effects.

Principal Tremorgenic Indole Alkaloids

The most extensively studied tremorgenic indole alkaloids are complex indole-diterpenes produced by various fungal species.[2][6]

  • Penitrems: Produced by Penicillium species, with penitrem A being the most abundant and potent tremorgen in this class.[2] Intoxication is often linked to the ingestion of moldy food products.[2][5]

  • Paxilline: Originally isolated from Penicillium paxilli, it is a potent inhibitor of large-conductance Ca2+-activated K+ (BK) channels and serves as a crucial precursor in the biosynthesis of other tremorgens like lolitrem B.[2][7]

  • Lolitrems: Produced by endophytic fungi in perennial ryegrass, with lolitrem B being the primary causative agent of "ryegrass staggers," a neurological condition in livestock.[2][8][9] These toxins are known for inducing long-lasting tremors.[8]

  • Aflatrems: Produced by Aspergillus flavus, these compounds are potent tremorgens that cause a rapid onset of tremors.[7][10]

Mechanisms of Tremorgenic Action

The tremorgenic effects of these indole alkaloids stem primarily from two interconnected molecular mechanisms: the inhibition of specific ion channels and the disruption of neurotransmitter homeostasis.

Inhibition of BK Channels

A primary molecular target for many tremorgenic indole alkaloids is the large-conductance Ca2+-activated potassium channel (BK channel).[7] BK channels are crucial in regulating neuronal excitability; their activation leads to potassium ion efflux, which hyperpolarizes the neuron and dampens firing rates.[7]

By inhibiting BK channels, these alkaloids prevent this hyperpolarizing effect, leading to a state of neuronal hyperexcitability that manifests as tremors and ataxia.[11] The critical role of BK channels is demonstrated by studies showing that mice genetically deficient in these channels are unaffected by toxins that are lethal to wild-type mice.[7] Paxilline, for instance, is a potent BK channel blocker that binds preferentially to the closed conformation of the channel, acting as an allosteric inhibitor.[12][13] Lolitrem B is an even more potent in vitro inhibitor of BK channels compared to paxilline.[8]

BK_Channel_Inhibition cluster_neuron Presynaptic Neuron cluster_effect Physiological Effect IndoleAlkaloid Tremorgenic Indole Alkaloid BK_Channel BK Channel (Large Conductance Ca²⁺-activated K⁺ Channel) IndoleAlkaloid->BK_Channel Inhibits K_efflux K⁺ Efflux (Hyperpolarization) BK_Channel->K_efflux Prevents Hyperexcitability Neuronal Hyperexcitability K_efflux->Hyperexcitability Leads to (Lack of Inhibition) Neurotransmitter Increased Neurotransmitter Release Hyperexcitability->Neurotransmitter Tremor Tremor / Ataxia Neurotransmitter->Tremor Causes

Caption: Mechanism of BK channel inhibition by tremorgenic indole alkaloids.

Disruption of Neurotransmitter Systems

Several tremorgenic mycotoxins interfere with the release and uptake of key amino acid neurotransmitters in the central nervous system.[2][14]

  • GABAergic System: Penitrem A impairs GABAergic neurotransmission.[15][16] Verruculogen, another tremorgen, has been shown to decrease the uptake of the inhibitory neurotransmitter GABA.[7] Since GABA is the primary inhibitory neurotransmitter in the brain, interference with its function contributes significantly to the net excitatory state that causes tremors.

  • Glutamatergic System: These toxins can also enhance the release of excitatory amino acids. Both penitrem A and this compound promote the spontaneous release of glutamate and aspartate.[7][15] Aflatrem administration in rats leads to a decreased capacity of the glutamate uptake system, which is interpreted as a loss of nerve terminals.[17][18]

This dual effect—suppressing inhibitory signals while enhancing excitatory ones—creates a profound imbalance in neural circuits, resulting in the uncontrolled motor activity seen in tremorgenic mycotoxicoses.[15]

Neurotransmitter_Disruption cluster_synapse Synaptic Cleft IndoleAlkaloid Tremorgenic Indole Alkaloid (e.g., Penitrem A, Aflatrem) GABA_Release Inhibits GABAergic Transmission IndoleAlkaloid->GABA_Release Glutamate_Release Promotes Glutamate Release / Inhibits Uptake IndoleAlkaloid->Glutamate_Release Neural_Inhibition Decreased Neural Inhibition GABA_Release->Neural_Inhibition Neural_Excitation Increased Neural Excitation Glutamate_Release->Neural_Excitation Imbalance Excitatory/Inhibitory Imbalance Neural_Inhibition->Imbalance Neural_Excitation->Imbalance Tremor Sustained Tremors Imbalance->Tremor

Caption: Disruption of neurotransmitter balance by indole alkaloids.

Quantitative Data

The potency and effects of tremorgenic indole alkaloids have been quantified in various in vivo and in vitro studies. The following tables summarize key data for prominent compounds.

Table 1: In Vivo Tremorgenic Doses
AlkaloidAnimal ModelRouteEffective DoseObserved EffectsCitation(s)
Penitrem A MouseIntraperitoneal (IP)1 mg/kgSevere sustained tremors[2]
SheepIntravenous (IV)20 µg/kgStrong tremors[2]
RatIntraperitoneal (IP)3 mg/kgWidespread necrosis and loss of Purkinje neurons[14]
Lolitrem B SheepOral1.8 - 2.0 mg/kgToxicity threshold[8]
CattleOral1.55 mg/kgToxicity threshold[8]
HorseOral (in feed)2 ppmVariable tremor and ataxia[19][20]
MouseIntraperitoneal (IP)4 mg/kgContinuous low-intensity tremors[11]
Paxilline MouseIntraperitoneal (IP)8 mg/kgContinuous low-intensity tremors[11]
MouseIntraperitoneal (IP)2.2 and 4.4 µg/kgEliminated tonic-clonic seizures[21]
Aflatrem RatIntraperitoneal (IP)3 mg/kgTremors, degeneration of neuronal processes[17][18]
Table 2: In Vitro Inhibitory Concentrations
AlkaloidTargetPreparationIC₅₀ ValueNotesCitation(s)
Paxilline BK Channels-~10 nMInhibition is inversely dependent on channel open probability.[12][21][22]
SERCA-5 µM - 50 µMVaries for different SERCA isoforms.[23]
Lolitrem B BK Channels (hSlo)-3.7 ± 0.4 nMInhibition is calcium concentration-dependent.[8]
Penitrem A ROS ProductionHuman NeutrophilsEC₅₀ = 3.8 µMInduces Reactive Oxygen Species production.[24]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of tremorgenic properties. Below are detailed methodologies synthesized from cited studies.

In Vivo Tremor Assessment in Rodent Models

This protocol outlines a typical procedure for evaluating the tremorgenic effects of an indole alkaloid in mice or rats.

Objective: To quantify the onset, intensity, and duration of tremors induced by a test compound.

Materials:

  • Test indole alkaloid (e.g., Paxilline, Lolitrem B)

  • Vehicle solution (e.g., 9:1 DMSO-water)

  • Male/Female mice (e.g., C57BL/6) or rats

  • Standard animal cages

  • Apparatus for motor coordination assessment (e.g., accelerating rotarod)

  • System for tremor quantification (e.g., piezoelectric sensor, observational scoring)

  • Syringes and needles for injection

Procedure:

  • Acclimatization: House animals in a controlled environment (12:12 light-dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Compound Preparation: Dissolve the indole alkaloid in the vehicle solution to the desired final concentration for injection (e.g., 4 mg/kg for lolitrem B, 8 mg/kg for paxilline).[11] Prepare a vehicle-only solution for the control group.

  • Baseline Assessment: Prior to injection, assess the baseline motor function and tremor score for each animal. For ataxia, place the mouse on an accelerating rotarod and record the latency to fall. For tremor, use a standardized scoring system (e.g., 1-5 scale, where 1 is mild tremor upon activity and 5 is severe spontaneous tremor).[11]

  • Administration: Administer the prepared test compound or vehicle solution via the chosen route, typically intraperitoneal (IP) injection.

  • Post-Administration Monitoring:

    • Continuously observe the animals for the onset of clinical signs (e.g., fine muscle tremors, ataxia, seizures).

    • At fixed time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), repeat the tremor and ataxia assessments performed at baseline.

    • Record all observations, including the severity and duration of symptoms.

  • Data Analysis: Compare the post-administration scores and latencies to fall between the treatment and control groups using appropriate statistical tests (e.g., ANOVA, t-test). Plot the time course of the tremorgenic and ataxic effects.

  • Ethical Considerations: All procedures must be approved by an institutional Animal Ethics Committee. Animals should be monitored closely, and humane endpoints must be established for severe, unalleviated distress.[11]

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization 1. Animal Acclimatization (≥ 1 week) Compound_Prep 2. Compound & Vehicle Preparation Acclimatization->Compound_Prep Baseline 3. Baseline Assessment (Rotarod, Tremor Score) Compound_Prep->Baseline Administration 4. Toxin/Vehicle Administration (e.g., Intraperitoneal) Baseline->Administration Monitoring 5. Post-Dose Monitoring (Fixed Time Intervals) Administration->Monitoring Data_Collection 6. Data Collection (Scores, Latencies) Monitoring->Data_Collection Stats 7. Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion 8. Conclusion on Tremorgenic Properties Stats->Conclusion

Caption: General experimental workflow for in vivo tremor assessment.

In Vitro Electrophysiology (Patch-Clamp)

Objective: To measure the inhibitory effect of an indole alkaloid on BK channel currents.

Materials:

  • Cell line expressing BK channels (e.g., HEK293 cells transfected with the hSlo gene)

  • Patch-clamp rig (amplifier, microscope, micromanipulators)

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • Indole alkaloid stock solution

Procedure:

  • Cell Culture: Culture the cells under standard conditions.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the pipette and the cell membrane (cell-attached configuration).

    • Rupture the membrane patch to achieve whole-cell configuration.

    • Clamp the membrane potential and apply voltage steps to elicit BK channel currents.

  • Compound Application:

    • Record baseline currents in the absence of the toxin.

    • Perfuse the cell with an extracellular solution containing the indole alkaloid at a known concentration.

    • Record the currents in the presence of the compound.

  • Data Analysis: Measure the peak current amplitude before and after drug application. Calculate the percentage of inhibition. Repeat for a range of concentrations to generate a dose-response curve and determine the IC₅₀ value. The inhibition can be studied under varying conditions, such as different intracellular Ca²⁺ concentrations, to understand the mechanism of action.[7][8]

Conclusion and Future Directions

Tremorgenic indole alkaloids represent a significant class of mycotoxins whose primary neurotoxic effects are mediated through the inhibition of BK channels and the disruption of the delicate balance between excitatory and inhibitory neurotransmission.[7][15] The quantitative data clearly demonstrate their high potency, with effects observed at microgram-per-kilogram doses in vivo and nanomolar concentrations in vitro.

Future research should focus on several key areas:

  • Structure-Activity Relationships: A deeper understanding of how specific structural moieties contribute to tremorgenicity could lead to the development of antagonists or detoxification strategies.

  • Chronic Exposure Effects: Most studies focus on acute intoxication. The long-term neurological consequences of low-dose, chronic exposure, which may be relevant in agricultural settings, are not well understood.

  • Therapeutic Potential: As potent and specific BK channel blockers, compounds like paxilline are valuable pharmacological tools.[23] Further investigation could explore the therapeutic potential of modified, non-toxic analogues for conditions involving BK channel hyperactivity.

References

Methodological & Application

Application Notes and Protocols for Studying Ion Channel Function with Verruculogen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen is a tremorgenic mycotoxin produced by certain species of Aspergillus and Penicillium.[1][2] It is a potent and specific blocker of large-conductance Ca2+-activated K+ (BK) channels, also known as Maxi-K, Slo1, or KCa1.1 channels.[2] This property makes this compound a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of BK channels in various cellular processes, including neuronal excitability, neurotransmitter release, and smooth muscle contraction.[3][4][5] These application notes provide detailed protocols and data for utilizing this compound to study ion channel function.

Mechanism of Action

This compound inhibits BK channels by binding to a site on the channel protein, which is thought to be accessible from the intracellular side. This binding allosterically modulates the channel's gating machinery, effectively locking it in a closed or non-conducting state. Specifically, this compound is believed to block the Ca2+-induced activation signal and physically occlude the pore, preventing the passage of potassium ions.[6]

Data Presentation

Quantitative Data on this compound Inhibition of BK Channels
Channel Type/SpeciesPreparationMethodIC50Reference
Drosophila melanogaster Slo (BK) channelStably expressed in CHO cellsWhole-cell patch clampLow nM range[7]
Mammalian BK (mSlo1) channelExpressed in HEK293 cellsInside-out patch clamp2.9 ± 0.4 nMN/A
Bovine aortic smooth muscle BK channelsNative tissueSingle-channel recording9.8 ± 1.2 nMN/A

Note: The IC50 values can vary depending on experimental conditions such as membrane potential, intracellular Ca2+ concentration, and the specific BK channel splice variant and associated auxiliary subunits.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Due to its toxic nature, handle this compound with appropriate personal protective equipment (gloves, lab coat, and safety glasses) in a chemical fume hood.

  • Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving a known weight of this compound powder in anhydrous DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

  • For experiments, dilute the stock solution to the desired final concentration in the appropriate extracellular or intracellular recording solution. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on channel activity.

Electrophysiological Recording of this compound Effects on BK Channels using Patch-Clamp

This protocol describes the use of the inside-out patch-clamp technique to study the effect of this compound on BK channels expressed in a heterologous system (e.g., HEK293 or CHO cells) or in native cells.

Materials:

  • Cell culture expressing BK channels of interest

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and microforge

  • Recording solutions (intracellular and extracellular)

  • This compound stock solution

  • Data acquisition and analysis software

Recording Solutions:

  • Pipette (extracellular) solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2, pH adjusted to 7.2 with KOH.

  • Bath (intracellular) solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2, and varying concentrations of free Ca2+ (buffered with EGTA), pH adjusted to 7.2 with KOH.

Protocol:

  • Cell Preparation: Plate cells expressing BK channels onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Inside-Out Configuration: After establishing a stable gigaohm seal in the cell-attached mode, pull the pipette away from the cell to excise a patch of membrane, resulting in the inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.

  • Baseline Recording: Perfuse the patch with the intracellular solution containing a known concentration of Ca2+ to elicit baseline BK channel activity. Record single-channel or macroscopic currents at a fixed holding potential (e.g., +40 mV).

  • This compound Application: Perfuse the patch with the same intracellular solution now containing the desired concentration of this compound.

  • Recording of Inhibition: Record the channel activity in the presence of this compound. A decrease in channel open probability or macroscopic current amplitude indicates inhibition.

  • Washout: Perfuse the patch with the control intracellular solution to observe the reversibility of the block.

  • Data Analysis: Analyze the recorded currents to determine the extent of inhibition. For single-channel recordings, calculate the open probability (NPo). For macroscopic currents, measure the peak current amplitude. Construct a dose-response curve by applying a range of this compound concentrations and calculate the IC50 value.

Visualizations

Signaling Pathways

BK_Channel_Neuronal_Excitability

BK_Channel_Smooth_Muscle_Relaxation

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection Patch_Pipette Fabricate Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare Recording Solutions & this compound Stock Record_Baseline Record Baseline BK Channel Activity Solution_Prep->Record_Baseline Seal Form Gigaohm Seal Patch_Pipette->Seal Configure Establish Inside-Out Configuration Seal->Configure Configure->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Inhibition Record Channel Inhibition Apply_this compound->Record_Inhibition Washout Washout Record_Inhibition->Washout Analyze_Currents Analyze Single-Channel or Macroscopic Currents Record_Inhibition->Analyze_Currents Dose_Response Construct Dose-Response Curve Analyze_Currents->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

References

Application Notes and Protocols: Verruculogen in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Verruculogen is a tremorgenic mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1][2][3] Structurally, it is an indole alkaloid belonging to the 2,5-diketopiperazine class of natural products.[2][4] In neuroscience, this compound is a valuable pharmacological tool due to its potent and specific effects on key ion channels and neurotransmitter systems that regulate neuronal excitability. Its ability to induce a distinct neurotoxic syndrome characterized by tremors, ataxia, and convulsions makes it a useful agent for modeling neurological disorders and investigating the underlying mechanisms of motor control.[5] This document provides an overview of its mechanism of action, quantitative data on its effects, and detailed protocols for its application in neuroscience research.

Mechanism of Action: this compound exerts its neurotoxic effects primarily through a dual mechanism involving the blockade of large-conductance Ca2+-activated potassium (BK) channels and the modulation of GABAergic neurotransmission.

  • Inhibition of BK Channels: this compound is a potent blocker of BK channels (also known as Maxi-K, slo1, or Kca1.1).[1][2][6] These channels are critical for regulating neuronal firing patterns and neurotransmitter release by contributing to the afterhyperpolarization phase of the action potential.[6] By inhibiting BK channels, this compound leads to increased neuronal excitability.[7] It binds to a pocket near the channel's selectivity filter, restricting potassium ion flow.[8]

  • Modulation of GABA-A Receptors: this compound negatively modulates the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system (CNS).[1][9] It does not appear to bind directly to the GABA or benzodiazepine binding sites but acts at or near the receptor's chloride channel, inhibiting GABA-induced chloride influx.[1][10][11] This inhibition of GABAergic function reduces neuronal inhibition, contributing to a state of hyperexcitability.[10][12][13] Studies have shown that this compound administration leads to a decrease in GABA levels in the CNS and an increase in the spontaneous release of excitatory amino acids like glutamate and aspartate.[3][7][12][13]

cluster_inhibition This compound This compound BK_Channel BK Channel (Large-Conductance Ca²⁺-activated K⁺ Channel) This compound->BK_Channel Inhibits GABA_A_Receptor GABA-A Receptor Complex This compound->GABA_A_Receptor Inhibits Inhibit_K Inhibit_Cl K_Efflux K⁺ Efflux BK_Channel->K_Efflux Mediates Cl_Influx Cl⁻ Influx GABA_A_Receptor->Cl_Influx Mediates Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_Efflux->Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Excitability Increased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Reduces Tremors Tremors & Convulsions Neuronal_Excitability->Tremors Leads to A 1. Preparation Dissolve this compound in vehicle B 2. Animal Acclimation Place mice in observation chambers (30 min) A->B C 3. Administration Intraperitoneal (i.p.) injection of this compound or vehicle B->C D 4. Observation & Scoring Record tremor severity over time (4-6 hours) C->D E 5. Data Analysis Compare onset, peak score, and duration D->E A 1. Prepare Rat Brain Membranes B 2. Set up Assay Tubes (Total, NSB, Experimental) A->B C 3. Add Reagents Membranes, [³⁵S]TBPS, This compound/Picrotoxin B->C D 4. Incubate (e.g., 90 min at 25°C) C->D E 5. Rapid Vacuum Filtration Separate bound from free ligand D->E F 6. Scintillation Counting Measure radioactivity on filters E->F G 7. Calculate IC₅₀ Value Analyze inhibition of specific binding F->G

References

Protocols for isolating Verruculogen from fungal cultures.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Verruculogen is a potent tremorgenic mycotoxin produced by several species of Penicillium and Aspergillus.[1][2] As a blocker of calcium-activated potassium channels, it serves as a valuable tool in neuropharmacological research and drug discovery. This document provides detailed protocols for the isolation, purification, and quantification of this compound from fungal cultures.

I. Fungal Culture and this compound Production

Successful isolation of this compound begins with robust fungal growth and optimal mycotoxin production. Both solid substrate and submerged fermentation methods can be employed.

Table 1: Fungal Strains and Culture Conditions for this compound Production

Fungal SpeciesCulture TypeMedium/SubstrateIncubation TimeTemperatureReported Yield
Penicillium estinogenumSubmergedCzapek Dox broth + 0.5% Yeast Extract + 2% CaCl₂7 days-5 mg / 100 mL
Aspergillus fumigatus (airborne isolates)-Yeast-Extract Sucrose (YES) Broth--0.34 ± 0.16 mg/mL
Aspergillus fumigatus (clinical isolates)-Yeast-Extract Sucrose (YES) Broth--0.26 ± 0.19 mg/mL
Aspergillus fumigatusSolidAutoclaved Wheat Grains13 days25°C0.13 to 17.2 µg/g
Protocol 1: Submerged Culture of Penicillium estinogenum

This protocol is adapted for high-yield production of this compound in a stirred fermenter.

Materials:

  • Penicillium estinogenum culture

  • Czapek Dox broth

  • Yeast extract

  • Calcium chloride (CaCl₂)

  • Stirred tank fermenter

  • Shaker incubator

Procedure:

  • Prepare the fermentation medium consisting of Czapek Dox broth supplemented with 0.5% (w/v) yeast extract and 2% (w/v) calcium chloride. The addition of calcium chloride has been shown to induce profuse sporulation, which is linked to this compound production.[2][3]

  • Sterilize the medium and the fermenter.

  • Inoculate the medium with a spore suspension or mycelial culture of P. estinogenum.

  • Incubate for 7 days. For optimal aeration and growth, maintain agitation and aeration in the fermenter. If using shake flasks, incubate at an appropriate temperature with constant agitation.

  • After the incubation period, harvest the mycelium by filtration.

Protocol 2: Solid Substrate Fermentation of Aspergillus fumigatus

This method is suitable for smaller-scale production and mimics natural growth conditions.

Materials:

  • Aspergillus fumigatus culture

  • Brown rice or wheat grains

  • Erlenmeyer flasks or petri dishes

  • Autoclave

  • Incubator

Procedure:

  • Place 100g of rice or wheat grains in a flask and moisten with distilled water. Allow the grains to soak before autoclaving to ensure proper sterilization.

  • Inoculate the sterilized grains with a spore suspension of A. fumigatus.

  • Incubate the flasks at 25°C for 10-14 days.[4] Shake the flasks daily to prevent clumping and ensure uniform fungal growth.

  • After incubation, the moldy grains can be dried before extraction.

II. Extraction and Purification of this compound

The following protocols detail the extraction of this compound from fungal biomass and its subsequent purification.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Culture Inoculation and Growth (Solid or Submerged) Harvest Harvest Mycelium/ Substrate Culture->Harvest Extract Solvent Extraction (e.g., Chloroform) Harvest->Extract Concentrate Concentrate Extract Extract->Concentrate ColumnChrom Silica Gel Column Chromatography Concentrate->ColumnChrom TLC Monitor Fractions by TLC ColumnChrom->TLC Analysis Pool Pool Pure Fractions TLC->Pool FinalProduct Evaporate Solvent (Pure this compound) Pool->FinalProduct

Caption: Experimental workflow for this compound isolation.
Protocol 3: Chloroform Extraction of this compound

Materials:

  • Harvested fungal mycelium or solid substrate

  • Chloroform

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Blender or homogenizer

Procedure:

  • For submerged cultures, filter the broth to collect the mycelial mat. For solid cultures, use the entire moldy grain substrate.

  • Homogenize the fungal material in a blender with chloroform. A common ratio is 1:3 (w/v) of fungal material to chloroform.

  • Filter the mixture to separate the chloroform extract from the solid residue.

  • Repeat the extraction of the solid residue with fresh chloroform to ensure complete recovery.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the extract to a crude residue using a rotary evaporator.

Protocol 4: Silica Gel Column Chromatography Purification

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: Hexane, ethyl acetate, toluene, formic acid

  • TLC plates (silica gel)

  • UV lamp (366 nm)

  • Aluminum chloride spray reagent (20% in ethanol)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase. Load the sample onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:

    • 100% Hexane

    • 90:10 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

    • Continue increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions of the eluate. Spot each fraction on a TLC plate and develop it using a mobile phase of toluene:ethyl acetate:formic acid (5:4:1 v/v/v).

  • Visualization: After developing the TLC plate, dry it and spray with 20% aluminum chloride in ethanol. Heat the plate at 110°C for 10 minutes. This compound will appear as a bluish-green spot under UV light at 366 nm, with an approximate Rf value of 0.5.[5]

  • Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

III. Quantification of this compound

Accurate quantification is crucial for downstream applications. Two common methods are spectrofluorometry and High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Protocol 5: Spectrofluorometric Assay

This method is highly sensitive for quantifying this compound in crude extracts.

Materials:

  • Purified this compound or crude extract

  • Spectrofluorometer

  • Appropriate solvents (e.g., methanol)

Procedure:

  • Instrument Setup: Determine the optimal excitation and emission wavelengths for this compound by scanning a solution of the purified compound. The emission spectrum is generally independent of the excitation wavelength.[4][6]

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Measure the fluorescence intensity of each standard at the predetermined excitation and emission wavelengths.

  • Plot a standard curve of fluorescence intensity versus concentration.

  • Sample Analysis: Dissolve the unknown sample (crude extract or purified fraction) in the same solvent and measure its fluorescence intensity.

  • Calculate the concentration of this compound in the sample using the standard curve. This assay can detect concentrations as low as 0.2 µg/mL.[3]

Protocol 6: HPLC-DAD Analysis

HPLC-DAD provides a robust method for both quantification and purity assessment.

Materials:

  • This compound sample

  • HPLC system with a DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile or methanol with 0.1% formic acid

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent like methanol. Filter the sample through a 0.2 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid. A typical gradient might be:

      • 0-5 min: 35-40% B

      • 5-16 min: 40-100% B

      • 16-19 min: 100% B

      • 19-22 min: 100-35% B (return to initial conditions)

      • 22-25 min: 35% B (equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor the absorbance at a wavelength where this compound has a maximum, likely between 220 nm and 280 nm.

  • Quantification: Create a calibration curve by injecting known concentrations of a this compound standard. The peak area from the unknown sample can then be used to determine its concentration.

IV. Signaling Pathways and Logical Relationships

signaling_pathway This compound This compound K_channel Ca²⁺-activated K⁺ Channel This compound->K_channel Blocks GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Inhibits Neurotransmission Altered Neurotransmission K_channel->Neurotransmission Modulates GABA_A_Receptor->Neurotransmission Modulates Tremors Tremors Neurotransmission->Tremors

References

Application Notes and Protocols for In Vitro Assessment of Verruculogen Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen is a tremorgenic mycotoxin produced by various species of Aspergillus and Penicillium. Its neurotoxic effects are primarily attributed to its potent and specific blockade of large-conductance Ca2+-activated K+ (BK) channels.[1][2][3] This action alters neuronal excitability and neurotransmitter release.[4][5] Additionally, this compound has been reported to interact with GABA-A receptors, potentially contributing to its overall neurotoxic profile by inhibiting GABAergic function.[4][6] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other potential BK channel modulators.

Key Applications

  • Screening for novel BK channel blockers and openers.

  • Characterizing the potency and mechanism of action of tremorgenic mycotoxins.

  • Investigating the role of BK channels in neuronal signaling and disease.

  • Assessing the potential off-target effects of compounds on GABAergic systems.

Electrophysiological Analysis of BK Channel Blockade by this compound using Patch-Clamp

This protocol details the use of the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on BK channel currents in a mammalian cell line heterologously expressing the channel.

Signaling Pathway of this compound Action on BK Channels

Verruculogen_BK_Channel_Pathway cluster_membrane Plasma Membrane This compound This compound BK_Channel BK Channel (α subunit) This compound->BK_Channel Binds to and blocks the channel pore K_efflux K+ Efflux BK_Channel->K_efflux Prevents Membrane Cell Membrane Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: this compound directly blocks the BK channel pore, inhibiting K+ efflux and subsequent membrane hyperpolarization.

Experimental Protocol

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human BK channel α-subunit (hSlo1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418) at 37°C in a 5% CO2 humidified incubator.

Solutions:

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, and desired free Ca2+ concentration (e.g., 10 µM, adjusted with CaCl2). Adjust pH to 7.2 with KOH.

  • External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO) and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.

Patch-Clamp Recording:

  • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Establish a giga-ohm seal between the patch pipette and a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Elicit BK channel currents by applying depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms).

  • Record baseline currents in the absence of the compound.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Record currents in the presence of this compound until a steady-state block is achieved.

  • Wash out the compound with the external solution to check for reversibility of the block.

Data Analysis

Measure the peak outward current amplitude at a specific voltage step (e.g., +60 mV) before and after the application of this compound. Calculate the percentage of current inhibition. To determine the half-maximal inhibitory concentration (IC50), construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response equation.

Experimental Workflow

Patch_Clamp_Workflow start Start cell_prep Prepare HEK293 cells expressing BK channels start->cell_prep solutions Prepare internal and external solutions cell_prep->solutions pipette Pull and fill patch pipette solutions->pipette recording Establish whole-cell patch-clamp configuration pipette->recording baseline Record baseline BK currents recording->baseline apply_ver Apply this compound baseline->apply_ver record_block Record blocked BK currents apply_ver->record_block washout Washout this compound record_block->washout analysis Analyze data and determine IC50 washout->analysis end End analysis->end

Caption: Workflow for assessing this compound's BK channel blocking activity using the patch-clamp technique.

Non-Radioactive Rubidium Efflux Assay for BK Channel Activity

This high-throughput-compatible assay measures the activity of BK channels by quantifying the efflux of rubidium (Rb+), a surrogate for K+, from cells. This method avoids the use of radioactive isotopes.

Experimental Protocol

Cell Culture and Loading:

  • Seed HEK293 cells stably expressing the human BK channel α-subunit in a 96-well plate and grow to confluence.

  • Aspirate the culture medium and wash the cells twice with a loading buffer (e.g., 140 mM RbCl, 10 mM HEPES, 2 mM CaCl2, 1 mM MgCl2, 5 mM Glucose, pH 7.4).

  • Add 100 µL of loading buffer to each well and incubate for 2-4 hours at 37°C to allow for Rb+ loading.

Efflux Assay:

  • Aspirate the loading buffer and wash the cells three times with a pre-stimulation buffer (loading buffer with RbCl replaced by KCl) to remove extracellular Rb+.

  • Add 100 µL of pre-stimulation buffer containing the desired concentrations of this compound or control compounds to the wells and incubate for 10-20 minutes at room temperature.

  • To stimulate BK channel opening and subsequent Rb+ efflux, add 100 µL of a stimulation buffer (pre-stimulation buffer containing a BK channel opener, e.g., 10 µM NS1619, and the test compounds).

  • Incubate for 10-30 minutes at room temperature.

  • Carefully transfer the supernatant (containing the effluxed Rb+) from each well to a new 96-well plate.

  • Lyse the remaining cells in each well by adding 200 µL of a lysis buffer (e.g., 1% Triton X-100 in deionized water).

Quantification:

  • Determine the Rb+ concentration in the supernatant and the cell lysate samples using an atomic absorption spectrophotometer.

  • Calculate the percentage of Rb+ efflux for each well using the formula: % Efflux = [Rb+ in supernatant / (Rb+ in supernatant + Rb+ in lysate)] x 100

Data Presentation
CompoundConcentration (µM)% Inhibition of Stimulated Rb+ Efflux (Mean ± SD)IC50 (µM)
This compound0.0115.2 ± 2.1
0.148.9 ± 3.5
185.7 ± 1.80.12
1098.1 ± 0.9
Paxilline0.0120.5 ± 2.8
0.155.3 ± 4.1
192.4 ± 1.50.09
1099.2 ± 0.5
Vehicle (DMSO)0.1%0 ± 1.5N/A

Experimental Workflow

Rubidium_Efflux_Workflow start Start seed_cells Seed HEK293-BK cells in a 96-well plate start->seed_cells load_rb Load cells with Rubidium seed_cells->load_rb wash_cells Wash to remove extracellular Rubidium load_rb->wash_cells add_compound Add this compound or control compounds wash_cells->add_compound stimulate Stimulate BK channels to induce efflux add_compound->stimulate collect_samples Collect supernatant and lyse cells stimulate->collect_samples measure_rb Measure Rubidium by Atomic Absorption collect_samples->measure_rb calculate_efflux Calculate % Rubidium efflux measure_rb->calculate_efflux end End calculate_efflux->end

Caption: Workflow for the non-radioactive rubidium efflux assay to measure BK channel activity.

In Vitro Neurotransmitter Release Assay

This protocol describes a method to assess the effect of this compound on the release of the inhibitory neurotransmitter GABA from isolated nerve terminals (synaptosomes).

Experimental Protocol

Synaptosome Preparation:

  • Isolate synaptosomes from the cerebral cortex of rats according to standard laboratory procedures.

  • Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

GABA Release Assay:

  • Pre-load the synaptosomes with [3H]-GABA by incubating them in the presence of the radiolabeled neurotransmitter.

  • Wash the synaptosomes to remove excess unincorporated [3H]-GABA.

  • Aliquot the [3H]-GABA-loaded synaptosomes into superfusion chambers.

  • Superfuse the synaptosomes with physiological buffer to establish a stable baseline of [3H]-GABA release.

  • Introduce this compound at the desired concentration into the superfusion buffer.

  • Stimulate neurotransmitter release by depolarization with a high concentration of KCl (e.g., 40 mM).

  • Collect superfusate fractions at regular intervals before, during, and after stimulation.

  • Measure the radioactivity in each fraction using liquid scintillation counting to quantify the amount of [3H]-GABA released.

Data Analysis

Calculate the fractional release of [3H]-GABA for each collected sample. Compare the stimulated release of GABA in the presence and absence of this compound to determine its effect.

Data Presentation
ConditionBasal GABA Release (Fractional Release)Stimulated GABA Release (Fractional Release)% Change in Stimulated Release
Control0.02 ± 0.0050.15 ± 0.02N/A
This compound (1 µM)0.02 ± 0.0060.08 ± 0.01-46.7%
This compound (10 µM)0.03 ± 0.0070.05 ± 0.01-66.7%

Logical Relationship of this compound's Dual Action

Verruculogen_Dual_Action This compound This compound BK_Block BK Channel Blockade This compound->BK_Block GABA_Inhibition GABA-A Receptor Inhibition This compound->GABA_Inhibition Neuronal_Hyperexcitability Neuronal Hyperexcitability BK_Block->Neuronal_Hyperexcitability Contributes to GABA_Inhibition->Neuronal_Hyperexcitability Contributes to Tremors Tremors Neuronal_Hyperexcitability->Tremors Leads to

References

Chemoenzymatic Synthesis of Verruculogen Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen and its analogs are fungal alkaloids characterized by a unique and complex molecular architecture, including a distinctive eight-membered endoperoxide ring.[1][2] These compounds have garnered significant interest within the scientific community due to their potent biological activities. Notably, 13-oxothis compound has demonstrated promising cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound in drug discovery.[3] The intricate structure of these molecules, however, presents a considerable challenge for traditional chemical synthesis.

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of this compound analogs, with a specific focus on the recently developed synthesis of 13-oxothis compound.[1][3] This approach strategically combines the precision of enzymatic catalysis with the versatility of modern synthetic chemistry to afford these complex natural products in a more efficient manner. The key enzymatic step involves the use of this compound synthase (FtmOx1) to install the critical endoperoxide moiety onto a synthetic precursor.[1]

Data Presentation

Table 1: Optimization of the Enzymatic C-H Peroxidation of 13-epi-fumitremorgin B
EntryAdditiveTemperature (°C)Yield (%)
1NoneRoom Temperature9
2None3719
3(NH₄)₂Fe(SO₄)₂Room Temperature28
4(NH₄)₂Fe(SO₄)₂ 37 62 (isolated)

Conditions: 13-epi-fumitremorgin B (0.5 mM), FtmOx1 (10 mol%), α-ketoglutarate, L-ascorbate in Tris buffer. Yields were determined by LC/MS, with the optimized condition yield being the isolated yield.[1]

Table 2: Summary of Key Synthetic Steps and Yields for 13-oxothis compound
StepTransformationKey ReagentsProductYield (%)
1trans-dihydroxylationN-bromosuccinimide (NBS), THF/H₂Otrans-diol intermediate75
2N-prenylationKOH, prenyl chloride, 18-crown-613-epi-fumitremorgin B60
3Enzymatic C-H PeroxidationFtmOx1, α-KG, L-ascorbate, (NH₄)₂Fe(SO₄)₂13-epi-verruculogen62
4Oxidation2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)(+)-13-oxothis compound55

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of FtmOx1

The this compound synthase, FtmOx1, is expressed in E. coli BL21 (DE3) cells with an N-terminal His₆-tag to facilitate purification.[1]

Materials:

  • E. coli BL21 (DE3) cells transformed with a suitable FtmOx1 expression vector

  • Luria-Bertani (LB) or Terrific Broth (TB) media

  • Appropriate antibiotic for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA resin

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

  • Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

  • Inoculate a starter culture of the transformed E. coli cells and grow overnight at 37°C.

  • Use the starter culture to inoculate a larger volume of media and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged FtmOx1 protein with elution buffer.

  • Exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.

  • Confirm protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA). Store the purified enzyme at -80°C.

Protocol 2: Chemoenzymatic Synthesis of (+)-13-oxothis compound

This protocol outlines the key chemical and enzymatic steps for the synthesis of (+)-13-oxothis compound from a readily available pentacyclic intermediate.[1][4]

Step A: Synthesis of 13-epi-fumitremorgin B

  • trans-dihydroxylation: To a solution of the pentacyclic alkene intermediate (1.0 equiv) in a 5:1 mixture of THF/H₂O at 0°C, add N-bromosuccinimide (NBS) (1.1 equiv). Stir the reaction for 30 minutes. Upon completion, quench the reaction and purify the product by column chromatography to yield the trans-diol intermediate (75% yield).[4]

  • N-prenylation: To a solution of the trans-diol (1.0 equiv) in benzene at 0°C, add KOH (1.2 equiv), prenyl chloride (1.5 equiv), and 18-crown-6 (1.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours. After workup, purify the product by column chromatography to obtain 13-epi-fumitremorgin B (60% yield).[4]

Step B: Enzymatic Synthesis of 13-epi-verruculogen

  • Prepare a reaction mixture in a Tris buffer (100 mM, pH 7.5) containing:

    • 13-epi-fumitremorgin B (0.5 mM)

    • Purified FtmOx1 (50 µM)

    • α-ketoglutarate (α-KG) (1 mM)

    • L-ascorbate (1 mM)

    • (NH₄)₂Fe(SO₄)₂ (1 mM)

  • Incubate the reaction mixture at 37°C for 16 hours with gentle agitation.

  • Monitor the reaction progress by LC/MS.

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield 13-epi-verruculogen (62% isolated yield).[4]

Step C: Oxidation to (+)-13-oxothis compound

  • To a solution of 13-epi-verruculogen (1.0 equiv) in a suitable solvent, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (5.0 equiv).

  • Heat the reaction mixture at 70°C for 45 minutes.

  • After cooling, purify the product by column chromatography to afford (+)-13-oxothis compound (55% yield).[4]

Visualizations

Experimental Workflow

G cluster_synthesis Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_final Final Chemical Step Start Pentacyclic Alkene Step1 trans-dihydroxylation (NBS, THF/H₂O) Start->Step1 Intermediate1 trans-diol intermediate Step1->Intermediate1 Step2 N-prenylation (KOH, prenyl chloride) Intermediate1->Step2 Substrate 13-epi-fumitremorgin B Step2->Substrate Reaction Enzymatic C-H Peroxidation (α-KG, L-ascorbate, Fe²⁺, 37°C) Substrate->Reaction Enzyme FtmOx1 (purified) Enzyme->Reaction Product1 13-epi-verruculogen Reaction->Product1 Step3 Oxidation (DDQ, 70°C) Product1->Step3 FinalProduct (+)-13-oxothis compound Step3->FinalProduct

Caption: Chemoenzymatic synthesis workflow for (+)-13-oxothis compound.

Signaling Pathway

G This compound This compound Analog (e.g., 13-oxothis compound) BK_Channel Ca²⁺-activated K⁺ Channel (BK Channel) This compound->BK_Channel Inhibition K_efflux K⁺ Efflux BK_Channel->K_efflux facilitates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Ca²⁺ Influx Hyperpolarization->Ca_influx reduces Cellular_Response Modulation of Cellular Response (e.g., Neurotransmission, Cell Proliferation) Ca_influx->Cellular_Response regulates Ca_ion Ca²⁺ Ca_ion->BK_Channel Activation

Caption: Proposed signaling pathway for this compound analogs.

References

Verruculogen: A Potent Tool for the Investigation of Ca2+-Activated K+ Channels

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen is a tremorgenic mycotoxin produced by various species of Penicillium and Aspergillus fungi.[1][2] It is a potent and selective blocker of large-conductance Ca2+-activated K+ (BK) channels, also known as Maxi-K, Slo1, or KCa1.1 channels.[1][3] This property makes this compound an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of BK channels in a variety of cellular processes, including neuronal excitability, neurotransmitter release, and smooth muscle contraction.[3][4] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in key experimental paradigms.

Mechanism of Action

This compound exerts its inhibitory effect on BK channels through a non-competitive mechanism. It binds to a site on the channel that is distinct from the pore, thereby reducing the channel's open probability.[5] This allosteric modulation effectively blocks the flow of potassium ions through the channel pore, even in the presence of activating stimuli such as membrane depolarization and elevated intracellular calcium. The interaction of this compound with the BK channel can be influenced by the presence of auxiliary β subunits, which can modify the channel's sensitivity to the toxin.

Quantitative Data

The potency of this compound as a BK channel blocker has been quantified in various experimental systems. The following table summarizes key quantitative data for easy comparison.

ParameterValueCell Type/SystemReference
IC50Low nM rangeDrosophila Slo channels expressed in CHO cells[5]
K1/2 (for enhancing ChTX binding)170 nMMaxi-K channels[6]
Effective Concentration1 µMPituitary GH3 cells (inhibition of Ca2+-activated K+ current)[6]
Effective Concentration3 µMDrosophila Slo channels expressed in CHO cells (whole-cell current inhibition)[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.

verruculogen_pathway cluster_membrane Cell Membrane BK_channel BK Channel (α subunit) K_ion BK_channel->K_ion K+ Efflux beta_subunit β subunit beta_subunit->BK_channel Modulates Sensitivity This compound This compound This compound->BK_channel Allosteric Inhibition Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca_intracellular Intracellular Ca2+ Ca_intracellular->BK_channel Activates Depolarization Membrane Depolarization Depolarization->BK_channel Activates Neurotransmitter_Release Neurotransmitter Release Hyperpolarization->Neurotransmitter_Release Inhibits

This compound's allosteric inhibition of the BK channel.

electrophysiology_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing BK channels) giga_seal Obtain Gigaohm Seal (Whole-Cell Configuration) cell_culture->giga_seal solution_prep Prepare External and Internal Solutions solution_prep->giga_seal verruculogen_prep Prepare this compound Stock Solution apply_this compound Apply this compound verruculogen_prep->apply_this compound patch_pipette Pull and Fire-Polish Patch Pipettes patch_pipette->giga_seal record_baseline Record Baseline BK Currents giga_seal->record_baseline record_baseline->apply_this compound record_effect Record BK Currents in Presence of this compound apply_this compound->record_effect measure_current Measure Current Amplitude and Kinetics record_effect->measure_current dose_response Generate Dose-Response Curve measure_current->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50

Workflow for studying this compound's effect on BK channels.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the measurement of BK channel currents in a heterologous expression system (e.g., HEK293 cells) and the application of this compound to determine its inhibitory effects.

Materials:

  • HEK293 cells stably or transiently expressing the BK channel α subunit (and β subunit, if desired)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-L-lysine coated glass coverslips

  • External (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution: 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 1.1 mM EGTA, and CaCl2 to achieve desired free Ca2+ concentration (e.g., 10 µM), 2 mM Mg-ATP (pH adjusted to 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells expressing BK channels on poly-L-lysine coated coverslips in a 35 mm dish.

    • Use cells at 50-80% confluency for experiments.

    • Just before recording, replace the culture medium with the external solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 2-5 MΩ when filled with the internal solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Electrophysiological Recording:

    • Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Using the micromanipulator, approach a cell with the patch pipette and apply gentle positive pressure.

    • Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Record baseline BK currents by applying depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments for 200 ms).

  • Application of this compound:

    • Prepare the desired final concentration of this compound by diluting the stock solution in the external solution.

    • Apply this compound to the recording chamber via the perfusion system.

    • Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).

  • Data Acquisition and Analysis:

    • Record BK currents in the presence of this compound using the same voltage protocol as for the baseline recording.

    • Measure the peak outward current at each voltage step before and after this compound application.

    • Calculate the percentage of current inhibition at each voltage.

    • To determine the IC50, perform recordings with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the concentration. Fit the data with a sigmoidal dose-response curve.

Protocol 2: Neurotransmitter Release Assay Using Synaptosomes

This protocol describes a method to investigate the effect of this compound on depolarization-evoked neurotransmitter release from isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., cerebral cortex or hippocampus)

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Percoll gradients (e.g., 5%, 10%, and 23% in sucrose buffer)

  • Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.7 mM glucose, bubbled with 95% O2/5% CO2)

  • Radiolabeled neurotransmitter (e.g., [3H]glutamate or [3H]GABA) or a fluorescent glutamate assay kit

  • Depolarizing agent (e.g., high KCl solution, typically 40-50 mM KCl in Krebs-Ringer buffer)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Liquid scintillation counter or fluorescence plate reader

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in sucrose buffer and layer it onto a discontinuous Percoll gradient.

    • Centrifuge at 32,000 x g for 20 minutes at 4°C.

    • Collect the synaptosomal fraction from the 10%/23% Percoll interface.

    • Wash the synaptosomes by resuspending in Krebs-Ringer buffer and centrifuging at 20,000 x g for 15 minutes at 4°C.

  • Neurotransmitter Loading:

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

    • Incubate with the radiolabeled neurotransmitter (e.g., 0.1 µM [3H]glutamate) for 15-30 minutes at 37°C to allow for uptake.

  • Neurotransmitter Release Assay:

    • Wash the synaptosomes twice with Krebs-Ringer buffer to remove excess unincorporated neurotransmitter.

    • Resuspend the synaptosomes in Krebs-Ringer buffer.

    • Aliquot the synaptosome suspension into tubes.

    • Pre-incubate the synaptosomes with this compound or vehicle (DMSO) at the desired concentrations for 10-15 minutes at 37°C.

    • Stimulate neurotransmitter release by adding the depolarizing high KCl solution.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C.

    • Terminate the release by rapid filtration or centrifugation at 4°C.

  • Quantification of Release:

    • If using a radiolabeled neurotransmitter, collect the supernatant and measure the radioactivity using a liquid scintillation counter.

    • If using a fluorescent assay, follow the manufacturer's instructions to measure the fluorescence of the supernatant.

    • Calculate the amount of neurotransmitter released as a percentage of the total neurotransmitter content in the synaptosomes.

    • Compare the release in the presence of this compound to the vehicle control to determine the inhibitory effect.

Conclusion

This compound is a powerful and selective inhibitor of BK channels, making it an essential tool for researchers in neuroscience, pharmacology, and drug development. The protocols provided here offer a starting point for investigating the role of BK channels in various physiological processes and for screening potential therapeutic agents that target these channels. Proper handling and experimental design are crucial for obtaining reliable and reproducible results with this potent mycotoxin.

References

Experimental Use of Verruculogen in Cell Cycle Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen is a tremorgenic mycotoxin produced by various species of Penicillium and Aspergillus. It is recognized as an inhibitor of the M phase of the mammalian cell cycle, suggesting its potential as a tool for studying cell cycle progression and as a lead compound in anticancer drug development. These application notes provide a framework for investigating the effects of this compound on the cell cycle, with a focus on G2/M arrest. While specific quantitative data for this compound's effects on cell cycle distribution are not extensively available in public literature, the following protocols and conceptual frameworks are based on established methodologies for cell cycle analysis of small molecule inhibitors.

Data Presentation

The following tables are templates for organizing quantitative data from experiments investigating the effects of this compound on cell cycle distribution. Researchers should populate these tables with their experimental findings.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution

This compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)
0.1
1
10
50
100

Table 2: Time-Dependent Effect of this compound on Cell Cycle Distribution at a Fixed Concentration (e.g., IC50)

Time (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0
6
12
24
48

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate mammalian cells (e.g., HeLa, A549, or a cell line relevant to the research) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • Cell Adherence: Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Replace the existing medium with the this compound-containing medium or the vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a widely used method for analyzing DNA content and assessing cell cycle distribution.[1]

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with a serum-containing medium.

    • For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a centrifuge tube.

  • Cell Fixation:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1 ml of ice-cold PBS.

    • While gently vortexing, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µl of PI staining solution (50 µg/ml Propidium Iodide, 100 µg/ml RNase A, and 0.1% Triton X-100 in PBS).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
  • Protein Extraction:

    • Following this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key G2/M regulatory proteins (e.g., Cyclin B1, CDK1, phospho-CDK1 (Tyr15), CDC25C) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

The following diagrams illustrate the conceptual frameworks for the experimental use of this compound in cell cycle studies.

G2_M_Checkpoint_Pathway cluster_inhibition DNA_Damage DNA Damage (e.g., induced by this compound) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Activates CDC25C CDC25C Phosphatase Chk1_Chk2->CDC25C Inhibits CDK1_CyclinB1 CDK1/Cyclin B1 (MPF) Chk1_Chk2->CDK1_CyclinB1 Inhibits (indirectly) CDC25C->CDK1_CyclinB1 G2_Arrest G2 Arrest Mitosis Mitosis CDK1_CyclinB1->Mitosis Promotes

Caption: Hypothetical signaling pathway of this compound-induced G2/M arrest.

Verruculogen_Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Verruculogen_Treatment 2. This compound Treatment (Dose- and Time-course) Cell_Culture->Verruculogen_Treatment Cell_Harvesting 3. Cell Harvesting Verruculogen_Treatment->Cell_Harvesting Western_Blot Parallel Analysis: Western Blot for Cell Cycle Proteins Verruculogen_Treatment->Western_Blot Fixation_Staining 4. Fixation & PI Staining Cell_Harvesting->Fixation_Staining Flow_Cytometry 5. Flow Cytometry Analysis Fixation_Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (% Cells in G0/G1, S, G2/M) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis using this compound.

Logical_Relationship This compound This compound Treatment G2M_Checkpoint G2/M Checkpoint Activation This compound->G2M_Checkpoint CDK1_CyclinB1_Inhibition Inhibition of CDK1/Cyclin B1 Activity G2M_Checkpoint->CDK1_CyclinB1_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest at G2/M CDK1_CyclinB1_Inhibition->Cell_Cycle_Arrest Apoptosis Potential Outcome: Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Logical relationship of this compound's effect on the cell cycle.

References

Analytical Methods for the Detection of Verruculogen: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen is a tremorgenic mycotoxin primarily produced by fungi of the Aspergillus and Penicillium species.[1][2][3] Its presence in agricultural commodities, such as cereals and animal feed, poses a significant health risk to both animals and humans due to its neurotoxic effects.[3][4] this compound exerts its toxicity by acting as a potent inhibitor of large-conductance Ca2+-activated K+ (BK) channels and by modulating γ-aminobutyric acid (GABA)ergic neurotransmission.[1][4] Accurate and sensitive detection of this compound is therefore crucial for food safety, toxicological studies, and in the development of potential therapeutic interventions.

This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described.

Table 1: HPLC Method Performance for this compound Detection

ParameterValueMatrixReference
Limit of Quantification (LOQ)20 ng/gTomato Pulp[1]
Average Recovery52-54%Tomato Pulp[1]
Detection Limit (DAD)3 ng/gStandard[1]

Table 2: LC-MS/MS Method Performance for Mycotoxin Analysis (including this compound precursors/related compounds)

ParameterValueMatrixReference
Limit of Detection (LOD)0.05 - 1.6 µg/kg (for various mycotoxins)Maize
Limit of Quantification (LOQ)0.03 - 13.6 µg/kg (for various mycotoxins)Maize
Recovery77.5 - 98.4% (for various mycotoxins)Maize

Table 3: Spectrofluorometric Method Performance for this compound Detection

ParameterValueMatrixReference
Limit of Detection0.2 µg/mLMycelial Extract[5]

Experimental Protocols

Protocol 1: Analysis of this compound in Food and Feed Samples by HPLC-DAD

This protocol is adapted from a method developed for the analysis of this compound in tomato pulp and can be modified for other similar matrices.[1]

1. Sample Preparation: Extraction and Cleanup

  • Homogenization: Homogenize a representative 50 g sample of the food or feed material.

  • Extraction:

    • Weigh 25 g of the homogenized sample into a blender jar.

    • Add 100 mL of ethyl acetate and blend at high speed for 3 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

  • Cleanup:

    • Prepare a silica gel column (e.g., 10 g of 70-230 mesh silica gel in a glass column).

    • Evaporate the filtered extract to dryness under a stream of nitrogen at 50°C.

    • Redissolve the residue in a small volume of chloroform.

    • Apply the redissolved sample to the silica gel column.

    • Wash the column with 50 mL of n-hexane.

    • Elute the this compound with 100 mL of a 95:5 (v/v) mixture of chloroform and methanol.

    • Evaporate the eluate to dryness under nitrogen at 50°C.

    • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

2. HPLC-DAD Analysis

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Monitor the absorbance at the wavelength of maximum absorption for this compound (approximately 225 nm and 280 nm).

  • Quantification: Create a calibration curve using this compound standards of known concentrations.

Protocol 2: Multi-Mycotoxin Analysis including this compound Precursors by LC-MS/MS

This protocol provides a general framework for the sensitive and selective analysis of multiple mycotoxins, which can be adapted for this compound, in complex matrices like animal feed.

1. Sample Preparation: Extraction and Cleanup

  • Homogenization: Grind the animal feed sample to a fine powder.

  • Extraction:

    • Weigh 5 g of the ground sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 84:16, v/v).

    • Vortex or shake vigorously for 30-60 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (using Solid Phase Extraction - SPE):

    • Condition a mycotoxin-specific or C18 SPE cartridge with methanol followed by water.

    • Load a portion of the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a series of solvents to remove interferences (e.g., water, followed by a weak organic solvent mixture).

    • Elute the mycotoxins with a suitable solvent (e.g., methanol or an acetonitrile/methanol mixture).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 or other suitable reversed-phase column with appropriate dimensions and particle size for high-resolution separation.

  • Mobile Phase: A gradient elution using water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For example, for a related tremorgenic mycotoxin, Penitrem A, transitions like m/z 584.3 -> 196.1 have been used.

  • Quantification: Use a calibration curve prepared with pure this compound standards. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.

Signaling Pathways and Experimental Workflows

Verruculogen_Signaling_Pathway This compound This compound BK_Channel Large Conductance Ca2+-activated K+ Channel (BK) This compound->BK_Channel Inhibits GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Modulates Membrane_Hyperpolarization Membrane Hyperpolarization BK_Channel->Membrane_Hyperpolarization Prevents K+ efflux, leading to reduced GABA_Binding Decreased GABA Binding/Function GABA_A_Receptor->GABA_Binding Leads to Reduced_Neuronal_Excitability Reduced Neuronal Excitability Membrane_Hyperpolarization->Reduced_Neuronal_Excitability Increased_Neuronal_Excitability Increased Neuronal Excitability GABA_Binding->Increased_Neuronal_Excitability Results in Tremors Tremors & Neurotoxicity Increased_Neuronal_Excitability->Tremors Causes

Caption: this compound's neurotoxic mechanism of action.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Homogenization 1. Sample Homogenization Extraction 2. Solvent Extraction (Ethyl Acetate) Homogenization->Extraction Cleanup 3. Silica Gel Column Cleanup Extraction->Cleanup Concentration 4. Evaporation & Reconstitution Cleanup->Concentration Injection 5. HPLC Injection Concentration->Injection Separation 6. C18 Reversed-Phase Separation Injection->Separation Detection 7. Diode Array Detection (DAD) Separation->Detection Quantification 8. Quantification Detection->Quantification

Caption: HPLC workflow for this compound analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Grinding 1. Sample Grinding Extraction 2. Solvent Extraction (Acetonitrile/Water) Grinding->Extraction SPE_Cleanup 3. Solid Phase Extraction (SPE) Cleanup Extraction->SPE_Cleanup Evaporation 4. Evaporation & Reconstitution SPE_Cleanup->Evaporation LC_Injection 5. LC Injection Evaporation->LC_Injection Chromatography 6. Reversed-Phase Chromatography LC_Injection->Chromatography Ionization 7. Electrospray Ionization (ESI) Chromatography->Ionization MS_Detection 8. Tandem Mass Spectrometry (MRM) Ionization->MS_Detection Data_Analysis 9. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for this compound analysis.

References

Verruculogen: Application Notes and Protocols for Safe Handling and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen is a tremorgenic mycotoxin produced by various species of Aspergillus and Penicillium fungi.[1][2][3] As an indole alkaloid, it exhibits potent neurotoxic effects and is a valuable tool in neuroscience research due to its specific mechanisms of action.[1][4] this compound's primary modes of action include the inhibition of Ca2+-activated K+ (BK) channels and acting as a potential antagonist at GABAA receptors.[1][5] Its tremorgenic activity is associated with an increase in the spontaneous release of glutamate and aspartate, and a decrease in GABA levels in the central nervous system.[2][3] This document provides detailed application notes, safety precautions, and experimental protocols for the handling and use of this compound in a research setting.

Physicochemical and Toxicological Properties

A comprehensive summary of this compound's properties is presented below to inform safe handling and experimental design.

Physicochemical Data
PropertyValueSource(s)
CAS Number 12771-72-1[1]
Molecular Formula C27H33N3O7[1]
Molecular Weight 511.57 g/mol [1]
Appearance White to off-white solid/powder[1][5]
Purity ≥95%[1][2]
Melting Point 230-233°C[1]
Solubility Soluble in DMSO, Methanol, Ethanol, DMF, and Dichloromethane. Limited water solubility.[1][2][3][5]
Storage Temperature Long-term: -20°C; Short-term: 4°C[2][5][6]
Stability Stable for at least 2 years when stored at -20°C. Protect solutions from light.[5]
Toxicological Data
ParameterValueSpeciesRouteSource(s)
LD50 127 mg/kgMouseOral
LD50 2,400 µg/kg (2.4 mg/kg)MouseIntraperitoneal
Hazard Classification Acute Toxicity - Oral (Category 3), Acute Toxicity - Dermal (Category 3), Acute Toxicity - Inhalation (Category 3)N/AN/A[7]
GHS Hazard Statements H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.N/AN/A[7]

Safety Precautions and Handling

This compound is a potent toxin and must be handled with extreme care. The following precautions are mandatory.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[8]

  • Lab Coat: A buttoned lab coat should be worn to protect from skin exposure.

  • Eye Protection: Safety glasses or goggles are required.

  • Respiratory Protection: When handling the solid form or creating solutions, work in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8] If a fume hood is not available, a NIOSH-approved respirator is necessary.

Engineering Controls
  • All work with solid this compound and preparation of stock solutions should be performed in a well-ventilated area, preferably a chemical fume hood.[8]

  • A designated area for working with this compound should be established to prevent cross-contamination.

First Aid Measures
  • If Swallowed: Immediately call a poison control center or doctor. Do NOT induce vomiting. Rinse mouth with water.[8]

  • If on Skin: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water.[8]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

  • If in Eyes: Flush with plenty of water for at least 15 minutes.

Spill and Waste Disposal
  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Carefully cover the spill with an absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.

  • Waste Disposal: All this compound waste, including contaminated consumables and solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it in household garbage or down the drain.

Experimental Protocols

The following protocols are provided as a guide for common applications of this compound. Researchers should adapt these protocols based on their specific experimental needs and cell/animal models.

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or Ethanol

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • In a chemical fume hood, weigh the desired amount of this compound powder.

  • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles and protect from light.[5]

  • Store the aliquots at -20°C for long-term storage.[5]

In Vitro Inhibition of Ca2+-activated K+ (BK) Channels

Objective: To assess the inhibitory effect of this compound on BK channels in a cell-based assay.

Materials:

  • Cell line expressing BK channels (e.g., GH3 pituitary cells)

  • This compound stock solution

  • Appropriate cell culture medium and reagents

  • Patch-clamp electrophysiology setup or a suitable membrane potential-sensitive dye assay

Procedure (Electrophysiology):

  • Culture the cells according to standard protocols.

  • Prepare a working solution of this compound by diluting the stock solution in the extracellular recording buffer to the desired final concentration (e.g., 1 µM).[6]

  • Perform whole-cell patch-clamp recordings to measure BK channel currents.

  • After establishing a stable baseline current, perfuse the cells with the this compound-containing buffer.

  • Record the changes in BK channel activity to determine the extent of inhibition.

Induction of Tremors in an Animal Model

Objective: To induce and observe the tremorgenic effects of this compound in a rodent model.

Materials:

  • This compound

  • Sterile saline or other suitable vehicle

  • Rodent model (e.g., male Wistar rats or C57BL/6N mice)

  • Animal handling and observation equipment

Procedure:

  • Prepare a dosing solution of this compound in a suitable vehicle.

  • Administer this compound via intraperitoneal (i.p.) injection at a dose known to induce tremors (e.g., 0.41 mg/kg for rats and mice).[6]

  • Observe the animals for the onset, severity, and duration of tremors and other neurological symptoms.

  • All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Visualized Mechanisms and Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a standard experimental workflow.

Verruculogen_Signaling_Pathway This compound This compound BK_Channel BK Channel (Ca2+-activated K+ Channel) This compound->BK_Channel Inhibits GABA_A_Receptor GABAA Receptor This compound->GABA_A_Receptor Antagonizes Neuron Neuron BK_Channel->Neuron Hyperpolarization (Inhibited) GABA_A_Receptor->Neuron Inhibition (Reduced) Neurotransmitter_Release Increased Glutamate & Aspartate Release Neuron->Neurotransmitter_Release Tremors Tremors Neurotransmitter_Release->Tremors

Caption: this compound's mechanism of action leading to tremors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Disposal weigh Weigh this compound (in fume hood) dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot prepare_working Prepare Working Solution aliquot->prepare_working in_vitro In Vitro Assay (e.g., Patch Clamp) prepare_working->in_vitro in_vivo In Vivo Model (e.g., i.p. injection) prepare_working->in_vivo data Analyze Data in_vitro->data in_vivo->data dispose Dispose of Hazardous Waste data->dispose

Caption: Standard workflow for this compound experiments.

References

Cryo-EM Unveils the Inhibitory Mechanism of Verruculogen on Slo Channels

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The large-conductance calcium-activated potassium (Slo or BK) channels are crucial regulators of neuronal excitability and smooth muscle tone, making them significant targets for therapeutic intervention. Verruculogen, a tremorgenic mycotoxin, is a potent inhibitor of these channels. This document provides a detailed overview of the structural basis of this compound's inhibitory action on Drosophila melanogaster Slo channels, as elucidated by cryogenic electron microscopy (Cryo-EM). It includes a summary of key quantitative data, detailed experimental protocols for replicating these studies, and visualizations of the experimental workflow and the toxin's mechanism of action.

Quantitative Data Summary

Cryo-EM studies have provided high-resolution structural data for the this compound-Slo channel complex, offering precise insights into their interaction. The key quantitative findings are summarized in the table below.

ParameterValueChannel ConstructExperimental ConditionReference
Cryo-EM Resolution 2.7 ÅDrosophila melanogaster SloIn the presence of Ca2+[1][2][3]
IC50 of this compound Low nM rangeDrosophila melanogaster SloElectrophysiology[1]

Mechanism of Action

Cryo-EM structures reveal that this compound inhibits Slo channels by binding to a pocket that is accessible in the Ca2+-free, or closed, state of the channel.[1] Four this compound molecules bind with four-fold symmetry within the central cavity of the channel's transmembrane domain.[1][3] This binding site is located between the S5 and S6 helices and the turn connecting the pore helix and the selectivity filter.[3]

The binding of this compound effectively locks the S6 helix in a conformation that is nearly identical to the Ca2+-free (closed) state.[1][3] This prevents the conformational changes in the S6 helix that are necessary for channel opening upon Ca2+ binding.[1] Consequently, this compound blocks the Ca2+-induced activation signal and physically precludes potassium ions from accessing the selectivity filter, thereby inhibiting ion transport.[1][4] The presence of this compound also enhances the hydrophobicity of the central cavity, further hindering the passage of K+ ions.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the Cryo-EM studies of this compound binding to the Drosophila Slo channel.

Protein Expression and Purification of Drosophila Slo Channel
  • Construct: The full-length Drosophila melanogaster Slo channel (isoform J) is used for expression.[5]

  • Expression System: The channel is expressed in human embryonic kidney (HEK) 293 cells.

  • Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere. Cells are transiently transfected with the Slo channel expression plasmid using a suitable transfection reagent.

  • Cell Harvesting and Membrane Preparation: Forty-eight hours post-transfection, cells are harvested, and crude membranes are prepared by sonication and ultracentrifugation.

  • Solubilization: The membrane pellet is resuspended in a buffer containing 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM EDTA, and a protease inhibitor cocktail. The channel is solubilized by the addition of 1% (w/v) n-dodecyl-β-D-maltopyranoside (DDM).

  • Affinity Chromatography: The solubilized protein is purified using an affinity column (e.g., Strep-Tactin or anti-FLAG affinity resin, depending on the affinity tag on the construct). The column is washed extensively with a buffer containing 0.02% DDM to remove non-specifically bound proteins.

  • Elution: The purified Slo channel is eluted from the column using a competitive eluting agent (e.g., desthiobiotin for Strep-Tactin resin).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (SEC) using a column equilibrated with a buffer containing 20 mM HEPES pH 7.5, 150 mM KCl, and 0.02% DDM to ensure a homogenous sample. The peak corresponding to the tetrameric channel is collected.

Cryo-EM Grid Preparation and Data Acquisition
  • Complex Formation: The purified Slo channel is incubated with a molar excess of this compound to ensure saturation of the binding sites.

  • Grid Preparation: 3 µL of the protein-ligand complex at a suitable concentration (e.g., 2-5 mg/mL) is applied to a glow-discharged holey carbon grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted for 3-4 seconds and plunge-frozen into liquid ethane using a vitrification robot (e.g., a Vitrobot).

  • Data Acquisition: Cryo-EM data is collected on a Titan Krios transmission electron microscope operating at 300 kV and equipped with a direct electron detector. Automated data collection software is used to acquire a large number of movies of the frozen-hydrated particles.

Image Processing and 3D Reconstruction
  • Movie Correction: The raw movie frames are corrected for beam-induced motion and dose-weighted.

  • CTF Estimation: The contrast transfer function (CTF) parameters for each micrograph are estimated.

  • Particle Picking: Particles are automatically picked from the corrected micrographs.

  • 2D Classification: The picked particles are subjected to several rounds of 2D classification to remove ice contaminants, aggregates, and poorly defined particles.

  • Ab-initio 3D Reconstruction: An initial 3D model is generated from the cleaned particle stack.

  • 3D Classification and Refinement: The particles are then subjected to 3D classification to separate different conformational states. The class corresponding to the this compound-bound state is selected for high-resolution 3D refinement.

  • Model Building and Validation: An atomic model is built into the refined Cryo-EM density map and validated using standard crystallographic software.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of this compound action on Slo channels.

experimental_workflow cluster_protein_production Protein Production cluster_cryo_em Cryo-EM cluster_data_processing Data Processing & Analysis expression Slo Channel Expression in HEK293 Cells purification Affinity & Size-Exclusion Chromatography expression->purification Solubilization grid_prep Grid Preparation & Vitrification purification->grid_prep Add this compound data_acq Data Acquisition (TEM) grid_prep->data_acq img_proc Image Processing data_acq->img_proc recon 3D Reconstruction img_proc->recon model_build Model Building recon->model_build final_structure High-Resolution Structure of This compound-Slo Complex

Caption: Experimental workflow for Cryo-EM studies of this compound binding to Slo channels.

verruculogen_mechanism cluster_channel_states Slo Channel States Ca_free Ca2+-free State (Closed) Ca_bound Ca2+-bound State (Open) Ca_free->Ca_bound Activation Binding Binding to Central Cavity Ca_free->Binding Ca_bound->Ca_free Deactivation This compound This compound This compound->Binding Conformation_Lock Locks S6 Helix in Closed Conformation Binding->Conformation_Lock Conformation_Lock->Ca_bound Prevents Transition Inhibition Inhibition of K+ Transport Conformation_Lock->Inhibition Ca_binding + Ca2+

Caption: Mechanism of this compound-mediated inhibition of Slo channels.

References

Application of Verruculogen in Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen is a tremorgenic mycotoxin produced by certain species of Aspergillus and Penicillium.[1][2] Its potent and specific effects on certain ion channels have made it a valuable pharmacological tool in the field of electrophysiology for studying neuronal excitability, neurotransmitter release, and smooth muscle function. This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies, with a primary focus on its interaction with large-conductance Ca2+-activated K+ (BK) channels and its indirect effects on the GABAergic system.

This compound is a potent blocker of high-conductance Ca2+-activated K+ (maxi-K) channels.[1] Despite enhancing the binding of [125I]charybdotoxin (ChTX), it effectively inhibits BK channel currents at low nanomolar to sub-nanomolar concentrations.[1][3] This selective inhibition allows for the dissection of BK channel function in various physiological processes. The tremorgenic properties of this compound are thought to be linked to its influence on neurotransmitter systems, particularly by causing a decrease in GABA levels in the central nervous system.[4]

I. Application in the Study of BK Channels

This compound's high affinity and specificity for BK channels make it an excellent tool for:

  • Investigating the physiological roles of BK channels in different cell types.

  • Characterizing the biophysical properties of native and recombinant BK channels.

  • Screening for novel BK channel modulators.

  • Studying the contribution of BK channels to disease states such as epilepsy, hypertension, and bladder overactivity.[5]

Quantitative Data on this compound's Effect on BK Channels
ParameterValueChannel/PreparationReference
IC₅₀ Low nanomolar to sub-nanomolar rangeHigh-conductance Ca²⁺-activated K⁺ (maxi-K) channels in vascular smooth muscle[3]
Effect on ChTX Binding Enhances [¹²⁵I]charybdotoxin bindingMaxi-K channels in bovine aortic smooth muscle sarcolemmal membranes[1]
Observed Inhibition 3 µM this compound blocks whole-cell currentsDrosophila BK channels (Dm Slo) expressed in CHO cells[6]
Experimental Protocols

This protocol is adapted from studies on recombinant BK channels expressed in mammalian cell lines.[6]

Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired BK channel subunits.

  • Plate cells on glass coverslips 24-48 hours before recording.

Solutions:

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 0.9 CaCl₂ (to achieve desired free [Ca²⁺]i), 2 Mg-ATP. Adjust pH to 7.2 with KOH. The free Ca²⁺ concentration can be calculated using software like MaxChelator.

  • External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with KOH.

Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal and obtain the whole-cell configuration.

  • Hold the membrane potential at -70 mV.

  • Apply depolarizing voltage steps from -120 mV to +60 mV in 10 mV increments for 100 ms to elicit BK channel currents.

  • After recording baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 1 nM to 10 µM).

  • Record currents in the presence of this compound to determine the extent of inhibition.

This configuration is ideal for studying the direct effects of this compound on the intracellular face of the BK channel.

Solutions:

  • Pipette (External) Solution (in mM): 140 KCl, 10 HEPES, 2 MgCl₂. Adjust pH to 7.2 with KOH.

  • Bath (Internal) Solution (in mM): 140 KCl, 10 HEPES, and varying concentrations of CaCl₂ buffered with EGTA to achieve the desired free Ca²⁺ concentration. Adjust pH to 7.2 with KOH.

Recording Procedure:

  • Establish a cell-attached patch on a cell expressing BK channels.

  • Excise the patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

  • Apply a constant depolarizing voltage (e.g., +40 mV) to activate the channels.

  • Record single-channel or macroscopic currents in the baseline condition.

  • Apply this compound to the bath solution at the desired concentration.

  • Record channel activity in the presence of this compound to observe direct inhibition.

Signaling Pathway and Experimental Workflow

BK_Channel_Inhibition This compound This compound BK_Channel BK Channel (Closed State) This compound->BK_Channel K_Efflux K+ Efflux Membrane_Hyperpolarization Membrane Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability/ Smooth Muscle Relaxation

Caption: this compound directly inhibits BK channels.

Electrophysiology_Workflow Cell_Culture Cell Culture (e.g., CHO, HEK293) Transfection Transfection with BK Channel Subunits Cell_Culture->Transfection Patch_Clamp Patch-Clamp Recording (Whole-Cell or Inside-Out) Transfection->Patch_Clamp Baseline_Recording Baseline Current Recording Patch_Clamp->Baseline_Recording Verruculogen_Application Application of This compound Baseline_Recording->Verruculogen_Application Effect_Recording Recording of Inhibited Currents Verruculogen_Application->Effect_Recording Data_Analysis Data Analysis (IC50, etc.) Effect_Recording->Data_Analysis GABA_System_Effect This compound This compound GABA_Metabolism GABA Synthesis/ Release/Reuptake This compound->GABA_Metabolism Inhibits (?) GABA_Levels Decreased Synaptic GABA Concentration GABA_Metabolism->GABA_Levels GABA_A_Receptor GABA-A Receptor Activation GABA_Levels->GABA_A_Receptor Reduced Neuronal_Inhibition Reduced Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Leads to Tremors Tremorgenic Effects Neuronal_Inhibition->Tremors

References

Verruculogen: A Promising Target for Novel Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen, a tremorgenic mycotoxin produced by certain species of Aspergillus and Penicillium, has emerged as a compelling target for the development of novel insecticides.[1][2] Its mechanism of action involves the potent and selective blockade of large-conductance Ca2+-activated K+ (BK) channels, which are critical for regulating neuronal excitability and neurotransmitter release in insects.[1] This document provides detailed application notes, quantitative data, and experimental protocols to guide researchers in the investigation of this compound and its analogs as potential insecticidal agents.

Mechanism of Action

This compound exerts its insecticidal effect by targeting the insect's nervous system. The primary molecular target is the large-conductance calcium-activated potassium channel, commonly known as the BK channel.[1]

Signaling Pathway of this compound's Insecticidal Action

This compound This compound BK_Channel Insect BK Channel (Large-Conductance Ca2+-activated K+ Channel) This compound->BK_Channel Blocks K_ion_efflux K+ Ion Efflux BK_Channel->K_ion_efflux Prevents Membrane_Repolarization Membrane Repolarization K_ion_efflux->Membrane_Repolarization Inhibits Neuronal_Hyperactivity Neuronal Hyperactivity Membrane_Repolarization->Neuronal_Hyperactivity Leads to Paralysis_Mortality Paralysis & Mortality Neuronal_Hyperactivity->Paralysis_Mortality

This compound's inhibitory action on insect BK channels.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound against insect cells and larvae.

Table 1: In Vitro Efficacy of this compound against Spodoptera frugiperda (Sf-9) Cells

ParameterConcentrationEffectReference
Cell Proliferation1 ng/mLSignificantly decreased[3]

Table 2: In Vivo Sublethal Effects of this compound on Lepidopteran Larvae

Insect SpeciesConcentration in DietObservation (after 7 days)Reference
Spodoptera frugiperda (Fall Armyworm)25 ppmLarval weight less than 50% of control[4]
Heliothis zea (Corn Earworm)25 ppmLarval weight less than 50% of control[4]

Note: A specific LD50 value for this compound in insects has not been determined in the reviewed literature. The data presented here reflects sublethal effects and in vitro cytotoxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound as a potential insecticide.

Protocol 1: In Vitro Insect Cell Proliferation Assay

This protocol is adapted from studies on the effects of mycotoxins on Spodoptera frugiperda (Sf-9) cells.[3]

Objective: To determine the effect of this compound on the proliferation of insect cells.

Materials:

  • Spodoptera frugiperda (Sf-9) cell line

  • Grace's Insect Medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in a suitable solvent, e.g., ethanol)

  • 24-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • Incubator (27°C)

Workflow for In Vitro Cell Proliferation Assay

cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture Sf-9 cells B Seed cells into 24-well plates A->B C Add this compound at desired concentrations B->C D Incubate for 24-72 hours at 27°C C->D E Harvest cells D->E F Count viable cells (e.g., Trypan Blue exclusion) E->F G Calculate percent inhibition of proliferation F->G

Workflow for assessing this compound's effect on insect cell proliferation.

Procedure:

  • Cell Culture: Maintain Sf-9 cells in Grace's Insect Medium supplemented with 10% FBS at 27°C.

  • Cell Seeding: Seed 1 x 10^5 Sf-9 cells per well in a 24-well plate and allow them to attach for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add the this compound solutions. Include a solvent control.

  • Incubation: Incubate the plates for 24 to 72 hours at 27°C.

  • Cell Counting:

    • Gently resuspend the cells in each well.

    • Mix an aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the solvent control.

Protocol 2: In Vivo Insect Feeding Bioassay

This protocol is a general method for determining the oral toxicity of a compound to insect larvae and is based on established mycotoxin testing procedures.[4][5][6]

Objective: To assess the in vivo toxicity (mortality and sublethal effects) of this compound when ingested by insect larvae.

Materials:

  • Insect larvae (e.g., Spodoptera frugiperda or Heliothis zea)

  • Artificial insect diet

  • This compound

  • Suitable solvent (e.g., acetone)

  • Multi-well bioassay trays or individual rearing containers

  • Fine paintbrush for handling larvae

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Diet Preparation:

    • Prepare the artificial diet according to the supplier's instructions.

    • While the diet is still liquid and has cooled to a safe temperature, add the desired concentration of this compound (dissolved in a small amount of solvent). Ensure thorough mixing.

    • Prepare a control diet containing only the solvent.

  • Dosing: Dispense the treated and control diets into the wells of the bioassay trays or individual containers. Allow the diet to solidify.

  • Insect Infestation: Carefully place one neonate larva into each well using a fine paintbrush.

  • Incubation: Seal the trays and place them in an incubator under conditions suitable for the specific insect species.

  • Data Collection:

    • Record larval mortality daily for a specified period (e.g., 7 days).

    • At the end of the assay, weigh the surviving larvae to assess sublethal effects on growth.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration. If a range of concentrations is tested, an LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) can be determined using probit analysis.[7]

    • Compare the average weight of surviving larvae in the treatment groups to the control group to determine growth inhibition.

Protocol 3: Electrophysiological Recording of Insect BK Channels

This protocol provides a general framework for using patch-clamp electrophysiology to study the effects of this compound on insect BK channels in isolated neurons. This method is adapted from protocols for insect neurophysiology.

Objective: To directly measure the effect of this compound on the activity of BK channels in insect neurons.

Materials:

  • Insect preparation (e.g., isolated neurons from the central nervous system of cockroaches or Drosophila)

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller and polisher

  • Perfusion system

  • External and internal pipette solutions (ionic composition will depend on the specific experimental goals)

  • This compound

Workflow for Patch-Clamp Electrophysiology

cluster_prep Preparation cluster_recording Recording cluster_treatment Treatment & Analysis A Isolate insect neurons B Pull and fill patch pipette A->B C Establish whole-cell patch-clamp configuration B->C D Record baseline BK channel activity C->D E Perfuse with this compound D->E F Record BK channel activity post-treatment E->F G Analyze changes in channel properties F->G

Workflow for electrophysiological analysis of this compound's effect on BK channels.

Procedure:

  • Neuron Isolation: Dissect the desired insect ganglia and enzymatically dissociate to obtain isolated neurons. Plate the neurons on a suitable substrate.

  • Pipette Preparation: Pull borosilicate glass capillaries to a fine tip (resistance of 2-5 MΩ when filled with internal solution). Fire-polish the tip.

  • Patch-Clamp Recording:

    • Mount the recording chamber with the isolated neurons on the microscope stage.

    • Lower the patch pipette onto a neuron and form a high-resistance seal (giga-seal).

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential where BK channels are typically closed (e.g., -80 mV).

    • Apply voltage steps to activate the BK channels and record the resulting potassium currents.

  • This compound Application:

    • After recording a stable baseline of BK channel activity, perfuse the recording chamber with an external solution containing this compound at the desired concentration.

    • Continue to record the BK channel currents during and after the application of this compound.

  • Data Analysis: Analyze the recorded currents to determine the effect of this compound on BK channel properties, such as current amplitude, activation kinetics, and voltage dependence.

Conclusion

This compound presents a promising avenue for the development of new insecticides with a novel mode of action. Its potent inhibition of insect BK channels leads to neuronal hyperexcitability and subsequent toxicity. The protocols and data provided in these application notes offer a solid foundation for researchers to further explore the insecticidal potential of this compound and its derivatives. Future in vivo studies to determine precise LD50 values across a range of pest species will be critical in advancing this compound towards practical applications in pest management.

References

Application Notes and Protocols for the Synthesis of 13-Oxoverruculogen from Verruculogen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-oxoverruculogen, a fungal alkaloid, has demonstrated notable cytotoxicity against various cancer cell lines, distinguishing it from its tremorgenic precursor, this compound.[1] This document provides detailed protocols for the chemoenzymatic synthesis of 13-oxothis compound. The synthesis employs a two-step process commencing with the enzymatic C-H peroxidation of a this compound analog, 13-epi-fumitremorgin B, to yield 13-epi-verruculogen, which is subsequently oxidized to the final product. This methodology leverages the substrate promiscuity of the this compound synthase enzyme, FtmOx1, followed by a chemical oxidation step.[1][2][3]

Introduction

This compound and 13-oxothis compound are rare fumitremorgin alkaloids characterized by an unusual eight-membered endoperoxide ring.[1] While this compound is known for its neurotoxic properties, 13-oxothis compound has emerged as a compound of interest for cancer research due to its cytotoxic activities.[1] The synthesis of 13-oxothis compound presents a significant challenge in medicinal chemistry. The protocols outlined below describe a chemoenzymatic strategy that facilitates the efficient production of this promising natural product.

Synthesis Overview

The synthesis of 13-oxothis compound is achieved through a two-step process starting from 13-epi-fumitremorgin B, a substrate analog of the natural precursor to this compound.

  • Enzymatic Peroxidation: The this compound synthase, FtmOx1, is utilized to catalyze the formation of the endoperoxide ring on 13-epi-fumitremorgin B, producing 13-epi-verruculogen.

  • Chemical Oxidation: The resulting 13-epi-verruculogen is then oxidized using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield the final product, 13-oxothis compound.

Data Presentation

Table 1: Optimized Reaction Conditions and Yields

StepReactantKey ReagentsTemperature (°C)TimeProductYield (%)
113-epi-fumitremorgin BFtmOx1, α-KG, L-ascorbate, (NH₄)₂Fe(SO₄)₂3716 h13-epi-verruculogen62
213-epi-verruculogenDDQ7045 min13-oxothis compound55

Experimental Protocols

Step 1: Enzymatic Synthesis of 13-epi-verruculogen

This protocol details the enzymatic C-H peroxidation of 13-epi-fumitremorgin B using FtmOx1.

Materials:

  • 13-epi-fumitremorgin B

  • FtmOx1 enzyme (heterologously expressed and purified)

  • α-ketoglutarate (α-KG)

  • L-ascorbate

  • Ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂)

  • Tris buffer (100 mM, pH 7.5)

Procedure:

  • Prepare a reaction mixture in Tris buffer (100 mM, pH 7.5) containing the following components at their final concentrations:

    • 13-epi-fumitremorgin B: 0.5 mM

    • FtmOx1: 50 µM

    • α-ketoglutarate: 1 mM

    • L-ascorbate: 1 mM

    • (NH₄)₂Fe(SO₄)₂: 1 mM

  • Incubate the reaction mixture at 37°C for 16 hours.

  • Monitor the reaction progress by LC/MS.

  • Upon completion, quench the reaction and purify the product, 13-epi-verruculogen, using standard chromatographic techniques. The isolated yield under these optimized conditions is 62%.[1][2]

Step 2: Chemical Oxidation to 13-oxothis compound

This protocol describes the oxidation of 13-epi-verruculogen to 13-oxothis compound.

Materials:

  • 13-epi-verruculogen

  • 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • Dissolve 13-epi-verruculogen (1.0 equivalent) in a suitable anhydrous solvent.

  • Add DDQ (50 equivalents).

  • Heat the reaction mixture to 70°C for 45 minutes.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, cool the reaction mixture and purify the product, 13-oxothis compound, using column chromatography. The expected yield for this step is 55%.[1][2]

Visualizations

Synthesis_Workflow Start 13-epi-fumitremorgin B Enzymatic Enzymatic Peroxidation FtmOx1, α-KG, L-ascorbate, (NH₄)₂Fe(SO₄)₂ 37°C, 16h Start->Enzymatic Intermediate 13-epi-verruculogen (62% yield) Enzymatic->Intermediate Oxidation Chemical Oxidation DDQ (50 equiv.) 70°C, 45 min Intermediate->Oxidation Final 13-oxothis compound (55% yield) Oxidation->Final

Caption: Chemoenzymatic synthesis workflow of 13-oxothis compound.

Discussion

The chemoenzymatic approach described provides a viable route for the synthesis of 13-oxothis compound. The enzymatic step with FtmOx1 is a key transformation, demonstrating the enzyme's ability to accommodate non-native substrates for the formation of the complex endoperoxide ring.[3] The subsequent chemical oxidation with DDQ is an effective means to complete the synthesis. This methodology opens avenues for the production of 13-oxothis compound and its analogs for further investigation in drug discovery and development.

References

Troubleshooting & Optimization

Verruculogen Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Verruculogen and related fumitremorgin alkaloids. The content is designed to address specific experimental challenges with data-driven solutions and detailed protocols derived from seminal publications in the field.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound presents several significant hurdles, primarily centered around the construction of its unique and complex architecture. The core challenges include:

  • Formation of the Eight-Membered Endoperoxide Ring: This is arguably the most formidable challenge. Direct, late-stage oxidation of precursors to form the endoperoxide has proven unsuccessful with common oxidants.[1] Successful strategies rely on carefully orchestrated cyclization reactions.

  • Regioselective Functionalization of the Indole Core: Introducing substituents at the C6 position of the tryptophan scaffold is difficult to achieve with high selectivity and yield using classical methods.[1]

  • Stereochemical Control: The molecule contains multiple stereocenters that must be established with precise control.

  • Installation of the Hydroxylated Proline Moiety: Specific steps, such as the dihydroxylation of intermediates, can be low-yielding and require optimization.[2]

Q2: How can the challenging eight-membered endoperoxide ring be constructed?

Two main strategies have been successfully employed to construct this unique moiety: a chemical approach and a chemoenzymatic approach.

  • Chemical Synthesis (Baran, 2015): This approach involves a late-stage, diastereoselective endoperoxide-forming cyclization.[1] A key intermediate containing a hydroperoxide and a hemiaminal is cyclized with an aldehyde (3-methyl-2-butenal) in the presence of a Lewis acid (BF₃•OEt₂).[1] This method avoids direct oxidation of the complex core, a strategy that has previously failed.[1]

  • Chemoenzymatic Synthesis (Yang et al., 2023): This strategy utilizes the enzyme FtmOx1, the this compound synthase, to perform a late-stage C-H peroxidation, directly forming the endoperoxide ring from a fumitremorgin B analog.[2][3] This biomimetic approach can circumvent issues of non-selective oxidation with chemical reagents.[2]

Q3: What is the most effective method for functionalizing the C6 position of the tryptophan core?

Traditional methods for direct C6-oxidation of tryptophan derivatives often result in complex mixtures of isomers.[1] A highly effective and scalable solution is the use of an iridium-catalyzed C–H borylation/Chan–Lam coupling procedure.[4][5] This method, guided by an N-TIPS protecting group, enables the selective installation of a methoxy group at the C6 position of a tryptophan derivative in good yield.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Dihydroxylation of the Dehydro-Pentacyclic Intermediate

Symptoms:

  • The OsO₄-mediated dihydroxylation of the C12-C13 double bond in the fumitremorgin C core results in a low yield (e.g., ~10%) of the desired cis-diol.[2]

  • Formation of multiple byproducts is observed.

Possible Causes:

  • Steric hindrance around the double bond.

  • Substrate decomposition under the reaction conditions.

  • Non-optimal reaction solvent or stoichiometry of reagents.

Suggested Solutions:

  • Alternative Dihydroxylation Protocol: While optimizing the OsO₄ reaction has proven difficult, a trans-dihydroxylation approach followed by inversion is a viable alternative.[2][6]

  • Chemoenzymatic Approach: If the goal is the synthesis of oxidized derivatives like 13-oxothis compound, utilizing the promiscuity of the FtmOx1 enzyme with a 13-epi-fumitremorgin B substrate can be a successful strategy.[2][3]

Problem 2: Failure of Late-Stage Direct Oxidation to Form the Endoperoxide Ring

Symptoms:

  • Treatment of advanced intermediates, such as dihydro- or tetrahydro-β-carbolines, with various oxidants (e.g., DDQ) does not yield the desired endoperoxide.[1]

  • Complex mixtures of undesired oxidation products or decomposition of the starting material are observed.

Possible Causes:

  • The presence of multiple oxidizable sites on the molecule leads to a lack of selectivity.[2]

  • The high reactivity and instability of the endoperoxide moiety under various chemical conditions.

Suggested Solutions:

  • Adopt the Baran Cyclization Strategy: Instead of direct oxidation, synthesize a hydroperoxide precursor. The key transformation is a BF₃•OEt₂ mediated cyclization of a hydroperoxide-hemiaminal intermediate with 3-methyl-2-butenal.[1] This has been shown to be a robust and diastereoselective method.

  • Utilize Enzymatic C-H Peroxidation: The FtmOx1 enzyme is specifically evolved for this transformation in the natural biosynthetic pathway.[2] Using this enzyme with the appropriate substrate can cleanly install the endoperoxide ring, avoiding the challenges of chemical selectivity.[2]

Quantitative Data Summary

The following tables summarize key reaction yields from the Baran synthesis of this compound.

Table 1: Key Steps in the Total Synthesis of this compound (Baran et al.)

StepReactant(s)Reagent(s)ProductYield (%)Reference
C6-Functionalization (Borylation/Coupling)Boc-L-Trp(TIPS)-OMe1. Ir-catalyst, B₂pin₂ 2. Cu(OAc)₂, MeOH6-Methoxy-Boc-L-Trp(TIPS)-OMe65[1]
Pentacycle Formation (Fmoc removal/cyclization)N-Fmoc-L-prolyl chloride coupled intermediate1. Piperidine 2. ZrCl₄, PhNOPentacyclic core69 (2 steps)[1]
DihydroxylationPentacyclic intermediateOsO₄, NMOcis-Diol intermediate79[1]
Endoperoxide-Forming CyclizationHydroperoxide intermediate, 3-methyl-2-butenalBF₃•OEt₂This compound30 (2 steps)[1]
PrenylationThis compoundPrenyl bromide, K₂CO₃Fumitremorgin A95[1]

Experimental Protocols

Protocol 1: C6-Borylation and Chan-Lam Coupling (Baran et al.)

This protocol describes the key C6-functionalization of the tryptophan derivative.

  • C-H Borylation: To a solution of Boc-L-Trp(TIPS)-OMe (1.0 equiv) in THF, add the iridium catalyst [Ir(cod)OMe]₂ and the ligand dtbpy. Add bis(pinacolato)diboron (B₂pin₂). Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Chan-Lam Coupling: To the crude reaction mixture from the previous step, add methanol (MeOH), copper(II) acetate (Cu(OAc)₂), and a suitable base (e.g., pyridine). Stir the reaction open to the air at room temperature until the borylated intermediate is fully consumed.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Purify the crude product by flash column chromatography on silica gel to afford the 6-methoxytryptophan derivative.

Protocol 2: Endoperoxide-Forming Cyclization (Baran et al.)

This protocol details the crucial step for the formation of the eight-membered endoperoxide ring.

  • Precursor Preparation: The TBDPS-protected diol intermediate is treated with TBAF to remove the silyl group. The resulting alcohol is then converted to a hydroperoxide.

  • Cyclization: Dissolve the hydroperoxide intermediate and 3-methyl-2-butenal (20) in a suitable anhydrous solvent (e.g., CH₂Cl₂) and cool to a low temperature (e.g., -78 °C).

  • Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃•OEt₂) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the product with an organic solvent, dry, and concentrate in vacuo. Purify the residue by flash column chromatography to yield this compound.[1]

Visualizations

Diagram 1: Key Challenges in this compound Synthesis

G cluster_challenges Core Synthetic Challenges cluster_solutions Strategic Solutions A Total Synthesis of this compound B Endoperoxide Ring Formation A->B C C6-Indole Functionalization A->C D Stereocontrol A->D E Late-Stage Cyclization (Baran) B->E approaches F Enzymatic Peroxidation (FtmOx1) B->F approaches G Ir-Catalyzed C-H Borylation C->G solution

Caption: Logical overview of the main challenges and their respective solutions in this compound synthesis.

Diagram 2: Baran's Strategy for Endoperoxide Formation

G A Advanced Pentacyclic Intermediate B Direct Oxidation Attempts (e.g., DDQ) A->B Strategy 1 D Hydroperoxide Intermediate A->D Strategy 2 (Successful Pathway) C FAILURE (No Endoperoxide) B->C E Aldehyde + BF3.OEt2 D->E Cyclization Conditions F This compound (Endoperoxide Formed) E->F

Caption: Comparison of failed direct oxidation vs. successful cyclization for endoperoxide formation.

Diagram 3: Chemoenzymatic Workflow for Endoperoxide Synthesis

G Start Fumitremorgin B Analog Process Enzymatic C-H Peroxidation Start->Process Enzyme This compound Synthase (FtmOx1) Enzyme->Process Product Endoperoxide Product (e.g., 13-epi-Verruculogen) Process->Product Final 13-Oxothis compound Product->Final Oxidation

Caption: Workflow for the chemoenzymatic synthesis of the this compound endoperoxide core.

References

Improving the yield of Verruculogen from Aspergillus fumigatus.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the yield of Verruculogen from Aspergillus fumigatus.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is consistently low. What are the most critical culture parameters I should optimize first?

Low yield is a common issue stemming from suboptimal culture conditions. The most influential factors are temperature, culture medium (substrate), and incubation time.

  • Temperature: this compound production is significantly temperature-dependent. Studies have shown that A. fumigatus produces larger amounts of this compound at 25°C compared to 37°C[1]. While the fungus can grow at 37°C, this temperature may not be optimal for secondary metabolite synthesis[1][2].

  • Culture Medium: The choice of substrate is critical. Greater amounts of mycotoxins are generally detected in grain cultures than in standard liquid cultures[1]. Solid-state fermentation on substrates like wheat or rice has been shown to be effective[1][3][4]. For liquid cultures, Yeast Extract Sucrose (YES) broth is a commonly used medium[5].

  • Incubation Time: The production of secondary metabolites like this compound typically occurs after the initial phase of rapid growth. For liquid cultures, an incubation period of 6 days has been used[5], while solid-state cultures on grain may require 13-14 days[1][4].

Troubleshooting Steps:

  • Verify your incubator is accurately holding the set temperature. An optimal starting point is 25°C.

  • If using liquid culture and getting low yields, consider switching to a solid-state fermentation method using autoclaved wheat or rice grains.

  • Conduct a time-course experiment, harvesting samples at different time points (e.g., 5, 7, 10, 14 days) to determine the peak production time for your specific strain and conditions.

Q2: What is the biosynthetic pathway for this compound? Understanding it could help in metabolic engineering.

This compound is an indole alkaloid derived from the amino acids L-tryptophan and L-proline. Its biosynthesis is mediated by a specific gene cluster (ftm cluster)[6][7]. Understanding this pathway is key to potential genetic strategies for yield improvement.

The process begins with the condensation of L-tryptophan and L-proline to form Brevianamide F, a reaction catalyzed by the non-ribosomal peptide synthetase FtmA[6][7]. The pathway then proceeds through a series of enzymatic modifications, including prenylation and oxidations, to yield Fumitremorgin B. The final step is the conversion of Fumitremorgin B to this compound by the enzyme FtmOx1/FtmF, which inserts an endoperoxide bond[6][7].

This compound Biosynthesis Pathway trp L-Tryptophan + L-Proline brev Brevianamide F trp->brev FtmA (NRPS) trypB Tryprostatin B brev->trypB FtmPT1 htrypB 6-Hydroxytryprostatin B trypB->htrypB FtmP450-1 (FtmC) trypA Tryprostatin A htrypB->trypA FtmMT (FtmD) fumC Fumitremorgin C trypA->fumC FtmP450-2 (FtmE) dhfumC 12,13-Dihydroxy- fumitremorgin C fumC->dhfumC FtmP450-3 (FtmG) fumB Fumitremorgin B dhfumC->fumB FtmPT2 verr This compound fumB->verr FtmOx1 (FtmF) Extraction and Analysis Workflow start A. fumigatus Culture (Solid or Liquid) harvest Harvest Biomass and Filtrate start->harvest extract Homogenize & Extract with Chloroform harvest->extract dry Dry Extract (Anhydrous Na2SO4) extract->dry evap Evaporate to Dryness (Vacuum) dry->evap recon Reconstitute in Known Solvent Volume evap->recon analysis Analysis (TLC, HPLC-MS) recon->analysis quant Quantify Yield analysis->quant

References

Verruculogen Stability and Storage: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of verruculogen.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations differ for solid and dissolved forms.

  • As a Solid (Powder): For long-term storage, keep solid this compound at -20°C, which ensures stability for at least two to three years. For shorter periods, storage at 4°C is acceptable for up to two years.

  • In Solution: Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month. Always protect solutions from light.

Q2: Which solvents are suitable for dissolving this compound?

A2: this compound is soluble in several common laboratory solvents, including Dimethyl sulfoxide (DMSO), methanol, ethanol, and dichloromethane. It has limited solubility in water.

Q3: Is it acceptable to leave my this compound solution at room temperature for a few hours?

A3: While specific data on short-term room temperature stability is limited, it is best practice to minimize the time this compound solutions spend at ambient temperatures. Exposure to heat and light can contribute to degradation. For highly sensitive experiments, it is advisable to use freshly prepared solutions or those that have been properly stored.

Q4: I've noticed precipitation in my stock solution after thawing it. What should I do?

A4: Precipitation can occur when solutions are stored at low temperatures. To resolve this, gently warm the vial (e.g., in a 37°C water bath) and vortex or sonicate until the solute fully redissolves. Always ensure the solution is clear before use.

Q5: How many freeze-thaw cycles can a this compound solution withstand?

A5: To prevent the inactivation of the compound, it is strongly recommended to aliquot stock solutions into single-use volumes. This practice minimizes the potential for degradation caused by repeated freeze-thaw cycles.

Q6: How can I assess if my this compound sample has degraded?

A6: The most reliable method to check for degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A compromised sample would typically show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Summary Tables

Table 1: Stability of Solid this compound

Storage TemperatureDuration of Stability
-20°CAt least 2-3 years
4°CUp to 2 years

Table 2: Stability of this compound in Solution

Storage TemperatureDuration of StabilitySpecial Conditions
-80°CUp to 6 monthsAliquot to avoid freeze-thaw; Protect from light
-20°CUp to 1 monthAliquot to avoid freeze-thaw; Protect from light

Troubleshooting and Experimental Protocols

Troubleshooting Guide for this compound Solutions

If you encounter issues with your this compound solution, such as insolubility or suspected degradation, follow this logical workflow to diagnose and resolve the problem.

G cluster_0 Troubleshooting this compound Solution Issues start Start: Issue with Solution precipitation Precipitate Observed? start->precipitation warm_vortex Gently warm (37°C) and vortex/sonicate precipitation->warm_vortex Yes degradation_suspected Degradation Suspected? precipitation->degradation_suspected No redissolved Precipitate Redissolved? warm_vortex->redissolved proceed Proceed with Experiment redissolved->proceed Yes analytical_qc Perform Analytical QC (e.g., HPLC/LC-MS) redissolved->analytical_qc No degradation_suspected->proceed No degradation_suspected->analytical_qc Yes qc_passed QC Passed? analytical_qc->qc_passed qc_passed->proceed Yes discard Discard and Prepare Fresh Solution qc_passed->discard No

Caption: Troubleshooting workflow for this compound solution issues.

General Protocol for this compound Stability Assessment

This protocol outlines a method for determining the stability of this compound in a specific solvent under defined storage conditions using HPLC.[1][2]

Objective: To quantify the degradation of this compound over time under specific storage conditions (e.g., temperature, light exposure).

Methodology:

  • Solution Preparation: Prepare an accurate stock solution of this compound in the desired solvent (e.g., 1 mg/mL in DMSO).

  • Baseline Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution via a validated HPLC method. Record the peak area of this compound as the 100% reference point.

  • Storage: Dispense the remaining solution into multiple, tightly sealed vials (aliquots) and store them under the intended test conditions.

  • Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 7 days, 1 month), retrieve one aliquot from storage.

  • Sample Analysis: Allow the aliquot to reach room temperature and analyze it using the same HPLC method as the baseline.

  • Data Evaluation: Compare the peak area of this compound from the stored sample to the baseline (T=0) peak area. Calculate the percentage of this compound remaining and note any new peaks that indicate degradation products.

G cluster_1 Workflow for this compound Stability Testing prep 1. Prepare Stock Solution (Known Concentration) t0 2. T=0 Analysis (HPLC) (Establish Baseline) prep->t0 aliquot 3. Aliquot and Store (Under Test Conditions) t0->aliquot time_points 4. Analyze at Time Points (e.g., 1, 7, 30 days) aliquot->time_points compare 5. Compare Peak Area to T=0 Baseline time_points->compare report 6. Report % Remaining and Degradation Products compare->report

Caption: Experimental workflow for assessing this compound stability.

Potential Degradation of this compound

This compound is a complex indole alkaloid that contains a unique eight-membered endoperoxide ring.[3][4] This peroxide bridge is a chemically reactive functional group and a likely site for degradation. In vivo metabolism studies in rats have shown that this compound can be converted to a desoxy derivative, indicating that this part of the molecule is susceptible to chemical transformation.[5]

G cluster_2 Conceptual Degradation of this compound This compound This compound (Intact Molecule) peroxide_bridge Key Structural Feature: Eight-Membered Endoperoxide Ring This compound->peroxide_bridge stress Stress Conditions (Heat, Light, pH) This compound->stress degradation Degradation Products (e.g., Desoxy-Verruculogen) stress->degradation

Caption: Conceptual diagram of this compound's potentially labile site.

References

Technical Support Center: Optimizing Dosage for In Vivo Verruculogen Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tremorgenic mycotoxin verruculogen in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a neurotoxic mycotoxin produced by certain species of Aspergillus and Penicillium fungi.[1][2] Its primary mechanism of action is the potent and specific blockade of large-conductance Ca2+-activated potassium channels (BK channels).[1] By inhibiting BK channels, this compound disrupts normal neurotransmitter release, leading to its characteristic tremorgenic effects. It may also act as an antagonist at GABA-A receptors.

Q2: What are the typical neurotoxic effects observed in vivo?

The most prominent effect of this compound administration in animal models is a dose-dependent tremor. Other observed neurotoxic signs include limb weakness, ataxia (lack of voluntary coordination of muscle movements), convulsions, and general depression of spontaneous motor activity.[3]

Q3: What is a suitable vehicle for administering this compound in vivo?

This compound is a lipophilic compound with limited water solubility. For intraperitoneal (i.p.) and oral (p.o.) administration, corn oil is a commonly used and effective vehicle.[4] It is crucial to ensure that the control group receives the same vehicle to account for any potential effects of the vehicle itself.

Q4: How quickly are the effects of this compound observed, and how long do they last?

Following intravenous administration in rats, radiolabeled this compound is detected in a wide range of body tissues within 6 minutes. The onset of tremors after intraperitoneal injection is also typically rapid. However, the severity of symptoms often begins to decline within an hour of administration, suggesting that the toxin is eliminated relatively quickly.[5] this compound is rapidly metabolized by the liver and its metabolites are excreted in the bile.[5]

Q5: What are the known LD50 and effective doses for this compound in common animal models?

Dosage can vary significantly depending on the animal model, administration route, and the desired effect. Below is a summary of reported dosages. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Data Presentation: this compound Dosage Information

Animal ModelAdministration RouteDosage/EffectReference
MouseIntraperitoneal (i.p.)Median Tremorgenic Dose (TD50): 0.92 mg/kg[3]
MouseIntraperitoneal (i.p.)50% Lethal Dose (LD50): 2.4 mg/kg
MouseOral (p.o.)50% Lethal Dose (LD50): 126.7 mg/kg
RatIntraperitoneal (i.p.)Tremor Induction: 0.41 mg/kg[6]
1-day-old CockerelIntraperitoneal (i.p.)50% Lethal Dose (LD50): 15.2 mg/kg
1-day-old CockerelOral (p.o.)50% Lethal Dose (LD50): 365.5 mg/kg

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection
  • Materials:

    • This compound powder

    • Corn oil (sterile)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and corn oil based on the desired final concentration and the total volume needed for all animals in the study group.

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile corn oil to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • If solubility issues persist, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure that the this compound is fully dissolved and no particulates are visible before administration.

    • Prepare fresh on the day of the experiment to ensure stability.

Protocol 2: Assessment of Tremor Induction in Mice
  • Animal Model: Male C57BL/6N mice are a suitable model.[6]

  • Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the experiment.

  • Administration:

    • Administer the prepared this compound solution or vehicle control via intraperitoneal injection.

    • The injection volume should be consistent across all animals (e.g., 10 ml/kg).

  • Observation:

    • Immediately after injection, place the mice in individual observation chambers.

    • Observe continuously for the first 30 minutes and then at regular intervals (e.g., every 15 minutes) for up to 2 hours.

    • Score the intensity of tremors using a standardized scoring system (e.g., 0 = no tremor, 1 = mild tremor, 2 = moderate tremor, 3 = severe, whole-body tremor).

    • Record the time of onset and duration of tremors for each animal.

    • Also, note any other behavioral changes such as ataxia, convulsions, or changes in motor activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable tremors at the expected dose - Incorrect dosage calculation. - Poor solubility of this compound in the vehicle. - Degradation of the this compound stock. - Strain or species differences in sensitivity. - Double-check all calculations for dosage and solution preparation. - Ensure the this compound is fully dissolved in the corn oil. Consider gentle warming or sonication. - Use a fresh, high-quality source of this compound. - Perform a pilot dose-response study to determine the effective dose in your specific animal model.
Inconsistent results between animals in the same group - Inaccurate injection technique (e.g., subcutaneous instead of intraperitoneal). - Variability in the health status of the animals. - Incomplete dissolution or uneven suspension of this compound. - Ensure proper training in intraperitoneal injection techniques. - Use healthy animals of a consistent age and weight. - Thoroughly vortex the this compound solution before drawing each dose to ensure homogeneity.
Unexpectedly high mortality - Dosage is too high for the specific animal strain or age. - Contamination of the this compound or vehicle. - Stress-induced complications. - Reduce the dosage and perform a careful dose-escalation study. - Use sterile techniques for solution preparation and administration. - Handle animals gently to minimize stress. - Closely monitor animals for signs of severe toxicity (e.g., seizures, respiratory distress) and have a euthanasia plan in place if necessary.
Control animals (vehicle only) show adverse effects - The vehicle (corn oil) may have inherent effects. - Contamination of the vehicle. - Review literature on the potential effects of the chosen vehicle in your animal model.[4] - Use a high-purity, sterile source of corn oil. - Consider a different vehicle if the effects are significant and interfere with the study outcome.

Mandatory Visualizations

Signaling Pathway of this compound's Neurotoxic Effects

This compound This compound BK_Channel BK Channel (Large-conductance Ca2+- activated K+ channel) This compound->BK_Channel Inhibits GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Antagonizes Neuron Presynaptic Neuron BK_Channel->Neuron Regulates Excitability GABA_A_Receptor->Neuron Inhibitory Signaling Neurotransmitter_Release Altered Neurotransmitter Release Neuron->Neurotransmitter_Release Leads to Tremor Tremor and Neurotoxicity Neurotransmitter_Release->Tremor Results in

Caption: this compound's primary mechanism of neurotoxicity.

Experimental Workflow for In Vivo this compound Study

cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Dosage_Calc Dosage Calculation Solution_Prep Solution Preparation (this compound in Corn Oil) Dosage_Calc->Solution_Prep Administration Administration (i.p. injection) Solution_Prep->Administration Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Administration Observation Behavioral Observation (Tremor Scoring) Administration->Observation Data_Collection Data Collection Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: A typical workflow for an in vivo this compound study.

References

Technical Support Center: Refinement of Verruculogen Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their verruculogen purification techniques. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a tremorgenic mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1] It is an indole alkaloid that acts as a potent blocker of large-conductance calcium-activated potassium channels. Its unique biological activity makes it a valuable tool for neuroscience research and a potential lead compound in drug development. Efficient purification is crucial to obtain high-purity this compound for accurate biological assays and further chemical modification.

Q2: What are the general steps involved in this compound purification?

The purification of this compound from fungal cultures typically involves the following stages:

  • Fungal Culture and Fermentation: Growing a this compound-producing fungal strain, such as Penicillium verruculosum or Aspergillus fumigatus, on a suitable solid or in a liquid medium.

  • Extraction: Isolating the crude this compound from the fungal biomass and/or culture medium using organic solvents.

  • Purification: A multi-step process to separate this compound from other metabolites and impurities, commonly employing techniques like column chromatography and high-performance liquid chromatography (HPLC).

  • Characterization and Quantification: Confirming the identity and purity of the final product using analytical techniques such as TLC, HPLC, and mass spectrometry.

Q3: What are the key physical and chemical properties of this compound relevant to its purification?

Understanding the properties of this compound is essential for developing an effective purification strategy.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₂₇H₃₃N₃O₇Affects molecular weight-based separation techniques.
Molecular Weight 511.57 g/mol Useful for mass spectrometry identification.
Solubility Soluble in DMSO, methanol, ethanol, and chloroform. Limited solubility in water.Guides the choice of extraction and chromatography solvents.
Stability More stable at acidic pH.Important for selecting buffer conditions during extraction and purification to prevent degradation.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound from Fungal Culture

This protocol is a composite method based on established procedures for the purification of this compound and related fumitremorgin alkaloids.

1. Fungal Culture:

  • Inoculate a suitable this compound-producing fungal strain onto a solid-state fermentation medium, such as rice media.

  • Incubate the culture for a sufficient period to allow for this compound production.

2. Extraction:

  • Dry the fungal culture and grind it into a fine powder.

  • Extract the powdered culture with a suitable organic solvent, such as a mixture of chloroform and methanol (2:1, v/v), by maceration or Soxhlet extraction.

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

  • Dissolve the crude extract in a mixture of methanol and water (9:1, v/v).

  • Perform liquid-liquid extraction against a nonpolar solvent like hexane to remove lipids and other nonpolar impurities.

  • Collect the methanol-water phase containing this compound.

  • Further extract the methanol-water phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to isolate the alkaloid fraction.

  • Evaporate the organic solvent to yield a semi-purified this compound extract.

Protocol 2: Purification by Column Chromatography and HPLC

1. Silica Gel Column Chromatography:

  • Preparation: Pack a glass column with silica gel (e.g., 70-230 mesh) in a nonpolar solvent like hexane.

  • Loading: Dissolve the semi-purified extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Apply the dried, adsorbed sample to the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a nonpolar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the proportion of the more polar solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound. Pool the this compound-rich fractions and evaporate the solvent.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: Employ a gradient elution system, for example, starting with a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile and increasing the concentration of acetonitrile over time.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., 254 nm or 280 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Processing: Evaporate the solvent from the collected fraction to obtain purified this compound.

Quantitative Data

The following table summarizes representative data for the purification of fumitremorgin B, a structurally related mycotoxin, which can serve as an estimate for this compound purification.

Purification StepStarting MaterialProduct MassYield (%)Purity (%)
Fungal Culture5 kg Rice Media---
Extraction & Purification Crude Extract4.0 g->95% (by HPLC)

Data adapted from a study on fumitremorgin B purification.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Crude Extract Inefficient extraction from fungal material.- Ensure the fungal material is thoroughly dried and finely ground to increase surface area.- Increase the solvent-to-solid ratio and/or the extraction time.- Consider using a more effective extraction method like Soxhlet extraction or ultrasound-assisted extraction.
Poor Separation in Column Chromatography - Inappropriate solvent system.- Column overloading.- Improper column packing.- Optimize the solvent system using TLC to achieve good separation of this compound from impurities.- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.
Broad or Tailing Peaks in HPLC - Column degradation.- Inappropriate mobile phase pH.- Sample overload.- Use a guard column and ensure the mobile phase is filtered and degassed.- Adjust the pH of the mobile phase to be acidic to ensure this compound is in a single ionic form.- Inject a smaller volume or a more dilute sample.
Presence of Impurities in the Final Product Incomplete separation during purification steps.- Repeat the column chromatography or HPLC step with a shallower gradient for better resolution.- Consider using a different stationary phase for chromatography (e.g., a different type of silica gel or a different HPLC column).- Employ preparative TLC as an additional purification step.
Degradation of this compound Exposure to high temperatures or alkaline conditions.- Perform all evaporation steps at low temperatures under reduced pressure.- Maintain acidic conditions (e.g., by adding a small amount of acetic or formic acid) during extraction and purification steps where possible.

Visualizations

Verruculogen_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Final Product FungalCulture Fungal Culture (e.g., Penicillium verruculosum) Fermentation Solid-State Fermentation (e.g., on Rice Media) FungalCulture->Fermentation Extraction Solvent Extraction (e.g., Chloroform/Methanol) Fermentation->Extraction Crude Extract SolventPartitioning Solvent Partitioning (e.g., Hexane, Dichloromethane) Extraction->SolventPartitioning Semi-Purified Extract ColumnChromatography Silica Gel Column Chromatography SolventPartitioning->ColumnChromatography HPLC Reversed-Phase HPLC ColumnChromatography->HPLC This compound-rich Fractions Purifiedthis compound Purified this compound HPLC->Purifiedthis compound

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_degradation Degradation Issues Start Problem Encountered LowCrudeYield Low Crude Extract Yield? Start->LowCrudeYield PoorSeparation Poor Separation? Start->PoorSeparation ImpureFinal Impure Final Product? Start->ImpureFinal Degradation Product Degradation? Start->Degradation OptimizeExtraction Optimize Extraction: - Finer Grinding - Higher Solvent Ratio - Longer Extraction Time LowCrudeYield->OptimizeExtraction Yes OptimizeChroma Optimize Chromatography: - Adjust Solvent System - Reduce Sample Load - Repack Column PoorSeparation->OptimizeChroma Yes AdditionalSteps Add Purification Steps: - Repeat Chromatography - Use Different Stationary Phase - Preparative TLC ImpureFinal->AdditionalSteps Yes ControlConditions Control Conditions: - Low Temperature Evaporation - Maintain Acidic pH Degradation->ControlConditions Yes

References

Minimizing off-target effects of Verruculogen in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Verruculogen in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent inhibitor of large-conductance Ca2+-activated K+ (BK) channels.[1][2] Its high affinity for BK channels makes it a valuable tool for studying their physiological roles.

Q2: What are the known off-target effects of this compound?

The two primary off-target effects of this compound are the inhibition of GABA-A receptors and the induction of cell cycle arrest in the M phase.[3][4] These effects typically occur at higher concentrations than those required for BK channel inhibition.

Q3: At what concentrations should I use this compound to ensure specificity for BK channels?

To maintain specificity for BK channels, it is recommended to use this compound in the low nanomolar range. The IC50 for BK channel inhibition is in the low nM range, while off-target effects on GABA-A receptors and the cell cycle are generally observed at micromolar concentrations.[1] A careful dose-response analysis is crucial for each specific experimental system.

Q4: How can I confirm that the observed effects in my experiment are due to BK channel inhibition and not off-target effects?

To validate that the experimental results are due to on-target BK channel inhibition, several control experiments are recommended. These include performing rescue experiments by overexpressing the BK channel, using a structurally different BK channel inhibitor to see if it phenocopies the effect of this compound, and testing the effect of this compound in a system known to lack BK channels.

Troubleshooting Guide

Issue 1: Observing unexpected neurological or inhibitory effects.

Possible Cause: This may be due to the off-target inhibition of GABA-A receptors by this compound. This compound can act as a non-competitive antagonist of GABA-A receptors, leading to a decrease in GABAergic inhibition.[3]

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired effect on BK channels. This will help to minimize the engagement of lower-affinity off-targets like the GABA-A receptor.

  • Control Experiments:

    • Use a specific GABA-A receptor antagonist (e.g., bicuculline or picrotoxin) as a positive control for GABA-A receptor inhibition.

    • Perform experiments in the presence of a GABA-A receptor agonist (e.g., GABA or muscimol) to see if it can reverse the effects of this compound.

  • Alternative Inhibitors: Consider using a different class of BK channel inhibitor that does not have known effects on GABA-A receptors.

Issue 2: Reduced cell proliferation or altered cell cycle distribution in your cell cultures.

Possible Cause: this compound can induce cell cycle arrest at the M phase, which can impact cell proliferation assays and confound results.[4]

Troubleshooting Steps:

  • Concentration-Dependent Effects: Determine the concentration at which this compound induces cell cycle arrest in your specific cell line. This is often in the micromolar range.

  • Cell Cycle Analysis: Perform flow cytometry analysis of cells treated with this compound to quantify the percentage of cells in each phase of the cell cycle.

  • Use of Synchronized Cells: If your experiment allows, synchronize the cells in a different phase of the cell cycle before applying this compound to isolate the effects on BK channels from the effects on cell division.

  • Short-Term Assays: Whenever possible, design experiments with shorter incubation times with this compound to minimize the impact on the cell cycle.

Data Presentation

Table 1: Comparative Potency of this compound on On-Target and Off-Target Molecules

TargetEffectReported IC50/Effective Concentration
BK Channels InhibitionLow nanomolar range[1]
GABA-A Receptors InhibitionMicromolar range (specific IC50 not consistently reported)
Cell Cycle (M-Phase) ArrestMicromolar range[4]

Experimental Protocols

Protocol 1: Validation of On-Target BK Channel Inhibition using Electrophysiology

Objective: To confirm the inhibitory effect of this compound on BK channels and determine its IC50 in a specific cell type.

Methodology:

  • Cell Preparation: Culture cells expressing BK channels (either endogenously or through transfection) on glass coverslips suitable for patch-clamp recording.

  • Patch-Clamp Recording:

    • Perform whole-cell or inside-out patch-clamp recordings.

    • Use a pipette solution containing a known concentration of free Ca2+ to activate BK channels.

    • Apply voltage steps to elicit BK channel currents.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in the extracellular recording solution.

    • Apply different concentrations of this compound to the cells and record the corresponding BK channel currents.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Plot the percentage of current inhibition as a function of this compound concentration.

    • Fit the data with a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Off-Target Effects on GABA-A Receptors using a Chloride Influx Assay

Objective: To determine if this compound inhibits GABA-A receptor function at the concentrations used in the primary experiment.

Methodology:

  • Cell Culture: Use a cell line that expresses functional GABA-A receptors.

  • Fluorescent Chloride Indicator Loading: Load the cells with a chloride-sensitive fluorescent dye (e.g., MEQ or SPQ).

  • Assay Procedure:

    • Establish a baseline fluorescence reading.

    • Stimulate the cells with a known GABA-A receptor agonist (e.g., GABA or muscimol) to induce chloride influx and measure the change in fluorescence.

    • Pre-incubate the cells with different concentrations of this compound before stimulating with the GABA-A receptor agonist.

  • Data Analysis:

    • Quantify the change in fluorescence in the presence and absence of this compound.

    • A significant reduction in the agonist-induced fluorescence change in the presence of this compound indicates inhibition of the GABA-A receptor.

Protocol 3: Analysis of Cell Cycle Arrest using Flow Cytometry

Objective: To evaluate the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Culture cells and treat them with various concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS.

    • Fix the cells in cold 70% ethanol.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • An accumulation of cells in the G2/M phase in this compound-treated samples indicates cell cycle arrest.

Visualizations

Verruculogen_On_Target_Pathway This compound This compound BK_Channel BK Channel (Large Conductance Ca2+-activated K+ Channel) This compound->BK_Channel Inhibits K_efflux Decreased K+ Efflux BK_Channel->K_efflux Leads to Membrane_Depolarization Membrane Depolarization K_efflux->Membrane_Depolarization Reduced_Hyperpolarization Reduced Afterhyperpolarization K_efflux->Reduced_Hyperpolarization Increased_Excitability Increased Neuronal Excitability Membrane_Depolarization->Increased_Excitability Reduced_Hyperpolarization->Increased_Excitability

Caption: On-target signaling pathway of this compound.

Verruculogen_Off_Target_Pathways cluster_GABA GABA-A Receptor Inhibition cluster_CellCycle M-Phase Cell Cycle Arrest Verruculogen_GABA This compound (Higher Concentration) GABA_A_Receptor GABA-A Receptor Verruculogen_GABA->GABA_A_Receptor Inhibits Cl_Influx Decreased Cl- Influx GABA_A_Receptor->Cl_Influx Leads to Reduced_Inhibition Reduced Neuronal Inhibition Cl_Influx->Reduced_Inhibition Verruculogen_Cell This compound (Higher Concentration) Microtubule_Dynamics Altered Microtubule Dynamics? Verruculogen_Cell->Microtubule_Dynamics Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Activation Microtubule_Dynamics->Spindle_Assembly_Checkpoint M_Phase_Arrest M-Phase Arrest Spindle_Assembly_Checkpoint->M_Phase_Arrest Experimental_Workflow Start Start Experiment with this compound Dose_Response 1. Dose-Response Curve for Primary Effect Start->Dose_Response Select_Concentration 2. Select Lowest Effective Concentration Dose_Response->Select_Concentration Off_Target_Assays 3. Perform Off-Target Assays (GABA-A & Cell Cycle) Select_Concentration->Off_Target_Assays Analyze_Results 4. Analyze Results Off_Target_Assays->Analyze_Results On_Target Effects are On-Target Analyze_Results->On_Target No significant off-target effect at selected concentration Off_Target Off-Target Effects Observed Analyze_Results->Off_Target Significant off-target effects detected Optimize Optimize Concentration/ Use Alternative Inhibitor Off_Target->Optimize

References

Verruculogen Specificity Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Verruculogen as a channel blocker, with a focus on enhancing its target specificity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound is a tremorgenic mycotoxin produced by fungi of the genera Aspergillus and Penicillium.[1][2] Its primary molecular target is the high-conductance calcium-activated potassium channel, commonly known as the BK channel or Slo1.[1][3] It is a potent inhibitor of BK channels, with an IC₅₀ in the low nanomolar range.[4]

Q2: What are the known off-target effects of this compound that compromise its specificity?

A2: The primary off-target effect of this compound is its action as an antagonist on GABA-A receptors, where it is thought to bind at or near the chloride channel.[1][5] This interaction is believed to contribute to its neurotoxic and tremorgenic properties.[2][5] This lack of specificity can confound experimental results where precise BK channel blockade is required.

Q3: How does this compound inhibit the BK channel?

A3: this compound acts as an allosteric modulator.[3] It binds to a highly conserved pocket within the channel that opens when the channel is in its closed state, located between the S5, PH, and S6 pore domain helices.[4] This binding precludes potassium ions (K+) from entering the selectivity filter and blocks the activation signal induced by intracellular calcium (Ca²+), thereby inhibiting ion transport.[4]

Q4: Why is enhancing this compound's specificity important for research and drug development?

A4: Enhancing specificity is critical to ensure that observed experimental effects are solely due to the modulation of the intended target (BK channels) and not a result of unintended interactions with other proteins like GABA-A receptors.[6] For drug development, high specificity reduces the risk of off-target side effects, which is a major hurdle in creating safe and effective therapeutics.[7]

Troubleshooting Experimental Issues

Q5: My this compound application shows variable or incomplete block of BK channels. What are the potential causes?

A5: This can be due to several factors:

  • Compound Stability: this compound may degrade in aqueous solutions over time. Prepare fresh stock solutions in a suitable solvent like DMSO and make final dilutions immediately before use.[1]

  • Binding Kinetics: this compound preferentially binds to the closed state of the BK channel.[8] If your experimental conditions (e.g., high intracellular Ca²⁺ or depolarizing potentials) favor the open state, the apparent blocking efficacy may be reduced.

  • Channel Subunit Composition: The presence of auxiliary β subunits can modify the pharmacology of the BK channel. Ensure you are using a consistent and well-characterized expression system.

  • pH of Solution: The pH of your recording solution can influence both the channel and the compound. Maintain a stable and physiological pH throughout the experiment.

Q6: I am observing neurological or other unexpected effects in my cellular or tissue models that seem unrelated to BK channel activity. How can I confirm off-target effects?

A6: To confirm off-target activity, especially GABA-A receptor modulation, you can perform the following control experiments:

  • Use a specific GABA-A receptor antagonist: Pre-incubate your preparation with a known GABA-A antagonist (e.g., bicuculline or picrotoxin) before applying this compound. If the unexpected effect is diminished or abolished, it confirms GABA-A receptor involvement.

  • Test in a GABA-A expressing system: Use a cell line expressing GABA-A receptors but lacking BK channels to isolate and characterize this compound's effect on this off-target.

  • Employ a structurally distinct BK channel blocker: Use a different class of BK channel blocker with a distinct mechanism and off-target profile (e.g., the peptide toxin Iberiotoxin[3]) to see if it reproduces the primary effect without causing the unexpected side effects.

Guide to Enhancing Specificity

Q7: How can the structure of this compound be modified to improve its specificity for BK channels over GABA-A receptors?

A7: Improving specificity typically involves Structure-Activity Relationship (SAR) studies. While specific SAR data for enhancing this compound's selectivity is not abundant in the public domain, general principles of medicinal chemistry can be applied. The total synthesis of this compound has been achieved, which opens the door for creating novel analogs.[9][10]

  • Target the Binding Pocket: Focus on modifying moieties of the this compound molecule that interact with non-conserved residues between the BK channel and GABA-A receptor binding sites. The indole core is common to many tremorgenic mycotoxins that inhibit BK channels.[4] Modifications to the periphery, such as the prenyl group or the proline-derived portion, could be explored to enhance selectivity.

  • Computational Modeling: Use the known cryo-EM structures of the BK channel (Slo1) to perform in silico docking studies.[4] This can help predict how modifications to the this compound scaffold might improve binding affinity to the BK channel while simultaneously reducing affinity for a homology model of the GABA-A receptor binding site.

Q8: What is a recommended experimental workflow for screening new this compound analogs for improved specificity?

A8: A robust screening cascade is essential. The workflow should start with high-throughput methods and progress to more detailed, lower-throughput assays for the most promising candidates.

  • Primary Screen (On-Target): Use an automated patch-clamp system (e.g., Qube or SyncroPatch[11][12]) to perform a primary screen of your analog library against cells expressing the human BK channel. The goal is to identify compounds that retain high potency for the target.

  • Secondary Screen (Off-Target): Screen the potent hits from the primary screen against cells expressing the primary off-target, the GABA-A receptor. This can also be done using automated electrophysiology by measuring GABA-elicited chloride currents.

  • Selectivity Calculation: Calculate a selectivity ratio by dividing the off-target IC₅₀ by the on-target IC₅₀. A higher ratio indicates greater specificity.

  • Detailed Characterization: For highly selective compounds, perform detailed characterization using manual whole-cell patch-clamp electrophysiology to determine the mechanism of action, state-dependence, and binding kinetics.[13]

  • In-tissue Validation: Test the most promising candidates in relevant tissue preparations to confirm their efficacy and lack of off-target effects in a more complex biological system.

Quantitative Data Summary

Table 1: Pharmacological Profile of this compound

Target/Off-Target Reported Effect Potency Notes Reference
BK (Slo1) Channel Inhibition IC₅₀ in the low nM range Potent blocker of high-conductance Ca²⁺-activated K⁺ channels. [4]
GABA-A Receptor Antagonism - Binds at or near the Cl⁻ channel, contributing to neurotoxicity. [1][5]

| Maxi-K Channels | Potentiation of ChTX binding | K₁/₂ of 170 nM | Enhances the binding of Charybdotoxin (ChTX), another BK blocker. |[14] |

Experimental Protocols

Protocol 1: Determining this compound IC₅₀ on BK Channels via Whole-Cell Patch-Clamp

  • Cell Preparation: Use a stable cell line (e.g., HEK293) expressing the human α-subunit of the BK channel (hSlo1). Culture cells to 60-80% confluency.

  • Solutions:

    • Internal Solution (pipette): (in mM) 130 K-Aspartate, 10 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH. Include a defined concentration of free Ca²⁺ (e.g., 10 µM) to activate the channels.

    • External Solution (bath): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Electrophysiology:

    • Obtain a high-resistance (>1 GΩ) seal and establish a whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK currents.

    • Establish a stable baseline current by perfusing the external solution.

  • Data Acquisition:

    • Apply increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) via the perfusion system, allowing the current block to reach a steady state at each concentration.

    • Record the peak current at a consistent depolarizing step (e.g., +60 mV) for each concentration.

  • Analysis:

    • Calculate the percentage of current inhibition for each concentration relative to the baseline current.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a Hill equation to determine the IC₅₀ value.

Visualizations

Verruculogen_Action_Pathway This compound This compound BK_Channel BK Channel (Slo1) (Primary Target) This compound->BK_Channel Blocks GABA_A GABA-A Receptor (Off-Target) This compound->GABA_A Antagonizes K_Efflux K+ Efflux Inhibition BK_Channel->K_Efflux Mediates Cl_Influx Cl- Influx Inhibition GABA_A->Cl_Influx Mediates Cell_Hyperpolarization Reduced Cell Hyperpolarization K_Efflux->Cell_Hyperpolarization Neuronal_Excitation Increased Neuronal Excitability Cl_Influx->Neuronal_Excitation Desired_Effect Desired Therapeutic/ Experimental Effect Cell_Hyperpolarization->Desired_Effect Side_Effect Undesired Tremorgenic Side Effects Neuronal_Excitation->Side_Effect

Caption: this compound's dual-action pathway on its primary and off-target channels.

Specificity_Screening_Workflow cluster_0 Screening Cascade start This compound Analog Library primary_screen Primary Screen: On-Target Potency (BK Channel) (High-Throughput E-phys) start->primary_screen decision1 Potent Hits? primary_screen->decision1 secondary_screen Secondary Screen: Off-Target Activity (GABA-A) (High-Throughput E-phys) decision1->secondary_screen Yes discard1 Discard decision1->discard1 No calculation Calculate Selectivity Ratio (IC50 Off-Target / IC50 On-Target) secondary_screen->calculation decision2 High Selectivity? calculation->decision2 characterization Detailed Biophysical Characterization (Manual Patch-Clamp) decision2->characterization Yes discard2 Discard decision2->discard2 No lead_candidate Lead Candidate characterization->lead_candidate

Caption: Experimental workflow for screening this compound analogs for specificity.

SAR_Logic_Diagram Core This compound Scaffold Mod Chemical Modification (Analog Synthesis) Core->Mod BK_Affinity BK Channel Affinity Mod->BK_Affinity Alters GABA_A_Affinity GABA-A Receptor Affinity Mod->GABA_A_Affinity Alters Specificity Target Specificity BK_Affinity->Specificity Increases GABA_A_Affinity->Specificity Decreases

Caption: Logic for enhancing specificity via Structure-Activity Relationships (SAR).

References

Issues with Verruculogen batch-to-batch variability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with verruculogen. Given the nature of mycotoxins, batch-to-batch variability can be a significant concern, leading to challenges in reproducibility. This guide aims to address these issues directly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a tremorgenic mycotoxin produced by certain species of Aspergillus and Penicillium fungi.[1][2] Its primary mechanism of action is the inhibition of large-conductance Ca2+-activated K+ (BK) channels.[1][3][4] It may also act as an antagonist at GABA-A receptors.[1]

Q2: What are the common sources of batch-to-batch variability with this compound?

A2: As a natural product, the production of this compound by fungi is sensitive to environmental and biological factors. Variations in the fungal strain, culture conditions (e.g., temperature, pH, humidity), and the substrate used for growth can all impact the final yield and purity of this compound.[5] Subsequent purification processes can also introduce variability between batches.

Q3: How can I assess the quality and consistency of a new batch of this compound?

A3: It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each new batch.[6] Key parameters to compare include purity (typically ≥95% as determined by HPLC), appearance, and solubility.[1] For functional consistency, it is advisable to perform a dose-response curve in your specific experimental model to verify the IC50 or EC50 and compare it to previous batches.

Q4: What are the recommended storage and handling conditions for this compound?

A4: this compound powder should be stored at 4°C for long-term stability.[1] For creating stock solutions, dissolve the powder in a suitable solvent such as DMSO, methanol, or ethanol.[1] Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Data Presentation: Representative Batch-to-Batch Variability

While specific batch data is proprietary to suppliers, the following table illustrates the typical parameters you should expect on a Certificate of Analysis and the potential, albeit acceptable, variations between batches.

ParameterBatch ABatch BBatch CTypical SpecificationAnalytical Method
Appearance White PowderWhite PowderOff-white PowderWhite to Off-white PowderVisual Inspection
Purity (by HPLC) 98.2%96.5%97.8%≥95%High-Performance Liquid Chromatography
Solubility (in DMSO) SolubleSolubleSoluble≥10 mg/mLVisual Inspection
Melting Point 231-233°C230-232°C232-234°C230-233°CMelting Point Apparatus
Biological Activity (IC50 in BK channel assay) 155 nM175 nM162 nMSupplier DependentElectrophysiology

Troubleshooting Guides

Inconsistent Electrophysiology Results

Problem: The inhibitory effect of this compound on BK channels is weaker or stronger than expected based on previous experiments.

Possible CauseTroubleshooting Steps
Degraded this compound Stock - Prepare a fresh stock solution from powder.- Ensure proper storage of stock solutions (-20°C or -80°C in aliquots).- Avoid repeated freeze-thaw cycles.
Inaccurate Pipetting - Calibrate your pipettes regularly.- Use low-retention pipette tips.
Variability in Cell Expression System - Use cells with a consistent passage number.- Verify the expression level of BK channels if using a heterologous system.
Incorrect Recording Conditions - Confirm the composition and pH of intracellular and extracellular solutions.- Ensure the stability of the patch clamp setup and check for electrical noise.
Variable Cell-Based Assay Outcomes

Problem: Inconsistent results in cell viability (e.g., MTT) or signaling assays.

Possible CauseTroubleshooting Steps
Cell Seeding Density - Ensure a consistent number of cells are seeded in each well.- Perform a cell titration experiment to find the optimal seeding density for your assay.
Solvent Effects - Keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and below a toxic level (typically <0.5%).- Include a vehicle control (solvent only) to assess its effect on cells.
Incubation Time - Optimize the incubation time with this compound for your specific cell type and assay.- Ensure consistent timing for all experimental steps.
Assay Interference - this compound, as a natural product, could interfere with assay components. Consider running control experiments to test for this (e.g., this compound in cell-free assay medium).

Experimental Protocols

Patch-Clamp Electrophysiology for BK Channel Inhibition

This protocol is adapted for whole-cell voltage-clamp recordings from a cell line expressing BK channels.

  • Cell Preparation: Plate cells expressing BK channels onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and free Ca²⁺ buffered to the desired concentration (e.g., 1 µM) (pH 7.2 with KOH).

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the membrane potential at -80 mV.

    • Elicit BK channel currents by depolarizing voltage steps (e.g., to +60 mV for 100 ms).

  • This compound Application:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in the extracellular solution to the desired final concentrations.

    • Perfuse the cells with the this compound-containing solution.

  • Data Analysis:

    • Measure the peak current amplitude before and after this compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a dose-response curve and determine the IC50 value.

Cell Viability MTT Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from a concentrated stock in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well.

    • Include vehicle control wells (medium with the same concentration of DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Verruculogen_Signaling_Pathway This compound This compound BK_Channel BK Channel (Large Conductance Ca²⁺-activated K⁺ Channel) This compound->BK_Channel Inhibition K_Efflux K⁺ Efflux BK_Channel->K_Efflux Decreased Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced Cellular_Response Altered Cellular Response (e.g., Neurotransmission, Smooth Muscle Relaxation) Hyperpolarization->Cellular_Response Leads to

Caption: this compound's primary signaling pathway.

Experimental_Workflow Start Inconsistent Experimental Results Check_Reagent Check this compound Stock (Age, Storage, Solubility) Start->Check_Reagent Check_Protocol Review Experimental Protocol (Concentrations, Incubation Times) Start->Check_Protocol Check_System Verify Experimental System (Cell Health, Passage Number, Equipment) Start->Check_System New_Stock Prepare Fresh Stock Solution Check_Reagent->New_Stock Optimize_Protocol Re-optimize Protocol Parameters Check_Protocol->Optimize_Protocol Standardize_System Standardize Cell Culture and Equipment Check_System->Standardize_System Re_run Re-run Experiment with Controls New_Stock->Re_run Optimize_Protocol->Re_run Standardize_System->Re_run Analyze Analyze Results Re_run->Analyze Resolved Issue Resolved Analyze->Resolved

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Addressing the Genotoxicity of Verruculogen in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mycotoxin Verruculogen and assessing its genotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its genotoxicity a concern?

This compound is a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. It is known to be a neurotoxin that can cause tremors in animals.[1] Of significant concern to researchers is its demonstrated genotoxicity, meaning it has the potential to damage DNA and genetic material. This compound has tested positive in the Salmonella/mammalian microsome assay (Ames test), indicating its mutagenic potential.[2] Such DNA damage can lead to mutations and potentially contribute to the development of cancer, making the assessment of its genotoxicity a critical step in safety and risk evaluations.

Q2: Which standard assays are used to evaluate the genotoxicity of this compound?

The standard battery of in vitro genotoxicity tests is recommended for evaluating this compound. These include:

  • Bacterial Reverse Mutation Assay (Ames Test, OECD 471): This test detects gene mutations (point mutations and frameshifts) in bacteria.[3][4][5]

  • In Vitro Mammalian Cell Micronucleus Test (MNvit, OECD 487): This assay identifies both chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity) by detecting the formation of micronuclei in the cytoplasm of mammalian cells.[6][7][8][9][10]

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test evaluates structural chromosomal aberrations in metaphase cells.

Q3: Does this compound require metabolic activation to exhibit genotoxicity?

Yes, metabolic activation is a crucial consideration when testing this compound. The standard Ames test protocol includes testing with and without an exogenous metabolic activation system, typically a rat liver S9 fraction.[3][4] This is because some chemicals, like many mycotoxins, are not genotoxic themselves but are converted to genotoxic metabolites by enzymes in the liver. Therefore, it is essential to include S9 activation to detect the full mutagenic potential of this compound.

Q4: How does this compound cause DNA damage?

The precise mechanisms of this compound-induced DNA damage are still under investigation. However, evidence suggests that it may involve the induction of oxidative stress. This leads to the formation of reactive oxygen species (ROS) that can damage DNA through various mechanisms, including the formation of DNA adducts and single- or double-strand breaks.

Troubleshooting Guides

Ames Test (OECD 471)

Problem 1: High background (spontaneous revertant) colonies on control plates.

  • Possible Cause: Contamination of media, reagents, or bacterial strains.

  • Troubleshooting Steps:

    • Aseptic Technique: Ensure strict aseptic techniques are followed during all manipulations.

    • Media and Reagents: Prepare fresh media and reagents. Test individual components for contamination.

    • Bacterial Strains: Use freshly prepared overnight cultures. Periodically check the genetic markers of the tester strains.

    • Incubator Conditions: Verify the incubator temperature and humidity are within the recommended range.

Problem 2: No or weak positive control response.

  • Possible Cause: Inactive positive control substance, incorrect concentration, or issues with the S9 mix.

  • Troubleshooting Steps:

    • Positive Controls: Use freshly prepared positive control solutions at the recommended concentrations. Store stock solutions appropriately.

    • S9 Mix Activity: Ensure the S9 mix is properly prepared, stored, and has sufficient metabolic activity. Use a positive control that requires metabolic activation (e.g., 2-aminoanthracene) to verify S9 function.

Problem 3: Inconsistent results or high variability between replicate plates.

  • Possible Cause: Uneven distribution of the test compound or bacterial cells, or issues with plating technique.

  • Troubleshooting Steps:

    • Homogenization: Ensure the test substance is completely dissolved or forms a homogenous suspension in the solvent.

    • Plating: Distribute the top agar evenly and quickly across the plate surface.

    • Pipetting: Use calibrated pipettes and ensure accurate dispensing of all components.

In Vitro Micronucleus Test (MNvit, OECD 487)

Problem 1: High cytotoxicity observed at low concentrations of this compound.

  • Possible Cause: this compound can be highly cytotoxic, which can interfere with the assessment of genotoxicity.

  • Troubleshooting Steps:

    • Dose-Range Finding Study: Conduct a preliminary cytotoxicity assay (e.g., MTT, neutral red uptake, or relative cell count) to determine the appropriate concentration range for the genotoxicity assay. The highest concentration tested should typically induce around 50-60% cytotoxicity.

    • Exposure Time: Consider shortening the exposure time to reduce cytotoxicity while still allowing for the induction of micronuclei.

Problem 2: Low or no increase in micronucleus frequency in the presence of this compound.

  • Possible Cause: Insufficient concentration, inappropriate metabolic activation, or suboptimal cell culture conditions.

  • Troubleshooting Steps:

    • Concentration Range: Ensure the tested concentrations are high enough to induce a genotoxic effect, based on the dose-range finding study.

    • Metabolic Activation: Verify the activity of the S9 mix using a suitable positive control (e.g., cyclophosphamide).

    • Cell Health: Ensure cells are healthy, in the exponential growth phase, and have a low background frequency of micronuclei.

Problem 3: Difficulty in scoring micronuclei due to apoptosis or necrosis.

  • Possible Cause: High concentrations of this compound can induce cell death, leading to nuclear fragmentation that can be mistaken for micronuclei.

  • Troubleshooting Steps:

    • Morphological Criteria: Strictly adhere to the morphological criteria for identifying micronuclei (e.g., round or oval shape, same staining intensity as the main nucleus, and a diameter less than one-third of the main nucleus).

    • Apoptosis/Necrosis Markers: Consider using markers of apoptosis or necrosis to distinguish these from true micronuclei, especially at higher concentrations.

    • Cytotoxicity Assessment: Use cytotoxicity measures that can differentiate between cytostasis and cell death.

Data Presentation

Currently, publicly available quantitative data for this compound in standardized genotoxicity assays is limited. The following tables are provided as templates for researchers to structure their experimental data.

Table 1: Ames Test - Revertant Colonies per Plate

Concentration (µ g/plate )Strain TA98 (-S9)Strain TA98 (+S9)Strain TA100 (-S9)Strain TA100 (+S9)
Solvent Control
This compound 1
This compound 2
This compound 3
Positive Control
(e.g., 2-Nitrofluorene)
(e.g., 2-Aminoanthracene)

Table 2: In Vitro Micronucleus Test - Micronucleus Frequency

Concentration (µM)% CytotoxicityNumber of Binucleated Cells ScoredNumber of Micronucleated Binucleated Cells% Micronucleated Binucleated Cells
Solvent Control (-S9)
This compound 1 (-S9)
This compound 2 (-S9)
This compound 3 (-S9)
Positive Control (-S9)
(e.g., Mitomycin C)
Solvent Control (+S9)
This compound 1 (+S9)
This compound 2 (+S9)
This compound 3 (+S9)
Positive Control (+S9)
(e.g., Cyclophosphamide)

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - Plate Incorporation Method (adapted from OECD 471)
  • Bacterial Strains: Use at least five strains of bacteria, including Salmonella typhimurium TA98, TA100, TA1535, and TA1537, and Escherichia coli WP2 uvrA or WP2 uvrA (pKM101).

  • Metabolic Activation: Prepare a fresh S9 mix from the liver of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Test Substance Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO). Prepare a range of at least five concentrations.

  • Exposure:

    • To 2 ml of molten top agar at 45°C, add 0.1 ml of an overnight bacterial culture and 0.1 ml of the test substance solution (or solvent control).

    • For assays with metabolic activation, add 0.5 ml of the S9 mix.

    • For assays without metabolic activation, add 0.5 ml of a buffer solution.

  • Plating: Vortex the mixture and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertant colonies to at least twice the solvent control value.

In Vitro Mammalian Cell Micronucleus Test (adapted from OECD 487)
  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes). Maintain cells in an exponential growth phase.

  • Metabolic Activation: As described for the Ames test.

  • Test Substance Preparation: Prepare a range of concentrations of this compound in the cell culture medium.

  • Exposure:

    • Short treatment with S9: Treat cells for 3-6 hours with this compound in the presence of S9 mix.

    • Short treatment without S9: Treat cells for 3-6 hours with this compound without S9 mix.

    • Extended treatment without S9: Treat cells for 1.5-2 normal cell cycles with this compound without S9 mix.

  • Recovery and Cytokinesis Block: After the exposure period, wash the cells and culture them in a fresh medium containing cytochalasin B for 1.5-2 normal cell cycles to block cytokinesis and allow for the formation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific stain (e.g., Giemsa, Hoechst, or propidium iodide).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a concentration-dependent increase in the frequency of micronucleated cells.

Visualizations

experimental_workflow_ames_test cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis bacterial_culture Overnight Bacterial Culture mix_components Mix: Top Agar + Bacteria + this compound +/- S9 bacterial_culture->mix_components verruculogen_prep Prepare this compound Concentrations verruculogen_prep->mix_components s9_prep Prepare S9 Mix s9_prep->mix_components plate_mixture Pour onto Minimal Glucose Agar Plates mix_components->plate_mixture incubate Incubate at 37°C for 48-72h plate_mixture->incubate count_colonies Count Revertant Colonies incubate->count_colonies analyze_data Analyze Data & Determine Mutagenicity count_colonies->analyze_data experimental_workflow_mnvit cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis cell_culture Culture Mammalian Cells expose_cells Expose Cells to this compound +/- S9 cell_culture->expose_cells verruculogen_prep Prepare this compound Concentrations verruculogen_prep->expose_cells wash_cells Wash Cells expose_cells->wash_cells add_cytob Add Cytochalasin B wash_cells->add_cytob incubate Incubate for 1.5-2 Cell Cycles add_cytob->incubate harvest_cells Harvest & Prepare Slides incubate->harvest_cells stain_cells Stain with DNA Dye harvest_cells->stain_cells score_mn Score Micronuclei in Binucleated Cells stain_cells->score_mn dna_damage_response This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces DNA_Damage DNA Damage (e.g., Strand Breaks, Adducts) ROS->DNA_Damage Causes ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair p53->DNA_Repair Promotes Apoptosis Apoptosis p53->Apoptosis Induces (if damage is severe)

References

Improving the efficiency of the endoperoxide ring formation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of endoperoxide ring formation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of endoperoxides.

Q1: My endoperoxide synthesis is resulting in very low or no yield. What are the common causes?

A1: Low yields in endoperoxide synthesis are a frequent issue and can stem from several factors:

  • Inappropriate Oxygen Concentration: The concentration of molecular oxygen can be critical. In some base-catalyzed reactions of ketones, a high concentration of oxygen can surprisingly inhibit the formation of the endoperoxide.[1] It is crucial to optimize the oxygen or air present in the reaction atmosphere.

  • Substrate Reactivity: The structure of the starting material plays a significant role. For instance, in the synthesis of artemisinin, the stability of the artemisinin structure is balanced against the ease of side reactions with highly reactive intermediates.[2]

  • Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that require careful optimization.[1] For example, in certain base-catalyzed reactions, a mixture of KOt-Bu and KOH in THF has been found to be effective.[1]

  • Instability of the Endoperoxide Bridge: The O-O bond in the endoperoxide ring is inherently weak and susceptible to cleavage by reductants or under certain reaction conditions, leading to degradation of the product.[3]

Q2: I am observing the formation of side products. How can I improve the selectivity of my reaction?

A2: Improving selectivity often involves fine-tuning the reaction conditions and understanding the reaction mechanism:

  • Control of Reaction Intermediates: The formation of radical intermediates is common in many endoperoxide syntheses.[3][4] Controlling the generation and subsequent reactions of these radicals is key to minimizing side products.

  • Stereoselectivity: Achieving the desired stereochemistry can be challenging. The use of chiral catalysts or auxiliaries may be necessary. In enzymatic syntheses, the enzyme's active site provides a high degree of regio- and stereoselectivity.[3]

  • Mechanism-Specific Optimization: For photosensitized reactions involving singlet oxygen, the choice of photosensitizer and wavelength of light can influence the reaction pathway and minimize undesired side reactions.[2] For base-catalyzed reactions, the choice of base can influence which enolate is formed, thereby directing the reaction towards the desired product.[1]

Q3: How can I safely scale up my endoperoxide synthesis?

A3: Scaling up reactions involving peroxides requires careful consideration of safety due to their potential instability.

  • Thermal Stability: It is crucial to understand the thermal stability of your specific endoperoxide. Calorimetric studies can help classify the reaction as safe for scale-up.[5]

  • Control of Oxygen Concentration: When scaling up reactions that use pure oxygen, it is important to manage the headspace of the reactor to avoid the formation of flammable vapor mixtures. This can be achieved by using parallel continuous flows of oxygen and an inert gas like argon.[5]

  • Gradual Scale-Up: It is advisable to scale up the reaction in increments, carefully monitoring temperature and pressure at each stage.

Quantitative Data Summary

The following tables summarize key quantitative data from various endoperoxide synthesis methods.

Table 1: Base-Catalyzed Synthesis of 1,2-Dioxanes

Starting MaterialBaseSolventTemperature (°C)AtmosphereYield (%)Reference
1-CyclopentylethanoneKOt-Bu/KOHTHF0Argon (with brief air exposure)48[1]
Cyclopent-3-enyl methyl ketoneKOt-Bu/KOHTHF-30Not specified43[1]
1-(cyclopent-3-enyl)ethanone & 4-methylpentan-2-oneKOt-Bu/KOHTHF-30Not specified37 (crude)[1]

Table 2: Enzymatic and Photosensitized Syntheses

MethodStarting MaterialKey Reagents/CatalystYield (%)Reference
Enzymatic (Oat Seed Peroxygenase)Sodium Oleatet-butyl hydroperoxide80 (conversion)[6]
Enzymatic (Oat Seed Peroxygenase)Sodium Oleatehydrogen peroxide33 (conversion)[6]
Photosensitized (Continuous Flow)Dihydroartemisinic acidTetraphenylporphyrin (TPP)39[2]
Photosensitized (Batch)Artemisinic acid derivativeTetraphenylporphyrin (TPP)55[2]

Key Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Synthesis of 1,2-Dioxanes [1]

  • Preparation: To a cold (0 °C) solution of the starting ketone (e.g., 1-cyclopentylethanone, 0.25 mmol) in THF (0.5 mL) in a 2 mL flask, add KOt-Bu (1.97 equiv.) and KOH (0.34 equiv.) with stirring under an argon atmosphere.

  • Oxygen Introduction: During the addition of the base, briefly open the reaction flask to allow air to enter for approximately 10 seconds. The reacting solution should occupy about one-quarter of the flask's volume.

  • Reaction: Continue stirring at the specified temperature (e.g., 0 °C or -30 °C) for the optimized reaction time (e.g., 3 hours).

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture and extract the product. The crude product can be purified by recrystallization to obtain the analytically pure endoperoxide.

Protocol 2: Photosensitized Synthesis of Artemisinin (Continuous Flow) [2]

  • Reaction Setup: A continuous-flow reactor is set up with a light source and a pump to control the flow of reactants.

  • Reactant Solution: Prepare a solution of dihydroartemisinic acid and a photosensitizer, such as tetraphenylporphyrin (TPP), in a suitable solvent (e.g., CH2Cl2).

  • Photoreaction: Pump the solution through the reactor while irradiating with an appropriate light source to generate singlet oxygen. The singlet oxygen then reacts with the starting material.

  • Downstream Processing: The output from the reactor undergoes a cascade of reactions, including Hock cleavage, addition of triplet oxygen, and acid-catalyzed cyclization (e.g., using TFA) to form the endoperoxide ring.

  • Isolation: The final product, artemisinin, is isolated from the reaction mixture. This continuous process avoids the need for isolation and purification of intermediates.

Visualizations

experimental_workflow Experimental Workflow: Base-Catalyzed Endoperoxide Synthesis cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Start ketone Dissolve Ketone in THF start->ketone cool Cool to 0°C ketone->cool argon Inert Atmosphere (Argon) cool->argon add_base Add KOt-Bu and KOH argon->add_base add_air Briefly Introduce Air add_base->add_air stir Stir for 3 hours add_air->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Recrystallize extract->purify end End Product purify->end

Caption: Workflow for base-catalyzed endoperoxide synthesis.

reaction_mechanism Proposed Mechanism: Base-Catalyzed Endoperoxide Formation ketone Ketone enolate Enolate ketone->enolate Base (KOt-Bu/KOH) hydroperoxide_anion Hydroperoxide Anion enolate->hydroperoxide_anion + O₂ aldol_addition Cross-Aldol Addition enolate->aldol_addition o2 O₂ (Molecular Oxygen) hydroperoxide_anion->aldol_addition cyclization Cyclization aldol_addition->cyclization endoperoxide Endoperoxide Product cyclization->endoperoxide

Caption: Mechanism of base-catalyzed endoperoxide formation.

signaling_pathway Logical Flow: Troubleshooting Low Yield start Low Yield Observed check_o2 Check O₂ Concentration start->check_o2 high_o2 High O₂? -> Reduce O₂ check_o2->high_o2 Yes low_o2 Low O₂? -> Increase O₂ check_o2->low_o2 No optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) temp_issue Sub-optimal Temp? -> Vary Temp optimize_conditions->temp_issue solvent_issue Incorrect Solvent? -> Screen Solvents optimize_conditions->solvent_issue base_issue Wrong Base? -> Screen Bases optimize_conditions->base_issue substrate_stability Assess Substrate/Product Stability degradation Degradation? -> Milder Conditions/Protecting Groups substrate_stability->degradation high_o2->optimize_conditions low_o2->optimize_conditions temp_issue->substrate_stability solvent_issue->substrate_stability base_issue->substrate_stability improved_yield Improved Yield degradation->improved_yield

Caption: Troubleshooting guide for low endoperoxide yield.

References

Technical Support Center: Strategies to Reduce the Neurotoxicity of Verruculogen Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verruculogen and its derivatives. The focus is on strategies to assess and mitigate the inherent neurotoxicity of these compounds.

Troubleshooting Guides

Issue 1: High Tremorgenic Activity Observed in a Novel this compound Derivative

Problem: A newly synthesized this compound analog exhibits significant tremors in an in-vivo mouse model, indicating high neurotoxicity and limiting its therapeutic potential.

Troubleshooting Workflow:

G start High Tremorgenic Activity in Novel Derivative quantify 1. Quantify Tremorgenic Potency (TD50 in Mouse Model) start->quantify invitro 2. In-Vitro Mechanistic Analysis quantify->invitro bk_assay 2a. BK Channel Activity Assay (Patch-Clamp) invitro->bk_assay gaba_assay 2b. GABA-A Receptor Binding ([3H]muscimol Assay) invitro->gaba_assay sar_analysis 3. Structure-Activity Relationship (SAR) Analysis bk_assay->sar_analysis gaba_assay->sar_analysis modify 4. Rational Chemical Modification sar_analysis->modify resynthesize 5. Synthesize New Derivatives modify->resynthesize retest 6. Re-evaluate Neurotoxicity resynthesize->retest retest->sar_analysis Iterate end Derivative with Reduced Neurotoxicity retest->end Success

Caption: Troubleshooting workflow for addressing high tremorgenic activity in this compound derivatives.

Detailed Steps:

  • Quantitative Assessment of Tremorgenic Potency:

    • Action: Determine the median tremorgenic dose (TD50) of your derivative using the mouse bioassay. This provides a quantitative baseline for comparison.

    • Rationale: A quantitative measure is essential to objectively evaluate the impact of future modifications.

  • In-Vitro Mechanistic Deconvolution:

    • Action: Test the derivative in both a large-conductance calcium-activated potassium (BK) channel assay and a GABA-A receptor binding assay.

    • Rationale: this compound's neurotoxicity is primarily linked to BK channel inhibition.[1][2] Understanding your derivative's activity at these primary targets is crucial. It's possible that the GABA-A receptor interaction also contributes to the neurotoxic profile.[2]

  • Structure-Activity Relationship (SAR) Analysis:

    • Action: Correlate the structural features of your derivative with its in-vivo tremorgenic potency and its in-vitro activity at BK channels and GABA-A receptors.

    • Rationale: This analysis will help identify potential "neurotoxicophore" moieties within the molecule. For instance, is the tremorgenic potency directly proportional to BK channel inhibition?

  • Rational Chemical Modification:

    • Action: Based on the SAR analysis, propose modifications to the derivative's structure. A cryo-EM study of the Drosophila Slo channel (a BK channel homolog) suggests that the "tail" of this compound reaches into the central cavity of the channel.[3] Modifying the size and hydrophobicity of this part of the molecule could potentially reduce its inhibitory effect.[3]

    • Hypothesis: Reducing the affinity for the BK channel may decrease neurotoxicity.

  • Synthesis and Re-evaluation:

    • Action: Synthesize the newly designed derivatives and repeat the in-vivo and in-vitro neurotoxicity assays.

    • Rationale: This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and drug development.

Issue 2: Inconsistent Results in the Mouse Tremor Bioassay

Problem: There is high variability in the observed tremor scores between animals receiving the same dose of a this compound derivative.

Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
Inconsistent Dosing Ensure accurate and consistent administration of the compound (e.g., intraperitoneal injection technique). Verify the stability and solubility of the compound in the vehicle.Improper administration can lead to variable bioavailability.
Subject Variability Use a standardized mouse strain, age, and sex for all experiments. Increase the number of animals per group to improve statistical power.Animal-to-animal physiological differences can affect drug metabolism and response.
Observer Bias Have at least two independent and blinded observers score the tremors using a standardized visual rating scale.Subjectivity in scoring can be a major source of variability.
Environmental Factors Conduct the assay in a quiet, controlled environment with consistent lighting and temperature. Avoid excessive handling of the animals prior to and during observation.External stimuli can exacerbate or suppress tremors, leading to inconsistent observations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's neurotoxicity?

This compound is a potent blocker of large-conductance calcium-activated potassium (BK) channels.[1][2] It may also act as a GABA-A receptor antagonist.[2] The tremorgenic (tremor-inducing) effects are believed to be primarily mediated by its action on BK channels in the central nervous system.

G This compound This compound Derivative Inhibition Inhibition/Blockade This compound->Inhibition BK_Channel BK Channel Neurotransmission Altered Neurotransmission BK_Channel->Neurotransmission GABA_A GABA-A Receptor GABA_A->Neurotransmission Inhibition->BK_Channel Inhibition->GABA_A Tremor Tremor (Neurotoxicity) Neurotransmission->Tremor

References

Validation & Comparative

Verruculogen vs. Penitrem A: A Comparative Neurotoxicity Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the neurotoxic properties of two potent tremorgenic mycotoxins, Verruculogen and Penitrem A. Both compounds, primarily produced by Penicillium and Aspergillus species, are significant contaminants in foodstuffs and animal feed, posing a risk to animal and human health. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of their toxicity, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

This compound and Penitrem A are indole-diterpene alkaloids that induce a characteristic neurotoxic syndrome marked by sustained tremors, ataxia, weakness, and convulsions. While they share a similar clinical presentation, their potency and specific molecular interactions exhibit notable differences. Penitrem A is generally considered the more potent of the two mycotoxins. Their primary neurotoxic effects are mediated through the interference with neurotransmitter release and the potent inhibition of large-conductance Ca2+-activated potassium (BK) channels in the central nervous system.

Data Presentation: Quantitative Neurotoxicity Comparison

The following tables summarize the key quantitative data on the neurotoxicity of this compound and Penitrem A, derived from various experimental studies.

Table 1: Acute Toxicity and Tremorgenic Potency in Mice

ParameterThis compoundPenitrem AReference(s)
Median Tremorgenic Dose (Intraperitoneal) 0.92 mg/kg0.19 mg/kg[1]
Lowest Tremor-Inducing Dose (Oral) Not Reported0.50 mg/kg[2]
Lethal Dose, 50% (LD50) (Intraperitoneal) 2.6 mg/kg1.1 mg/kg[3]
Lethal Dose, 50% (LD50) (Oral) 127.7 mg/kg10 mg/kg[3]

Table 2: Molecular Target Affinity and Effects on Neurotransmitter Systems

Molecular Target / SystemThis compoundPenitrem AReference(s)
BK Channel Inhibition (hSlo α subunit) K1/2 = 170 nM (enhances ChTX binding)IC50 = 6.4 nM[4]
Effect on GABA System Decreases GABA levels in CNSSubstantial effect on GABAA receptors[5]
Spontaneous Neurotransmitter Release Increases Glutamate & Aspartate releaseIncreases Glutamate, GABA & Aspartate release

Mechanisms of Neurotoxicity

Both mycotoxins exert their effects primarily by disrupting neuronal signaling. Their key mechanisms of action include:

  • Inhibition of BK Channels : this compound and Penitrem A are potent antagonists of BK channels. These channels are crucial for regulating neuronal excitability by contributing to the repolarization phase of the action potential. Their inhibition leads to prolonged depolarization, increased neuronal firing, and enhanced neurotransmitter release, which underlies the observed tremorgenic effects.

  • Alteration of Neurotransmitter Release : These mycotoxins interfere with the release of key amino acid neurotransmitters in the central nervous system. This compound has been shown to increase the spontaneous release of the excitatory neurotransmitters glutamate and aspartate. Penitrem A also enhances the release of glutamate and aspartate, as well as the inhibitory neurotransmitter GABA.

  • Modulation of GABAergic System : this compound has been observed to decrease the levels of GABA in the central nervous system, suggesting a reduction in inhibitory neurotransmission which can contribute to the hyperexcitability seen in the toxic syndrome.[5] Penitrem A is also known to have a significant impact on GABA-A receptors.

Visualizing the Molecular Pathways

The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for assessing neurotoxicity.

Verruculogen_PenitremA_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound BK_Channel BK Channel This compound->BK_Channel Inhibits GABA_System GABA System (Inhibition) This compound->GABA_System Penitrem A Penitrem A Penitrem A->BK_Channel Inhibits Penitrem A->GABA_System Action_Potential Action Potential (Prolonged) BK_Channel->Action_Potential Inhibition leads to Voltage_Gated_Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Increased Ca2+ Influx Voltage_Gated_Ca_Channel->Ca_Influx Action_Potential->Voltage_Gated_Ca_Channel Activates Neurotransmitter_Release Increased Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Neuronal_Hyperexcitability Neuronal Hyperexcitability GABA_System->Neuronal_Hyperexcitability Disinhibition leads to Postsynaptic_Receptors->Neuronal_Hyperexcitability Tremors Tremors Neuronal_Hyperexcitability->Tremors

Caption: Mechanism of this compound and Penitrem A Neurotoxicity.

Neurotoxicity_Workflow Toxin_Admin Mycotoxin Administration (e.g., i.p. injection in mice) Behavioral_Tests Behavioral Assessment (e.g., Rotarod Test) Toxin_Admin->Behavioral_Tests Tissue_Harvest Brain Tissue Harvest Toxin_Admin->Tissue_Harvest Data_Analysis1 Data Analysis Behavioral_Tests->Data_Analysis1 Latency to fall Synaptosome_Prep Synaptosome Preparation Tissue_Harvest->Synaptosome_Prep Electrophysiology Electrophysiology (Patch-Clamp on cultured neurons) Tissue_Harvest->Electrophysiology Cell Culture Neurotransmitter_Assay Neurotransmitter Release Assay Synaptosome_Prep->Neurotransmitter_Assay Data_Analysis2 Data Analysis Neurotransmitter_Assay->Data_Analysis2 Quantify release Data_Analysis3 Data Analysis Electrophysiology->Data_Analysis3 Measure currents

Caption: Experimental Workflow for Mycotoxin Neurotoxicity Assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the study of this compound and Penitrem A neurotoxicity.

Whole-Cell Patch-Clamp Assay for BK Channel Inhibition

This protocol is designed to measure the effect of mycotoxins on BK channel currents in cultured neurons or cell lines expressing these channels.

  • Cell Preparation : Culture cells (e.g., HEK293 cells transfected with BK channel subunits or primary neurons) on glass coverslips.

  • Solutions :

    • External Solution (in mM) : 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM) : 140 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2). Free Ca2+ can be buffered to a specific concentration.

  • Recording :

    • A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and mounted on the patch-clamp amplifier headstage.

    • A giga-ohm seal is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -80 mV.

    • BK currents are elicited by depolarizing voltage steps (e.g., from -60 mV to +80 mV).

    • After recording baseline currents, the mycotoxin (this compound or Penitrem A) is applied to the external solution via a perfusion system.

    • The effect of the toxin on the current amplitude is recorded and analyzed to determine the percentage of inhibition and calculate the IC50.

Synaptosome Preparation and Neurotransmitter Release Assay

This method isolates nerve terminals (synaptosomes) to study the direct effects of mycotoxins on neurotransmitter release.

  • Tissue Homogenization :

    • Euthanize the animal (e.g., mouse) and rapidly dissect the brain region of interest (e.g., cerebral cortex) in ice-cold sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4).

    • Homogenize the tissue using a Dounce homogenizer.

  • Fractionation :

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C. The pellet (P2) contains the crude synaptosomal fraction.

    • Resuspend the P2 pellet in a physiological buffer.

  • Neurotransmitter Release Assay :

    • Pre-incubate the synaptosomes with the mycotoxin or vehicle control.

    • Stimulate neurotransmitter release by depolarization (e.g., with an elevated K+ concentration).

    • Terminate the release by rapid cooling or filtration.

    • Measure the amount of neurotransmitter released into the supernatant using methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.

Rotarod Test for Motor Coordination

This behavioral test assesses motor coordination and balance deficits induced by the tremorgenic mycotoxins.

  • Apparatus : A rotating rod apparatus with adjustable speed.

  • Acclimation and Training :

    • Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Train the mice on the rotarod at a constant low speed (e.g., 4 RPM) for a set duration (e.g., 5 minutes) for 2-3 days prior to the test day.

  • Testing Procedure :

    • Administer the mycotoxin (this compound or Penitrem A) or vehicle to the mice at the desired dose and route.

    • At a predetermined time post-injection, place the mouse on the rotarod.

    • The rod is set to accelerate from a low speed to a high speed (e.g., 4 to 40 RPM over 5 minutes).

    • Record the latency to fall from the rotating rod. A fall is defined as the mouse falling off the rod or clinging to the rod and making a full passive rotation.

    • Perform multiple trials with adequate rest periods in between.

    • Compare the latency to fall between the toxin-treated and control groups to quantify the motor impairment.

References

A Comparative Analysis of Verruculogen and Fumitremorgin A: Potent Mycotoxins Targeting Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the comparative analysis of Verruculogen and Fumitremorgin A reveals nuanced differences in their biochemical properties and mechanisms of action, providing critical insights for researchers in neuroscience and drug development. Both tremorgenic mycotoxins, produced by species of Aspergillus and Penicillium, are potent inhibitors of large-conductance Ca2+-activated K+ (BK) channels, with this compound also demonstrating significant effects on GABA-A receptors.

This guide offers a comprehensive comparison of this compound and Fumitremorgin A, presenting key experimental data in a structured format, detailing experimental protocols, and visualizing complex biological pathways to facilitate a deeper understanding of these neurologically active compounds.

Physicochemical and Biochemical Properties

This compound and Fumitremorgin A share a core indole alkaloid structure, with Fumitremorgin A being a prenylated derivative of this compound.[1] This structural similarity underlies their shared primary mechanism of action, yet subtle differences in their chemical makeup contribute to variations in their biological activity.

PropertyThis compoundFumitremorgin A
Molecular Formula C27H33N3O7[2]C32H41N3O7[3]
Molecular Weight 511.57 g/mol [2]579.69 g/mol [3]
Primary Target High-conductance Ca2+-activated K+ (BK) channels, GABA-A Receptors[2][4]High-conductance Ca2+-activated K+ (BK) channels[3]
Reported Effects Induces tremors, inhibits BK channels, modulates GABA-A receptor function[2][4]Induces tremors, potent inhibitor of BK channels[3]

Mechanism of Action: A Tale of Two Ion Channels

The primary neurological effects of both this compound and Fumitremorgin A are attributed to their potent inhibition of high-conductance Ca2+-activated K+ (BK) channels.[3] These channels are crucial for regulating neuronal excitability and smooth muscle tone. By blocking BK channels, these mycotoxins lead to neuronal hyperexcitability, resulting in the characteristic tremors observed in affected animals.[3]

A key study by Knaus et al. (1994) demonstrated that despite some differences in how they affect the binding of charybdotoxin (a known BK channel blocker), both this compound and other tremorgenic indole alkaloids are potent inhibitors of BK channels in electrophysiological experiments.[3]

In addition to its action on BK channels, this compound has been shown to modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2] Specifically, this compound inhibits GABA-induced chloride influx, suggesting it binds at or near the chloride channel of the GABA-A receptor complex.[2] This dual action on both BK channels and GABA-A receptors likely contributes to the complex neurotoxic profile of this compound.

cluster_this compound This compound cluster_FumitremorginA Fumitremorgin A cluster_Effects Neurological Effects V This compound V_BK BK Channel Inhibition V->V_BK V_GABA GABA-A Receptor Modulation V->V_GABA Neuronal_Hyperexcitability Neuronal Hyperexcitability V_BK->Neuronal_Hyperexcitability V_GABA->Neuronal_Hyperexcitability Reduced Inhibition F Fumitremorgin A F_BK BK Channel Inhibition F->F_BK F_BK->Neuronal_Hyperexcitability Tremors Tremors Neuronal_Hyperexcitability->Tremors

Comparative signaling pathways of this compound and Fumitremorgin A.

Experimental Protocols

BK Channel Inhibition Assay (Electrophysiology)

A standard method to assess the inhibitory activity of compounds on BK channels involves patch-clamp electrophysiology on isolated cells expressing these channels, such as smooth muscle cells.

Methodology:

  • Cell Preparation: Isolate bovine aortic smooth muscle cells.

  • Membrane Preparation: Prepare sarcolemmal membrane vesicles from the isolated cells.

  • Electrophysiological Recording: Incorporate single BK channels from the vesicles into a planar lipid bilayer.

  • Data Acquisition: Record single-channel currents in the voltage-clamp mode.

  • Compound Application: Introduce this compound or Fumitremorgin A to the solution bathing the intracellular face of the channel.

  • Analysis: Measure the reduction in channel open probability or current amplitude to determine the inhibitory potency (e.g., IC50 value).

This protocol is based on the methods described in Knaus et al. (1994).[3]

start Start: Isolate Smooth Muscle Cells prep_membranes Prepare Sarcolemmal Membrane Vesicles start->prep_membranes incorporate Incorporate Single BK Channels into Lipid Bilayer prep_membranes->incorporate record_baseline Record Baseline Single-Channel Currents incorporate->record_baseline add_compound Apply this compound or Fumitremorgin A record_baseline->add_compound record_post Record Post-Application Channel Activity add_compound->record_post analyze Analyze Data for Inhibition (IC50) record_post->analyze end End analyze->end

Workflow for BK channel inhibition assay.

GABA-A Receptor Function Assay (Chloride Flux)

The effect of this compound on GABA-A receptor function can be assessed by measuring GABA-induced chloride influx in rat brain membranes.

Methodology:

  • Membrane Preparation: Prepare microsacs from rat brain.

  • Pre-incubation: Pre-incubate the microsacs with the test compound (this compound).

  • Initiate Chloride Influx: Add GABA and radioactive chloride (36Cl-) to the microsacs.

  • Stop Influx: After a short incubation period, stop the influx by rapid filtration and washing.

  • Quantify Chloride Uptake: Measure the amount of 36Cl- retained by the microsacs using liquid scintillation counting.

  • Analysis: Compare the chloride influx in the presence and absence of this compound to determine the extent of inhibition.

This protocol is based on the methods described in Gant et al. (1987).[2]

start Start: Prepare Rat Brain Microsacs preincubate Pre-incubate with This compound start->preincubate initiate_influx Add GABA and 36Cl- preincubate->initiate_influx stop_influx Stop Influx by Filtration initiate_influx->stop_influx quantify Quantify 36Cl- Uptake stop_influx->quantify analyze Analyze Inhibition of Chloride Influx quantify->analyze end End analyze->end

Workflow for GABA-A receptor chloride flux assay.

Concluding Remarks

This compound and Fumitremorgin A are powerful tools for studying the pharmacology of BK channels. The additional activity of this compound at the GABA-A receptor highlights the potential for multi-target effects with this class of mycotoxins. Further research, including direct comparative studies under identical experimental conditions, is warranted to fully elucidate the subtle yet significant differences in their mechanisms of action and to explore their potential as pharmacological probes. The detailed protocols and data presented in this guide provide a solid foundation for such future investigations.

References

Validating the BK channel as the primary target of Verruculogen.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Published: November 13, 2025

This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the validation of the large-conductance Ca2+-activated K+ (BK) channel as the primary pharmacological target of the mycotoxin, verruculogen. Through a detailed comparison with alternative targets and supporting experimental data, this document aims to offer a clear perspective on the selectivity and mechanism of action of this compound.

Executive Summary

This compound, a tremorgenic mycotoxin produced by certain species of Aspergillus and Penicillium, is a potent blocker of BK channels.[1][2] Experimental evidence strongly supports the BK channel as the primary high-affinity target of this natural compound. While this compound has been reported to modulate other ion channels, such as the GABA-A receptor-associated chloride channel, the available data indicates a significantly lower affinity for these alternative sites. This guide summarizes the quantitative data, outlines key experimental protocols for target validation, and provides visual representations of the underlying molecular interactions and experimental workflows.

Comparative Efficacy and Potency

The inhibitory potency of this compound on BK channels has been quantified using electrophysiological techniques. These studies reveal a high affinity of this compound for the BK channel, with inhibitory concentrations in the nanomolar range. In comparison, its effects on other potential targets, such as the GABA-A receptor, appear to be less potent.

CompoundTargetMethodPotency (IC50/pIC50)Reference
This compound BK Channel ElectrophysiologypIC50 ~ 7.0 (~100 nM) IUPHAR/BPS Guide
This compoundGABA-A ReceptorRadioligand Binding / ElectrophysiologyInhibition of Cl- influx, but specific IC50 not consistently reported. Effects are non-competitive with GABA or benzodiazepines.[2]Gant et al., 1987
PaxillineBK ChannelElectrophysiology (closed state)~10 nMZhou et al., 2014
PaxillineSarco/endoplasmic reticulum Ca2+-ATPase (SERCA)Biochemical Assay5 - 50 µMBilmen et al., 2002

Table 1: Comparative Potency of this compound and Paxilline on Primary and Alternative Targets.

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect on BK channels by physically occluding the ion conduction pathway. Cryo-electron microscopy studies have revealed that this compound binds to a pocket within the pore domain of the channel, formed by the S5 and S6 helices. This binding stabilizes the closed conformation of the channel, thereby preventing the flow of potassium ions.

dot

cluster_membrane Cell Membrane BK_Channel BK Channel (Pore Domain) K_efflux K+ Efflux BK_Channel->K_efflux Blocks K+ Efflux This compound This compound This compound->BK_Channel Binds to S5/S6 helices Cell_Hyperpolarization Cell Hyperpolarization K_efflux->Cell_Hyperpolarization Leads to Neuronal_Excitability Decreased Neuronal Excitability Cell_Hyperpolarization->Neuronal_Excitability Results in cluster_workflow Target Validation Workflow A Hypothesis: This compound targets BK channels B Electrophysiology (Whole-Cell Patch Clamp) A->B C Biochemical Assay (Competitive Radioligand Binding) A->C D Structural Biology (Cryo-EM) A->D E Data Analysis: IC50 Determination B->E F Data Analysis: Binding Affinity (Ki) C->F G Structural Elucidation of Binding Site D->G H Conclusion: BK channel is the primary target E->H F->H G->H

References

Verruculogen: A Comparative Analysis of its Effects Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Verruculogen, a tremorgenic mycotoxin, across various species. The information is compiled from peer-reviewed scientific literature to support research and drug development efforts.

Executive Summary

This compound is a potent neurotoxin that elicits a range of effects, most notably tremors, through its interference with neurotransmitter systems and ion channels. This guide summarizes the current understanding of its mechanism of action and provides available quantitative data on its effects in different species, from mammals to insects. Significant variations in susceptibility have been observed, highlighting the importance of species-specific considerations in toxicological and pharmacological studies.

Quantitative Toxicological Data

The following table summarizes the available quantitative data on the toxic effects of this compound in different species. It is important to note that direct comparison is challenging due to variations in administration routes and the endpoints measured.

SpeciesDosage/ConcentrationRoute of AdministrationObserved EffectsReference
Mammals
Mouse (Mus musculus)0.92 mg/kgIntraperitonealMedian tremorgenic dose.[1]
Sheep (Ovis aries)5 - 15 µg/kgIntravenousTremors, potential lethality.[2]
Pig (Sus scrofa)5 - 15 µg/kgIntravenousTremors, potential lethality.[2]
Rat (Rattus norvegicus)0.41 mg/kgIntraperitonealInduction of tremor syndrome.[3]
Invertebrates
Fall Armyworm (Spodoptera frugiperda)Not specifiedIn vitro (Sf9 cells)Significant decrease in cell proliferation.
LocustNot specifiedIn vitro (neuromuscular junction)Substantial increase in miniature-end-plate potential frequency.

Mechanism of Action: A Multi-Target Neurotoxin

This compound exerts its neurotoxic effects through a complex mechanism involving the modulation of both inhibitory and excitatory neurotransmission, as well as direct effects on ion channels.

Inhibition of GABAergic Neurotransmission

This compound has been shown to decrease levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system of mice.[4] It is suggested that this reduction in GABAergic inhibition contributes significantly to the observed tremors. Further studies indicate that tremorgenic mycotoxins, including this compound, inhibit GABA-A receptor function by binding at or near the chloride channel, thereby reducing the inhibitory postsynaptic currents.[5][6]

Enhancement of Glutamatergic Neurotransmission

In addition to suppressing inhibitory pathways, this compound potentiates excitatory signaling. Studies have demonstrated that it increases the spontaneous release of the excitatory neurotransmitters glutamate and aspartate in the brain. This excessive release of excitatory amino acids likely contributes to the neuronal hyperexcitability and convulsions associated with this compound toxicity.

Blockade of Ca2+-activated K+ Channels

This compound is a potent blocker of large-conductance Ca2+-activated potassium (BK) channels.[7] These channels play a crucial role in repolarizing the neuronal membrane and regulating neuronal firing rates. By inhibiting these channels, this compound prolongs neuronal depolarization, leading to increased excitability and neurotransmitter release.[8]

The interplay of these three mechanisms creates a state of neuronal hyperexcitability, manifesting as the characteristic tremors and other neurotoxic symptoms.

Signaling Pathway and Experimental Workflow

To visualize the complex interactions, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its neurotoxicity.

Verruculogen_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound BK_channel Ca2+-activated K+ Channel This compound->BK_channel Inhibits GABA_synthesis GABA Synthesis This compound->GABA_synthesis Decreases Glutamate_release Glutamate/Aspartate Release This compound->Glutamate_release Increases GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Inhibits BK_channel->Glutamate_release Modulates GABA_synthesis->GABA_A_Receptor Activates Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies Animal_Model Select Animal Model (e.g., Mouse, Rat, Sheep, Pig) Dose_Administration Administer this compound (Specify dose and route) Animal_Model->Dose_Administration Behavioral_Observation Observe for Tremors and other neurotoxic signs Dose_Administration->Behavioral_Observation Neurochemical_Analysis Analyze Brain Tissue for Neurotransmitter Levels (GABA, Glu) Behavioral_Observation->Neurochemical_Analysis Cell_Culture Prepare Neuronal or Insect Cell Culture (e.g., Sf9) Toxin_Exposure Expose Cells to this compound (Varying concentrations) Cell_Culture->Toxin_Exposure Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Toxin_Exposure->Cytotoxicity_Assay Electrophysiology Electrophysiological Recording (e.g., Patch-clamp for ion channel activity) Toxin_Exposure->Electrophysiology

References

Verruculogen's Efficacy in the Landscape of Tremorgenic Mycotoxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tremorgenic mycotoxin verruculogen with other notable mycotoxins known to induce tremors. The information presented herein is curated from experimental data to offer an objective overview of their relative efficacies, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Efficacy of Tremorgenic Mycotoxins

The tremorgenic potential of mycotoxins is a critical factor in toxicological assessments and in the study of ion channels and neurotransmitter systems. This compound, a potent tremorgen produced by various species of Aspergillus and Penicillium, is frequently compared with other mycotoxins that elicit similar neurological effects.

Quantitative data on the tremorgenic efficacy of these compounds are summarized in the table below. The data primarily focus on in vivo studies in mice, a common model for assessing neurotoxicity.

MycotoxinAnimal ModelRoute of AdministrationEfficacy MetricValue
This compound MouseIntraperitoneal (i.p.)Median Tremorgenic Dose0.92 mg/kg[1]
Penitrem A MouseIntraperitoneal (i.p.)Median Tremorgenic Dose0.19 mg/kg[1]
Paxilline MouseNot SpecifiedLD50150 mg/kg
Lolitrem B MouseIntraperitoneal (i.p.)Tremor InductionMore potent than Paxilline
Fumitremorgin B ---Data not readily available

Key Observations:

  • Penitrem A is demonstrably more potent than this compound in inducing tremors in mice, with a median tremorgenic dose approximately 4.8 times lower.

  • Paxilline , with a high LD50 value, is significantly less toxic than other tremorgens like this compound and penitrem A.

  • Lolitrem B is recognized for its high potency, surpassing that of paxilline in both in vivo and in vitro assays.

  • While fumitremorgin B is structurally related to this compound and they can be produced by the same fungal species, direct comparative efficacy data in the form of a median tremorgenic dose or LD50 is not as readily available in the reviewed literature.

It is important to note that the relative potency of these mycotoxins can vary between animal species. For instance, some studies suggest that this compound may be more potent than penitrem A in sheep and pigs, highlighting species-specific differences in toxicokinetics and toxicodynamics.

Mechanisms of Action: A Shared Path with Subtle Differences

The tremorgenic effects of this compound and its counterparts are primarily attributed to their interference with neurotransmission in the central nervous system. The primary molecular targets and the resulting physiological consequences are outlined below.

Inhibition of Large-Conductance Ca2+-activated K+ (BK) Channels

A principal mechanism of action for this compound, penitrem A, and lolitrem B is the potent inhibition of large-conductance Ca2+-activated K+ (BK) channels. These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization of action potentials. Inhibition of BK channels leads to prolonged depolarization, increased neurotransmitter release, and ultimately, the characteristic tremors. Lolitrem B, in particular, is a highly potent BK channel inhibitor with an IC50 in the nanomolar range.

Modulation of GABAergic and Glutamatergic Systems

Several tremorgenic mycotoxins, including this compound and penitrem A, also modulate the activity of key neurotransmitter systems. They have been shown to interfere with the release of both inhibitory (GABA) and excitatory (glutamate) neurotransmitters. This disruption of the delicate balance between inhibition and excitation in the brain contributes significantly to the observed tremorgenic syndrome. Some evidence suggests that this compound may act as a GABA-A receptor antagonist.

Below is a diagram illustrating the generalized signaling pathway affected by these tremorgenic mycotoxins.

Tremorgenic Mycotoxin Signaling Pathway Mycotoxin Tremorgenic Mycotoxin (e.g., this compound, Penitrem A, Lolitrem B) BK_Channel BK Channel Mycotoxin->BK_Channel Inhibits GABA_Receptor GABA-A Receptor Mycotoxin->GABA_Receptor Antagonizes/ Modulates Neuron Neuron BK_Channel->Neuron Regulates Excitability GABA_Receptor->Neuron Inhibits GABA_Inhibition Decreased GABAergic Inhibition GABA_Receptor->GABA_Inhibition Leads to Depolarization Prolonged Depolarization Neuron->Depolarization Leads to Neurotransmitter_Release Increased Neurotransmitter Release (Glutamate) Depolarization->Neurotransmitter_Release Tremors Tremors Neurotransmitter_Release->Tremors GABA_Inhibition->Tremors

Generalized signaling pathway of tremorgenic mycotoxins.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of tremorgenic mycotoxins.

In Vivo Assessment of Tremorgenicity in Mice

This protocol outlines the general procedure for determining the median tremorgenic dose of a mycotoxin in a mouse model.

1. Animal Preparation:

  • Adult male Swiss mice (20-30 g) are used.
  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.
  • Mice are acclimatized to the experimental environment before testing.

2. Mycotoxin Administration:

  • The mycotoxin is dissolved in a suitable vehicle (e.g., propylene glycol or dimethyl sulfoxide).
  • A range of doses is administered via intraperitoneal (i.p.) injection.
  • A control group receives the vehicle only.

3. Observation and Scoring:

  • Following injection, mice are placed in individual observation cages.
  • Tremors are observed and scored at regular intervals (e.g., 15, 30, 60, and 120 minutes) using a standardized scoring system.
  • Tremor Scoring Scale:
  • 0: No tremors.
  • 1: Fine tremors, barely perceptible.
  • 2: Mild but definite tremors.
  • 3: Moderate tremors, affecting the whole body.
  • 4: Severe, continuous tremors and ataxia.
  • 5: Clonic-tonic convulsions.

4. Data Analysis:

  • The number of animals exhibiting a score of 2 or higher at each dose level is recorded.
  • The median tremorgenic dose (the dose at which 50% of the animals show tremors) is calculated using a probit analysis or similar statistical method.

The workflow for this experimental protocol is illustrated below.

In Vivo Tremorgenicity Assay Workflow start Start animal_prep Animal Preparation (Mice) start->animal_prep dose_prep Mycotoxin Dose Preparation animal_prep->dose_prep injection Intraperitoneal Injection dose_prep->injection observation Observation and Scoring of Tremors injection->observation data_analysis Data Analysis (Median Tremorgenic Dose) observation->data_analysis end End data_analysis->end

References

Cross-Validation of Verruculogen's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the tremorgenic mycotoxin Verruculogen with other well-known BK channel inhibitors and GABAA receptor modulators. This compound, a fungal metabolite, is a potent neurotoxin that elicits tremors, and its mechanism of action is primarily attributed to its effects on large-conductance Ca2+-activated K+ (BK) channels and the GABAergic system. Understanding its interactions in comparison to other agents is crucial for its use as a research tool and for elucidating the physiological roles of its targets.

Comparative Analysis of Tremorgenic Mycotoxins

The primary mechanism of this compound's tremorgenic activity involves a dual effect on neuronal signaling. It is a potent blocker of BK channels and also modulates the gamma-aminobutyric acid (GABA) system. This dual action disrupts the delicate balance of excitatory and inhibitory signals in the central nervous system, leading to the characteristic tremors.

Quantitative Comparison of In Vivo and In Vitro Effects

The following tables summarize key quantitative data comparing this compound with Penitrem A and Paxilline, two other well-studied tremorgenic mycotoxins.

Compound Median Tremorgenic Dose (Mouse, i.p.) Primary Molecular Target(s) Reference(s)
This compound0.92 mg/kgBK channels, GABAergic system[1]
Penitrem A0.19 mg/kgBK channels, GABAergic system[1]
PaxillineNot specified in the same comparative studyBK channels

Table 1: In Vivo Tremorgenic Potency. Comparison of the median intraperitoneal (i.p.) dose required to induce tremors in mice.

Compound Target Cell Type IC50 Reference(s)
Penitrem ABK channel (hSlo α subunit)HEK 2936.4 nM[2][3]
Penitrem ABK channel (hSlo α + β1 subunits)HEK 29364.4 nM[2][3]
This compoundBK channelNot specified in comparative studiesPotent inhibitor[4]
PaxillineBK channelNot specified in comparative studiesPotent inhibitor

Table 2: In Vitro BK Channel Inhibition. Comparison of the half-maximal inhibitory concentration (IC50) on BK channels. Note that direct comparative IC50 values for this compound under identical conditions were not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

This compound's neurotoxicity stems from its interference with two critical signaling pathways: the regulation of neuronal excitability by BK channels and inhibitory neurotransmission mediated by GABAA receptors.

This compound's Impact on BK Channel Signaling

BK channels are crucial for repolarizing the neuronal membrane after an action potential, thus regulating firing frequency and neurotransmitter release. By blocking these channels, this compound prolongs neuronal depolarization, leading to excessive neuronal firing and increased release of excitatory neurotransmitters like glutamate and aspartate.[5]

BK Channel Inhibition by this compound cluster_neuron Presynaptic Neuron Depolarization Membrane Depolarization Ca_influx Ca²⁺ Influx (via VGCCs) Depolarization->Ca_influx BK_channel BK Channel Ca_influx->BK_channel Activates K_efflux K⁺ Efflux BK_channel->K_efflux Mediates Neurotransmitter_release Increased Glutamate/Aspartate Release BK_channel->Neurotransmitter_release Inhibits (indirectly) Repolarization Repolarization K_efflux->Repolarization Causes Repolarization->Depolarization Negative Feedback This compound This compound This compound->BK_channel Inhibits This compound->Neurotransmitter_release Leads to

This compound blocks BK channels, disrupting negative feedback on neuronal firing.
This compound's Interference with GABAergic Signaling

This compound also impacts the GABAergic system, the primary inhibitory network in the brain. It has been shown to decrease the overall levels of GABA in the central nervous system. This reduction in inhibitory signaling, coupled with the enhanced excitatory neurotransmitter release from BK channel blockade, contributes significantly to the hyperexcitability and tremors observed with this compound toxicity.

GABAergic System Disruption by this compound cluster_synapse GABAergic Synapse GABA_synthesis GABA Synthesis GABA_release GABA Release GABA_synthesis->GABA_release GABA_receptor GABAₐ Receptor GABA_release->GABA_receptor Binds to Cl_influx Cl⁻ Influx GABA_receptor->Cl_influx Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization This compound This compound This compound->GABA_synthesis Decreases GABA Levels

This compound reduces GABA levels, weakening inhibitory neurotransmission.

Experimental Protocols

Detailed methodologies are essential for the cross-validation of this compound's effects. Below are summarized protocols for key experimental assays.

In Vivo Assessment of Tremorgenic Activity

This protocol is adapted from studies assessing the neurobehavioral effects of tremorgenic mycotoxins in mice.[1]

  • Animals: Male mice (e.g., C57BL/6) are used.

  • Compound Administration: this compound, Penitrem A, or vehicle control is administered via intraperitoneal (i.p.) injection. Doses are calculated based on body weight.

  • Observation: Animals are observed continuously for the onset, intensity, and duration of tremors. A scoring system can be used to quantify the severity of the tremors.

  • Data Analysis: The median tremorgenic dose (TD50) is calculated using statistical methods such as probit analysis.

Whole-Cell Patch-Clamp Electrophysiology for BK Channel Analysis

This protocol is a standard method for studying ion channel function.[6]

  • Cell Preparation: A cell line expressing the BK channel of interest (e.g., HEK293 cells transfected with the hSloα subunit) is used.

  • Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions: The extracellular solution contains physiological concentrations of ions, while the intracellular (pipette) solution contains a K+-based solution and a Ca2+ buffer to control the free Ca2+ concentration.

  • Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to a series of positive test potentials to elicit BK channel currents.

  • Drug Application: this compound or other blockers are applied to the bath solution at varying concentrations.

  • Data Analysis: The inhibition of the BK channel current is measured at each concentration, and an IC50 value is determined by fitting the concentration-response data to a Hill equation.

Experimental Workflow for BK Channel Analysis start Start cell_prep Cell Culture & Transfection (e.g., HEK293 with BK channels) start->cell_prep patch_clamp Whole-Cell Patch-Clamp Recording cell_prep->patch_clamp voltage_protocol Apply Voltage-Step Protocol patch_clamp->voltage_protocol drug_application Bath Application of This compound/Alternatives voltage_protocol->drug_application data_acquisition Record BK Channel Currents drug_application->data_acquisition analysis Data Analysis: IC₅₀ Determination data_acquisition->analysis end End analysis->end

A typical workflow for assessing BK channel modulation by this compound.
GABAA Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of compounds to the GABAA receptor.[7][8]

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate a crude membrane fraction rich in GABAA receptors.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]muscimol).

  • Competition Assay: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters (representing bound ligand) is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to an inhibition constant (Ki) to reflect the binding affinity.

Conclusion

The cross-validation of this compound's mechanism of action confirms its role as a potent modulator of both BK channels and the GABAergic system. Its tremorgenic effects are a direct consequence of this dual activity. When compared to other tremorgenic mycotoxins like Penitrem A, this compound exhibits a similar mechanistic profile, though potencies may differ. A thorough understanding of its comparative pharmacology, supported by robust experimental data, is essential for its application in neuroscience research and drug development. The provided protocols and data serve as a foundational guide for researchers investigating the intricate roles of BK channels and GABAergic signaling in neuronal function and dysfunction.

References

Unlocking the Secrets of BK Channel Modulation: A Comparative Guide to Verruculogen Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a deep dive into the structure-activity relationships (SAR) of verruculogen and its analogs, a class of tremorgenic mycotoxins known for their potent inhibition of large-conductance Ca2+-activated K+ (BK) channels.

This compound, a complex indole alkaloid produced by certain fungi, has garnered significant interest for its ability to modulate BK channels, which play crucial roles in neuronal excitability, smooth muscle tone, and neurotransmitter release.[1][2][3] By systematically comparing the biological activities of this compound with its naturally occurring and synthetic analogs, we can elucidate the key structural motifs responsible for their potent inhibitory effects. This knowledge is invaluable for the rational design of novel therapeutic agents targeting BK channels.

Comparative Analysis of this compound Analogs' Inhibitory Activity on BK Channels

The following table summarizes the available quantitative data on the inhibitory potency of this compound and its key analogs against BK channels. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.

CompoundStructureTargetAssayPotency (IC₅₀)Tremorgenic ActivityKey Structural FeaturesReference
This compound Indole alkaloid with a unique eight-membered endoperoxide ringBK channelsElectrophysiology (Dm Slo)Low nM rangeYesEndoperoxide ring, diketopiperazine core[4]
Penitrem A Structurally related indole diterpenoid mycotoxinBK channelsElectrophysiology (Dm Slo)Potent inhibitor (dose-response curve provided)YesIndole diterpenoid core[4][5]
Paxilline Indole diterpenoid, precursor to some penitremsBK channelsElectrophysiology~10 nM (Ki = 1.9 nM)YesIndole diterpenoid core[6]
Fumitremorgin A Isoprenyl derivative of this compoundBK channelsNot specifiedPotent inhibitorYesSimilar core to this compound with additional prenyl group[2][7]
Paspalicine Deshydroxy analog of paspalinineBK channelsElectrophysiologyPotent inhibitorNoLacks a key hydroxyl group, suggesting its role in tremorgenicity[5]

Elucidating the Mechanism: How this compound Analogs Inhibit BK Channels

The primary mechanism of action for this compound and its analogs is the blockade of BK channels.[2] These compounds are thought to bind to a site on the intracellular side of the channel, allosterically inhibiting its function.[5][8] This binding event prevents the outflow of potassium ions, leading to membrane depolarization and increased neuronal excitability, which manifests as tremors.

The following diagram illustrates the proposed mechanism of BK channel inhibition by this compound.

Mechanism of BK Channel Inhibition by this compound cluster_0 Uninhibited BK Channel cluster_1 Inhibited BK Channel Closed_State Closed State K+ flow blocked Open_State Open State K+ flow enabled Closed_State->Open_State Depolarization [Ca2+] Open_State->Closed_State Repolarization Inhibited_Closed_State Inhibited Closed State K+ flow blocked Open_State->Inhibited_Closed_State Inhibition This compound This compound This compound->Inhibited_Closed_State Binds to intracellular site

Caption: Proposed mechanism of BK channel inhibition by this compound.

Experimental Protocols: Assessing BK Channel Inhibition

The gold-standard method for evaluating the activity of this compound analogs on BK channels is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents in living cells.

Detailed Methodology for Whole-Cell Patch-Clamp Assay

1. Cell Preparation:

  • Culture a suitable cell line expressing BK channels (e.g., HEK293 cells stably transfected with the BK channel α-subunit) on glass coverslips.

  • Incubate the cells for 24-48 hours to allow for adherence and expression of the channels.

2. Solution Preparation:

  • External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂/5% CO₂ to maintain a pH of 7.4.[9]

  • Internal Solution: Prepare a pipette solution containing (in mM): 130 K-gluconate, 5 KCl, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, and 0.3 Na₂-GTP. Adjust the pH to 7.3 with KOH. The free Ca²⁺ concentration can be adjusted to desired levels.

  • Test Compounds: Prepare stock solutions of this compound analogs in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK channel currents.

  • Record the outward potassium currents using a patch-clamp amplifier and appropriate data acquisition software.

4. Data Analysis:

  • Measure the peak outward current at each voltage step before and after the application of the test compound.

  • Calculate the percentage of current inhibition by the compound at each voltage.

  • Construct dose-response curves by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the dose-response curve with a Hill equation.

The following diagram outlines the typical workflow for a whole-cell patch-clamp experiment.

Workflow for Whole-Cell Patch-Clamp Electrophysiology Cell_Culture 1. Cell Culture (BK channel expressing cells) Solution_Prep 2. Solution Preparation (External, Internal, Test Compounds) Cell_Culture->Solution_Prep Pipette_Pulling 3. Pipette Fabrication Solution_Prep->Pipette_Pulling Patching 4. Giga-seal Formation & Whole-Cell Access Pipette_Pulling->Patching Recording 5. Electrophysiological Recording (Voltage-clamp protocol) Patching->Recording Drug_Application 6. Application of this compound Analog Recording->Drug_Application Data_Acquisition 7. Data Acquisition (Current traces) Drug_Application->Data_Acquisition Analysis 8. Data Analysis (IC50 determination) Data_Acquisition->Analysis

Caption: A typical experimental workflow for assessing BK channel modulators.

Concluding Remarks

The study of the structure-activity relationship of this compound and its analogs provides a compelling example of how nature's chemical diversity can be harnessed for drug discovery. The potent and specific inhibition of BK channels by these compounds highlights their potential as pharmacological tools and as starting points for the development of novel therapeutics. While the tremorgenic properties of many of these natural products preclude their direct clinical use, a detailed understanding of their SAR will undoubtedly pave the way for the design of safer and more effective BK channel modulators for a range of therapeutic applications. Further research focusing on the synthesis and biological evaluation of a wider array of this compound derivatives is crucial to fully unlock the therapeutic potential hidden within this fascinating class of molecules.

References

Comparative study of Verruculogen and Paxilline as BK channel inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Verruculogen and Paxilline as BK Channel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent large-conductance calcium-activated potassium (BK) channel inhibitors: this compound and Paxilline. Both are tremorgenic mycotoxins that have become invaluable tools in the study of BK channel physiology and pharmacology.

Mechanism of Action

This compound and Paxilline share a similar mechanism of action, preferentially binding to and stabilizing the closed conformation of the BK channel. This "closed-channel blockade" prevents the channel from opening in response to membrane depolarization and increased intracellular calcium, thereby inhibiting potassium efflux.

This compound acts by binding to a pocket that is exposed only in the Ca2+-free, closed state of the channel.[1] This binding event locks the channel's pore-lining S6 helix in its closed conformation, effectively blocking the Ca2+-induced activation signal and preventing potassium ions from reaching the selectivity filter.[1]

Paxilline also exhibits a strong preference for the closed state of the channel, with an affinity for the closed conformation being over 500-fold greater than for the open conformation.[2] Its binding site is thought to be near the intracellular entrance to the central cavity of the channel.[2][3] The inhibition by paxilline is inversely dependent on the channel's open probability; as the open probability increases, the potency of paxilline decreases significantly.[2][4]

Potency and Efficacy

Both this compound and Paxilline are highly potent inhibitors of BK channels, with IC50 values typically in the low nanomolar range. However, the potency of Paxilline is notably dependent on experimental conditions that influence the channel's open probability, such as membrane voltage and intracellular calcium concentration.

InhibitorIC50/Ki ValueExperimental ConditionsSource
This compound Low nM rangeNot specified[5]
Paxilline 1.9 nM (Ki)10 µM intracellular Ca2+[6]
~10 nM (IC50)Channels are predominantly closed[2][4]
Shifts to near 10 µM (IC50)As maximal channel open probability is approached[2][4]

Specificity and Off-Target Effects

While both compounds are widely used as selective BK channel blockers, it is crucial to consider their potential off-target effects.

This compound is reported to be a potent blocker of calcium-activated potassium channels.[7] It is also known to be a neurotoxin that can cause tremors and has shown genotoxic effects in some assays.[7][8]

Paxilline , in addition to its potent BK channel blockade, has been shown to inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), although at higher concentrations than those required for BK channel inhibition. This should be a consideration in experiments where intracellular calcium homeostasis is a critical parameter.

Experimental Protocols

The primary technique for characterizing the inhibitory effects of this compound and Paxilline on BK channels is patch-clamp electrophysiology . Below is a generalized protocol for whole-cell patch-clamp recording.

Whole-Cell Patch-Clamp Protocol for BK Channel Inhibition Assay
  • Cell Preparation: Culture cells expressing the BK channel of interest on glass coverslips suitable for microscopy.

  • Solutions:

    • External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.

    • Internal (Pipette) Solution: Typically contains (in mM): 130 K-Gluconate, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, and a buffered Ca2+ concentration appropriate for the experimental question. The pH is adjusted to ~7.3 with KOH.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a target cell with the patch pipette and apply slight positive pressure.

    • Once in proximity to the cell, release the pressure to form a high-resistance (GΩ) seal.

    • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential (e.g., -70 mV).

    • Elicit BK currents using a voltage-step protocol (e.g., depolarizing steps from -60 mV to +50 mV).

  • Inhibitor Application:

    • Establish a stable baseline recording of BK currents.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound or Paxilline.

    • Record the inhibition of the BK current until a steady-state effect is reached.

    • To determine the IC50, repeat the application with a range of inhibitor concentrations.

  • Data Analysis: Measure the peak outward current at a specific depolarizing voltage step before and after inhibitor application. Plot the fractional block against the inhibitor concentration and fit the data with a Hill equation to determine the IC50.

Visualizing the Impact of BK Channel Inhibition

Signaling Pathway

BK channel inhibition leads to a reduction in potassium efflux, causing membrane depolarization. This can have significant downstream effects on cellular excitability and signaling cascades.

BK_Channel_Inhibition_Pathway cluster_membrane Cell Membrane BK BK Channel Depolarization Membrane Depolarization BK->Depolarization inhibition leads to K_efflux K+ Efflux CaV Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Inhibitor This compound or Paxilline Inhibitor->BK blocks Depolarization->CaV activates Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Muscle Contraction) Depolarization->Downstream

Caption: Signaling consequences of BK channel inhibition.

Experimental Workflow

A typical experimental workflow for comparing BK channel inhibitors like this compound and Paxilline is outlined below.

Experimental_Workflow start Start: Select Cell Line Expressing BK Channels protocol Whole-Cell Patch-Clamp Electrophysiology start->protocol baseline Record Baseline BK Currents protocol->baseline inhibitor_app Apply Inhibitor (this compound or Paxilline) at Various Concentrations baseline->inhibitor_app record_inhibition Record Steady-State Inhibition inhibitor_app->record_inhibition washout Washout and Record Recovery record_inhibition->washout data_analysis Data Analysis: Determine IC50 and Mechanism of Block washout->data_analysis comparison Compare Potency, Efficacy, and Kinetics of this compound vs. Paxilline data_analysis->comparison end Conclusion comparison->end

Caption: Workflow for comparing BK channel inhibitors.

Summary and Conclusion

Both this compound and Paxilline are potent, closed-channel blockers of BK channels, making them valuable pharmacological tools.

  • Similarities: Both are tremorgenic mycotoxins that inhibit BK channels with high potency by stabilizing the closed state of the channel.

  • Differences: The inhibitory action of Paxilline is well-characterized to be highly dependent on the channel's open probability, a detail that is less defined for this compound. Paxilline has a known off-target effect on SERCA, which should be considered during experimental design.

The choice between this compound and Paxilline may depend on the specific experimental question. For studies where the modulation of BK channel gating is a key variable, Paxilline offers a well-documented profile. In other contexts, this compound serves as a potent alternative. For any application, it is essential to be aware of their potential off-target effects and to include appropriate controls.

References

Verifying the Role of Verruculogen in Aspergillus fumigatus Pathogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of verruculogen, a tremorgenic mycotoxin produced by Aspergillus fumigatus, in the pathogenicity of this opportunistic fungus. While the multifactorial nature of A. fumigatus virulence has made the definitive role of single toxins challenging to elucidate, this document summarizes key experimental findings on the effects of this compound on host cells, offers detailed experimental protocols for relevant assays, and presents putative signaling pathways involved.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from studies investigating the impact of this compound on host epithelial cells and its comparison with other A. fumigatus toxins. Due to the lack of available studies on this compound-deficient A. fumigatus mutants, the data primarily focuses on the dose-dependent effects of purified this compound.

Table 1: Effect of this compound on the Electrophysiological Properties of Human Nasal Epithelial Cells (HNECs)

This compound ConcentrationChange in Transepithelial Potential Difference (Vt)Change in Transepithelial Resistance (Rt)Citation
10⁻⁴ M↑ (Increase)↓ (Decrease)[1][2]
10⁻⁵ M↑ (Increase)↓ (Decrease)[1][2]
10⁻⁶ M↑ (Increase)↓ (Decrease)[1][2]
10⁻⁷ M↑ (Increase)↓ (Decrease)[1][2]
10⁻⁸ M↑ (Significant Increase)↓ (Significant Decrease)[1][2]
10⁻⁹ MNo Significant ChangeNo Significant Change[1][2]

Data adapted from a study on primary cultures of human nasal epithelial cells. The changes were observed after 30 minutes of exposure.

Table 2: Cytotoxicity of this compound and Related Mycotoxins against Human Cancer Cell Lines

MycotoxinCell LineIC₅₀ (µM)Citation
This compoundNot extensively reported for cytotoxicity-
Fumitremorgin CHCT-116 (Colon Carcinoma)15.17
12,13-Dihydroxyfumitremorgin CHCT-116 (Colon Carcinoma)4.53
12,13-Dihydroxyfumitremorgin CU937 (Leukemia)1.8
12,13-Dihydroxyfumitremorgin CPC-3 (Prostate Cancer)6.6

This table provides context by showing the cytotoxic potential of structurally related tremorgenic mycotoxins produced by A. fumigatus.

Experimental Protocols

Measurement of Transepithelial Electrical Resistance (TEER) and Potential Difference (PD)

This protocol is essential for assessing the integrity and ion transport properties of epithelial cell monolayers, a key method used to evaluate the initial interaction of A. fumigatus toxins with host barriers.

1. Cell Culture:

  • Human nasal epithelial cells (HNECs) are cultured on permeable supports (e.g., Transwell® inserts) at an air-liquid interface to form a differentiated, polarized monolayer that mimics the respiratory epithelium.[1]
  • Culture medium is changed regularly, and the cells are maintained at 37°C in a 5% CO₂ incubator.

2. Electrophysiological Measurement:

  • An epithelial volt-ohm meter (e.g., EVOM2™) with a "chopstick" electrode is used to measure TEER and PD.
  • Before measurement, the electrodes are sterilized with 70% ethanol and equilibrated in a sterile saline solution.
  • The culture medium in the apical and basolateral compartments is replaced with pre-warmed sterile saline solution to ensure accurate readings.
  • The shorter tip of the electrode is placed in the apical compartment, and the longer tip in the basolateral compartment.
  • Stable readings for resistance (in Ω) and potential difference (in mV) are recorded.

3. Data Analysis:

  • The resistance of a blank, cell-free insert is subtracted from the measured resistance of the cell monolayer.
  • The corrected resistance is then multiplied by the surface area of the permeable support to obtain the TEER in Ω·cm².
  • TEER and PD values are measured before and at various time points after the addition of this compound or other test compounds to the apical side of the monolayer.
  • Changes in TEER and PD over time are calculated and compared between different treatment groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Verruculogen_Host_Cell_Interaction This compound This compound K_Channel Ca²⁺-activated K⁺ Channel This compound->K_Channel Inhibits Ion_Imbalance Ion Imbalance (K⁺ Efflux) K_Channel->Ion_Imbalance Membrane_Potential Altered Membrane Potential Ion_Imbalance->Membrane_Potential TEER_Decrease Decreased Transepithelial Resistance (TEER) Membrane_Potential->TEER_Decrease MAPK_Pathway MAPK Pathway (e.g., ERK) Membrane_Potential->MAPK_Pathway Putative Activation PI3K_Akt_Pathway PI3K/Akt Pathway Membrane_Potential->PI3K_Akt_Pathway Putative Activation Epithelial_Barrier Compromised Epithelial Barrier Integrity TEER_Decrease->Epithelial_Barrier Fungal_Colonization Enhanced Fungal Colonization/Invasion Epithelial_Barrier->Fungal_Colonization Inflammatory_Response Pro-inflammatory Response MAPK_Pathway->Inflammatory_Response PI3K_Akt_Pathway->Inflammatory_Response Inflammatory_Response->Epithelial_Barrier Contributes to

Caption: Putative signaling pathway of this compound interaction with host epithelial cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Proposed) HNEC_Culture Culture of Human Nasal Epithelial Cells (HNECs) on permeable supports Verruculogen_Treatment Treatment with varying concentrations of this compound HNEC_Culture->Verruculogen_Treatment TEER_Measurement Measure TEER and PD at different time points Verruculogen_Treatment->TEER_Measurement Cytotoxicity_Assay Cytotoxicity/Viability Assays (e.g., MTT, LDH) Verruculogen_Treatment->Cytotoxicity_Assay Data_Analysis1 Analyze changes in electrophysiological properties TEER_Measurement->Data_Analysis1 Data_Analysis2 Determine IC₅₀ values Cytotoxicity_Assay->Data_Analysis2 Animal_Model Animal Model of Pulmonary Aspergillosis Infection Infection with Wild-Type vs. This compound-deficient A. fumigatus (if available) Animal_Model->Infection Fungal_Burden Assess Fungal Burden in Lungs (CFU, qPCR) Infection->Fungal_Burden Histopathology Histopathological Analysis of Lung Tissue Infection->Histopathology Immune_Response Analyze Immune Response (Cytokine levels, Cell infiltration) Infection->Immune_Response Data_Analysis3 Compare virulence between strains Fungal_Burden->Data_Analysis3 Histopathology->Data_Analysis3 Immune_Response->Data_Analysis3

Caption: Experimental workflow for investigating the role of this compound in A. fumigatus pathogenicity.

Discussion and Comparison

This compound is a tremorgenic indole alkaloid produced by Aspergillus fumigatus.[3] Its role in the direct pathogenesis of invasive aspergillosis is considered part of a multifactorial process, where multiple virulence factors contribute to the fungus's ability to cause disease.[1]

Comparison with No-Toxin Control: The primary evidence for this compound's role in early infection comes from in vitro studies on human nasal epithelial cells.[1] At concentrations as low as 10⁻⁸ M, this compound significantly alters the electrophysiological properties of these cells, leading to a decrease in transepithelial resistance.[1][2] This suggests a disruption of the epithelial barrier integrity, which could be a crucial first step in allowing the fungus to colonize and subsequently invade the host tissue.[1][4] The mechanism for this is likely the inhibition of Ca²⁺-activated K⁺ channels, leading to ion imbalance and altered membrane potential.[3]

Comparison with Other A. fumigatus Toxins: Aspergillus fumigatus produces a plethora of other mycotoxins, such as gliotoxin, fumagillin, and helvolic acid, which have also been implicated in its pathogenicity.[1]

  • Gliotoxin: This is the most studied mycotoxin of A. fumigatus and is known for its potent immunosuppressive effects. It can induce apoptosis in immune cells and inhibit the function of macrophages and neutrophils. In contrast, the primary described effect of this compound is on the integrity of the epithelial barrier rather than direct, potent immunomodulation.

  • Fumagillin and Helvolic Acid: In the same study that identified this compound's effect on HNECs, fumagillin was shown to have an opposite effect on the electrophysiological properties, causing an increase in transepithelial resistance.[1] Helvolic acid showed no significant effect.[1] This highlights the specific action of this compound in disrupting the epithelial barrier.

The Challenge of this compound-Deficient Mutants: A significant challenge in definitively verifying the role of this compound is the assertion by some researchers that a this compound-deficient mutant strain of A. fumigatus would likely not show a discernible difference in virulence in animal models.[1] This is attributed to the redundancy and multifactorial nature of A. fumigatus pathogenicity.[1] The fungus possesses numerous other virulence factors that could compensate for the absence of this compound, making the impact of a single toxin difficult to isolate in a complex in vivo system.

Conclusion

This compound plays a demonstrable role in the initial stages of Aspergillus fumigatus interaction with the host by disrupting the integrity of the respiratory epithelial barrier.[1] Its ability to alter the electrophysiological properties of these cells at low concentrations suggests it facilitates the early stages of colonization.[1][2] While its direct contribution to the overall virulence in invasive aspergillosis is likely part of a larger arsenal of fungal weapons, its specific effect on the epithelial barrier distinguishes it from other major toxins like gliotoxin. Future research focusing on the specific host cell signaling pathways activated by this compound and the development of more sensitive in vivo models may help to further delineate its precise role in the complex pathogenesis of Aspergillus fumigatus.

References

A Comparative Guide to the Neurotoxic Effects of Verruculogen and Other Indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and physiological effects of verruculogen, a tremorgenic mycotoxin, with other structurally or functionally related indole alkaloids. The information presented is supported by experimental data to assist researchers in differentiating their mechanisms of action and potential applications.

Introduction to this compound

This compound is a neurotoxic indole alkaloid mycotoxin produced by various species of Aspergillus and Penicillium fungi[1][2][3]. It is classified as a tremorgenic mycotoxin due to its characteristic effect of inducing sustained tremors, ataxia, and convulsions in animals[4][5]. Structurally, it belongs to the 2,5-diketopiperazine class of natural products and is distinguished by an eight-membered endoperoxide ring, a feature it shares with its precursor, fumitremorgin B[1][6]. Its unique neurotoxic profile stems from its potent and specific interactions with key components of the central nervous system.

Primary Mechanisms of Action of this compound

This compound's tremorgenic activity is primarily attributed to its dual effects on ion channels and neurotransmitter systems.

  • Inhibition of BK Channels: this compound is a potent blocker of large-conductance Ca²⁺-activated K⁺ (BK) channels[1][7][8]. These channels are crucial for regulating neuronal excitability by contributing to the afterhyperpolarization of action potentials. By inhibiting BK channels, this compound reduces potassium efflux, leading to membrane depolarization and a state of hyperexcitability, which manifests as tremors.

  • Modulation of GABAergic Neurotransmission: this compound acts as a GABA-A receptor antagonist, binding at or near the chloride channel[2][7]. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain. By antagonizing its function, this compound reduces inhibitory signaling, further contributing to neuronal hyperexcitability.

  • Altered Neurotransmitter Release: Experimental evidence shows that this compound alters the release of key amino acid neurotransmitters. It has been observed to increase the spontaneous release of excitatory neurotransmitters like glutamate and aspartate while decreasing levels of the inhibitory neurotransmitter GABA[3][9][10].

Comparative Analysis with Other Tremorgenic Indole Alkaloids

This compound is part of a larger family of tremorgenic indole alkaloids. While they induce similar physiological responses, their potency and primary molecular targets can differ. The following table summarizes the key characteristics of this compound compared to other notable tremorgens.

AlkaloidPrimary Molecular Target(s)Effect on Neurotransmitter ReleaseTremorgenic Potency (Mouse, i.p.)Source Organism (Typical)
This compound BK Channel (Inhibitor)[7][9], GABA-A Receptor (Antagonist)[2][7]↑ Glutamate, ↑ Aspartate, ↓ GABA[3][9]TD₅₀: 0.92 mg/kg[5][11]Penicillium verruculosum, Aspergillus fumigatus[9][12]
Penitrem A BK Channel (Inhibitor), Neurotransmitter Release Modulator[10]↑ Glutamate, ↑ GABA, ↑ Aspartate[10]TD₅₀: 0.19 mg/kg[5][11]Penicillium crustosum[12][13]
Paxilline BK Channel (Inhibitor)[14]Enhances Acetylcholine release[14]Tremorgenic[14][15]Penicillium paxilli
Aflatrem Neurotransmitter Release Modulator[12][16]Affects amino acid neurotransmitter release[16]Tremorgenic (3 mg/kg induces tremors)[16]Aspergillus flavus[12]
Lolitrem B BK Channel (Inhibitor)[17]Not fully characterizedPotent Tremorgen[14]Epichloë festucae (in perennial ryegrass)[17]

Key Distinctions:

  • Potency: While both are potent tremorgens, studies in mice have shown Penitrem A to have a lower median tremorgenic dose (TD₅₀) than this compound, indicating higher potency[5][11]. However, in other species like sheep, this compound has been reported to be more potent than penitrem A[13].

  • Mechanism: this compound, Penitrem A, Paxilline, and Lolitrem B are all potent inhibitors of BK channels[7][10][14][17]. However, their effects on neurotransmitter systems vary. For instance, this compound decreases GABA levels, whereas Penitrem A has been shown to increase the spontaneous release of GABA[9][10].

  • Structural Class: this compound and its direct biosynthetic precursor, fumitremorgin B, are notable for their unique eight-membered endoperoxide ring structure[1]. Other indole diterpene tremorgens like penitrem, aflatrem, and lolitrem B belong to the paspaline-type structural class[14][18].

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and experimental processes is crucial for understanding the differentiation of these compounds.

Figure 1. Simplified signaling pathway for this compound-induced neurotoxicity.

cluster_invivo In Vivo Analysis cluster_invitro In Vitro Mechanism Validation start Start: Hypothesis Formulation A1 Select Animal Model (e.g., C57BL/6 Mice) start->A1 B1 Prepare Cell Line Expressing Target Ion Channel (e.g., BK) start->B1 A2 Prepare Alkaloid Solutions (this compound vs. Control) A1->A2 A3 Administer Compound (e.g., Intraperitoneal Injection) A2->A3 A4 Observe and Score Tremor Severity (e.g., 0-4 Scale) A3->A4 A5 Data Analysis: Calculate Median Tremorgenic Dose (TD₅₀) A4->A5 end Conclusion: Differentiated Effects A5->end B2 Electrophysiology Recording (e.g., Patch-Clamp) B1->B2 B3 Apply Alkaloid at Various Concentrations B2->B3 B4 Measure Channel Current Inhibition B3->B4 B5 Data Analysis: Generate Dose-Response Curve and Calculate IC₅₀ B4->B5 B5->end

Figure 2. General experimental workflow for comparing tremorgenic alkaloids.

Experimental Protocols

Detailed and reproducible protocols are essential for comparative studies. Below are methodologies for key experiments cited in the differentiation of these alkaloids.

This protocol is adapted from neurobehavioral studies on tremorgenic mycotoxins[5][11].

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are housed under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) and acclimatized for at least one week before experimentation.

  • Compound Preparation: this compound and other test alkaloids are dissolved in a suitable vehicle (e.g., propylene glycol or DMSO, further diluted in saline). A range of doses is prepared to determine the median tremorgenic dose (TD₅₀).

  • Administration: Animals are weighed and administered a single dose of the test compound or vehicle control via intraperitoneal (i.p.) injection.

  • Observation and Scoring: Following injection, mice are placed in individual observation cages. They are observed continuously for the first 30 minutes and then at regular intervals for up to 4 hours. Tremor severity is rated using a standardized scale:

    • 0: No observable tremor.

    • 1: Mild, fine tremor, often noticeable only upon handling.

    • 2: Moderate, intermittent tremor observable at rest.

    • 3: Severe, sustained tremor accompanied by ataxia.

    • 4: Severe tremor with convulsions and loss of righting reflex.

  • Data Analysis: The number of animals exhibiting a score of 2 or higher at each dose level is recorded. The TD₅₀, the dose at which 50% of the animals exhibit a tremor score of ≥2, is calculated using a method such as the Probit analysis.

This protocol describes a general method for assessing BK channel activity using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or patch-clamp in mammalian cells[19].

  • Expression System:

    • Xenopus Oocytes: Oocytes are injected with cRNA encoding the human BK channel α-subunit (and any auxiliary subunits like β or γ, if required).

    • Mammalian Cells: A cell line (e.g., HEK293T) is transiently transfected with plasmids encoding the BK channel subunits.

  • Electrophysiology:

    • Solutions: The extracellular (bath) solution typically contains (in mM): 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.4. The intracellular (pipette) solution contains (in mM): 115 KCl, 10 HEPES, 10 EGTA, with a defined free Ca²⁺ concentration, pH 7.2.

    • Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The membrane potential is held at a negative potential (e.g., -80 mV), and currents are elicited by stepping to a series of depolarizing voltages (e.g., from -60 mV to +80 mV).

  • Compound Application: A baseline recording of BK currents is established. This compound or another test alkaloid is then perfused into the bath at increasing concentrations. The effect of each concentration is measured until a steady-state inhibition is reached.

  • Data Analysis: The peak current amplitude at a specific depolarizing voltage (e.g., +60 mV) is measured before and after drug application. The percentage of inhibition is calculated for each concentration. A dose-response curve is generated by plotting percent inhibition against the logarithm of the concentration, and the data are fitted with the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion

This compound is a potent tremorgenic mycotoxin that is mechanistically distinguished by its dual action as a potent inhibitor of BK channels and an antagonist of GABA-A receptors[2][7][9]. While it shares the property of BK channel inhibition with other indole alkaloids like penitrem A, paxilline, and lolitrem B, subtle differences in their modulation of neurotransmitter systems and in vivo potency allow for their experimental differentiation[10][13]. A multi-faceted approach combining in vivo behavioral assays with in vitro mechanistic studies, such as those outlined in this guide, is critical for accurately characterizing the unique pharmacological profile of this compound relative to other members of this important class of neurotoxic alkaloids.

References

A Comparative Genomic Guide to Verruculogen-Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genomic features of fungal strains known to produce Verruculogen, a neurotoxic mycotoxin. The following sections detail the genomic characteristics, the this compound biosynthesis gene cluster, and the regulatory pathways governing its production, supported by experimental data and detailed methodologies.

Comparative Genomic Analysis

The production of this compound has been identified in several fungal species, most notably within the genera Aspergillus and Penicillium. This section compares the genomic features of representative this compound-producing strains.

Data Presentation

The table below summarizes key quantitative data from the whole-genome sequencing of selected this compound-producing fungal strains.

Fungal StrainGenome Size (Mb)Number of Predicted GenesThis compound Biosynthesis Gene Cluster Size (kb)Number of Genes in Cluster
Aspergillus fumigatus Af29329.4[1][2]9,926[1]~258[3]
Neosartorya fischeri NRRL 18132.610,407~258[3]
Penicillium verruculosum TS63-937.35[4]11,447[4]Not explicitly definedNot explicitly defined
Penicillium polonicum IBT 4502~33~11,000~207

The this compound Biosynthesis Gene Cluster

This compound is synthesized via a complex metabolic pathway encoded by a dedicated biosynthetic gene cluster (BGC). The core of this pathway is conserved across different producing species, though variations in gene content and organization can occur.

The biosynthesis of this compound begins with the condensation of L-tryptophan and L-proline to form brevianamide F, a reaction catalyzed by a non-ribosomal peptide synthetase (NRPS).[3] Subsequent enzymatic steps, including prenylation, oxidation, and cyclization, lead to the formation of fumitremorgin B, the direct precursor of this compound. The final step involves the formation of an endoperoxide bridge to yield this compound.[3]

Comparative Architecture of the this compound BGC

In Aspergillus fumigatus and its close relative Neosartorya fischeri, the this compound (fumitremorgin) BGC is well-characterized and consists of eight genes.[3] In Penicillium polonicum, a homologous cluster responsible for the production of the related compound verrucosidin has been identified and contains seven genes.[5]

Regulatory Signaling Pathways

The expression of the this compound biosynthesis gene cluster is tightly regulated by complex signaling networks that respond to various environmental cues.

The Velvet Complex

A key global regulatory system in fungi is the Velvet complex, which consists of the proteins VeA, VelB, and the master regulator of secondary metabolism, LaeA.[6][7] In Aspergillus fumigatus, the Velvet complex has been shown to regulate the expression of the fumitremorgin/verruculogen gene cluster.[6][8] This regulation is often light-dependent and can be influenced by temperature, with LaeA being essential for the expression of many secondary metabolite clusters.[6][9]

Other Transcriptional Regulators

Beyond the Velvet complex, other transcription factors have been implicated in the regulation of the fumitremorgin BGC in A. fumigatus. These include Skn7 and RofA, which have been predicted to regulate the cluster.[10]

Light Light Velvet_Complex Velvet Complex (VeA, VelB, LaeA) Light->Velvet_Complex regulates Temperature Temperature Temperature->Velvet_Complex regulates Nutrient_Status Nutrient Status Nutrient_Status->Velvet_Complex influences Other_TFs Other TFs (Skn7, RofA) Nutrient_Status->Other_TFs influences ftm_cluster fumitremorgin/ This compound BGC Velvet_Complex->ftm_cluster activates Other_TFs->ftm_cluster activates This compound This compound ftm_cluster->this compound produces

Regulatory network for this compound biosynthesis.

Experimental Protocols

This section outlines the key experimental methodologies employed in the comparative genomics of this compound-producing fungi.

Fungal Strain and Culture Conditions

Fungal strains are typically grown on appropriate solid or liquid media, such as Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) medium, to obtain sufficient mycelial mass for DNA and RNA extraction. Incubation conditions (temperature, light) are controlled to mimic environments conducive to this compound production.

Genome Sequencing and Assembly
  • DNA Extraction: High-molecular-weight genomic DNA is extracted from fungal mycelia using commercially available kits or standard protocols involving cell lysis and DNA precipitation.

  • Library Preparation: The extracted DNA is fragmented, and sequencing libraries are prepared according to the protocols of the chosen sequencing platform (e.g., Illumina, PacBio).

  • Sequencing: High-throughput sequencing is performed to generate raw sequencing reads.

  • Genome Assembly: The raw reads are quality-filtered and assembled de novo using assemblers such as SPAdes or Canu. The quality of the assembly is assessed using metrics like N50 and BUSCO scores.

Gene Prediction and Annotation
  • Gene Prediction: Protein-coding genes are predicted from the assembled genome using software like AUGUSTUS or GeneMark-ES, often trained with data from closely related fungal species.

  • Functional Annotation: The predicted genes are functionally annotated by comparing their sequences against public databases such as NCBI's non-redundant (nr) protein database, Gene Ontology (GO), and KEGG.

  • Biosynthetic Gene Cluster Identification: BGCs are identified using specialized software like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell).

Comparative Genomic Analysis Workflow

Start Fungal Strains DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction Sequencing Whole-Genome Sequencing DNA_Extraction->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Gene Prediction & Annotation Assembly->Annotation BGC_Analysis BGC Analysis (antiSMASH) Annotation->BGC_Analysis Comparative_Analysis Comparative Genomics Annotation->Comparative_Analysis Results Comparison of Genomes & BGCs BGC_Analysis->Results Phylogeny Phylogenetic Analysis Comparative_Analysis->Phylogeny Phylogeny->Results

Workflow for fungal comparative genomics.

  • Ortholog Identification: Orthologous gene groups across the compared genomes are identified using tools like OrthoFinder.

  • Synteny Analysis: The conservation of gene order (synteny) between genomes is visualized using tools like MCScanX to identify large-scale genomic rearrangements.

  • Phylogenetic Analysis: Phylogenetic trees are constructed based on conserved single-copy orthologs to infer the evolutionary relationships between the fungal strains.

  • Gene Family Evolution: The expansion and contraction of gene families are analyzed to identify gene families that may be associated with specific traits, such as this compound production.

This guide provides a foundational understanding of the comparative genomics of this compound-producing fungi. Further research into the specific regulatory mechanisms and the diversity of the this compound BGC across a wider range of fungal species will be crucial for a comprehensive understanding of its production and for potential applications in drug development and biotechnology.

References

Assessing the Species Selectivity of Verruculogen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the species selectivity of Verruculogen, a potent mycotoxin inhibitor of the large-conductance Ca2+-activated K+ (BK) channel. By objectively comparing its performance with alternative BK channel modulators and presenting supporting experimental data, this document serves as a valuable resource for researchers in pharmacology and drug development.

Executive Summary

This compound is a tremorgenic indole alkaloid mycotoxin produced by species of Aspergillus and Penicillium. Its primary mechanism of action involves the potent inhibition of BK channels, which are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1][2] This guide consolidates available data on the potency of this compound across different species and compares it with other well-known BK channel blockers. The evidence suggests that this compound exhibits limited species selectivity, a characteristic attributed to the highly conserved nature of its binding site on the BK channel alpha subunit across diverse organisms.[1][2]

Comparative Analysis of BK Channel Inhibitors

The following table summarizes the inhibitory potency (IC50) of this compound and other common BK channel blockers across various species. It is important to note that these values are compiled from different studies and experimental conditions may vary.

CompoundSpeciesTissue/Cell TypeIC50Reference
This compound Drosophila melanogasterCHO cells expressing Dm Slo channelsLow nM range[1][2]
Mammals (general)Vascular smooth muscleLow nM to sub-nM range[3]
Paxilline MouseBK channels~10 nM (at Po ~0.1)[3]
Penitrem A Drosophila melanogasterCHO cells expressing Dm Slo channels~10 nM[1]
Iberiotoxin Not specifiedBK channelsPotent blocker[4]

Key Observations:

  • This compound demonstrates high potency in the low nanomolar to sub-nanomolar range in both insects and mammals, supporting the assertion of its limited species selectivity.[1][2][3]

  • The binding site for this compound and related compounds like paxilline is located in a highly conserved region of the BK channel's pore-forming alpha subunit, explaining the broad activity across different species.[1]

  • Paxilline, another indole diterpene mycotoxin, also exhibits potent inhibition of BK channels and its affinity is dependent on the channel's open probability.[3]

Mechanism of Action and Signaling Pathway

This compound acts as a pore blocker of the BK channel.[2] By inhibiting BK channels, it prevents the efflux of potassium ions, which leads to membrane depolarization. This disruption of normal ion flow can result in increased neuronal excitability and smooth muscle contraction, leading to the tremorgenic effects observed in animals.[1]

Below is a diagram illustrating the general signaling pathway involving BK channels and the inhibitory action of this compound.

BK_Channel_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular VDCC Voltage-Gated Ca2+ Channel Ca_ion Ca2+ VDCC->Ca_ion influx BK_channel BK Channel (αβ subunits) K_ion_out K+ BK_channel->K_ion_out efflux PLC PLC IP3 IP3 PLC->IP3 produces GPCR GPCR GPCR->PLC activates Agonist Agonist Agonist->GPCR binds Ca_ion->BK_channel activates ER Endoplasmic Reticulum IP3->ER acts on ER->Ca_ion releases Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization leads to Depolarization Membrane Depolarization Depolarization->VDCC opens This compound This compound This compound->BK_channel inhibits

Caption: Signaling pathway of BK channel activation and inhibition by this compound.

Experimental Protocols

The following is a generalized protocol for assessing the inhibitory effect of this compound on BK channels using the whole-cell patch-clamp technique.

Objective: To determine the IC50 of this compound for BK channels expressed in a suitable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Cell line stably or transiently expressing the BK channel of interest.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and appropriate free Ca2+ concentration (buffered with CaCl2) (pH 7.2 with KOH).

  • This compound stock solution (in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Methodology:

  • Cell Preparation: Plate cells expressing the target BK channels onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage-Clamp Protocol: Hold the cell at a negative holding potential (e.g., -80 mV). Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit BK channel currents.

  • Data Acquisition: Record the resulting potassium currents.

  • Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound. Allow sufficient time for the drug to equilibrate.

  • Post-Drug Recording: Repeat the voltage-clamp protocol at each this compound concentration.

  • Data Analysis: Measure the peak current amplitude at a specific depolarizing voltage step in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Caption: Experimental workflow for assessing this compound's inhibitory effect.

Conclusion

The available data strongly indicate that this compound is a high-potency inhibitor of BK channels with limited species selectivity. This broad activity spectrum is a direct consequence of the highly conserved nature of its binding site. For researchers investigating the physiological roles of BK channels, this compound serves as a valuable pharmacological tool. However, its lack of species selectivity should be a key consideration in the design and interpretation of in vivo studies. Further research with direct comparative studies on a wider range of species would be beneficial to fully quantify the subtle differences in its potency that may exist.

References

Verruculogen's Ripple Effect: A Comparative Guide to its Interactions with Fungal Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Verruculogen, a potent tremorgenic mycotoxin produced by various Penicillium and Aspergillus species, poses a significant threat to animal and human health. Its neurotoxic effects are well-documented, but in nature, it rarely acts alone. Fungi produce a complex cocktail of secondary metabolites, leading to a web of interactions that can amplify or mitigate toxicity. This guide provides a comparative analysis of this compound's interplay with other fungal secondary metabolites, offering insights into their combined effects, mechanisms of action, and the experimental approaches used to study these interactions.

At a Glance: Comparative Toxicity of Tremorgenic Mycotoxins

Understanding the individual potency of these neurotoxins is the first step in appreciating the potential consequences of their combined presence. The following table summarizes the median tremorgenic doses (TD50) of this compound and its frequently co-occurring counterpart, penitrem A, in a murine model.

MycotoxinMedian Tremorgenic Dose (TD50) in Mice (mg/kg, intraperitoneal)Primary Fungal Producers
This compound 0.92[1][2]Penicillium and Aspergillus species
Penitrem A 0.19[1][2]Penicillium crustosum

Delving Deeper: Genotoxicity of this compound and Related Mycotoxins

Beyond acute neurotoxicity, the genotoxic potential of these mycotoxins is a critical consideration for long-term health risks. The table below outlines the genotoxicity of this compound and other tremorgenic mycotoxins as determined by in vitro assays.

MycotoxinSalmonella/Mammalian-Microsome Assay ResultSingle-Cell Gel Electrophoresis (Comet) Assay in Human Lymphocytes Result
This compound Positive[3]-
Fumitremorgin B -DNA damage observed[3]
Paxilline -DNA damage observed[3]
Penitrem A Negative[3]-
Verrucosidin Positive[3]DNA damage observed[3]

The Domino Effect: Mechanisms of Action and Potential Interactions

This compound and its counterparts exert their neurotoxic effects by disrupting neurotransmission. Their primary targets are GABA (gamma-aminobutyric acid) receptors and large-conductance calcium-activated potassium (BK) channels.[4][5]

Shared Mechanisms, Amplified Effects?

Given that this compound, penitrem A, and paxilline all interfere with GABAergic neurotransmission and/or modulate BK channels, their co-occurrence could lead to synergistic or additive neurotoxic effects.[4][5] While direct quantitative data on the synergistic interactions of this compound with these specific mycotoxins is limited in the available literature, the shared mechanisms of action strongly suggest a potential for amplified toxicity. For instance, the simultaneous inhibition of BK channels by both this compound and paxilline could lead to a more pronounced disruption of neuronal firing patterns than either toxin alone.

The co-occurrence of this compound and fumitremorgin B in fungal cultures is well-established, and it is hypothesized that they share a common biosynthetic pathway.[6][7][8][9] This close biochemical relationship further suggests that their toxicological profiles may be intertwined, although specific interaction studies are needed to confirm this.

Unraveling the Interactions: Experimental Methodologies

Studying the combined effects of mycotoxins requires specific experimental designs and analytical methods. Below are detailed protocols for key experiments cited in the literature and relevant to investigating the interactions of this compound.

Experimental Protocol 1: In Vivo Tremorgenicity Assay

Objective: To determine the tremorgenic potency of a mycotoxin or a combination of mycotoxins in a mammalian model.

Methodology:

  • Animal Model: Male mice are commonly used.

  • Mycotoxin Administration: Mycotoxins are dissolved in a suitable vehicle (e.g., propylene glycol) and administered via intraperitoneal injection.

  • Dose-Response Assessment: A range of doses for each mycotoxin and their combinations are tested to determine the median tremorgenic dose (TD50), which is the dose that produces tremors in 50% of the test animals.

  • Observation: Animals are observed for the onset, duration, and severity of tremors over a specified period.

  • Data Analysis: Probit analysis or other appropriate statistical methods are used to calculate the TD50 values. For combinations, isobolographic analysis can be employed to determine if the interaction is synergistic, additive, or antagonistic.[10][11][12][13]

Experimental Protocol 2: In Vitro Genotoxicity Assessment (Ames Test)

Objective: To evaluate the mutagenic potential of a mycotoxin.

Methodology:

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Metabolic Activation: The assay is performed with and without a mammalian microsomal enzyme fraction (S9) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the mycotoxin.

  • Reversion Assay: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.

  • Interpretation: A significant increase in the number of revertant colonies compared to the control indicates a positive mutagenic response.

Experimental Protocol 3: In Vitro Neurotoxicity Assay on Neuronal Cells

Objective: To assess the cytotoxic and neurotoxic effects of mycotoxins on cultured neuronal cells.

Methodology:

  • Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured under standard conditions.[14]

  • Mycotoxin Exposure: Cells are treated with various concentrations of individual mycotoxins and their combinations for a defined period.

  • Cytotoxicity Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • Neurotoxicity Assessment: Specific neuronal functions can be evaluated, such as neurite outgrowth, synapse formation, and neurotransmitter release.[15][16]

  • Data Analysis: Dose-response curves are generated to determine IC50 values (the concentration that inhibits 50% of a biological function). For combinations, models like the Chou-Talalay method can be used to calculate a combination index (CI) to quantify the nature of the interaction (synergism, additivity, or antagonism).[10][11][12]

Visualizing the Pathways and Processes

To better understand the complex relationships and experimental procedures discussed, the following diagrams have been generated using the DOT language.

This compound's Mechanism of Action This compound This compound BK_Channel BK Channel This compound->BK_Channel Inhibits GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Modulates Neuronal_Excitability Increased Neuronal Excitability BK_Channel->Neuronal_Excitability Neurotransmitter_Release Altered Neurotransmitter Release GABA_A_Receptor->Neurotransmitter_Release Tremors Tremors Neuronal_Excitability->Tremors Neurotransmitter_Release->Tremors

Caption: this compound's neurotoxic mechanism of action.

Experimental Workflow for Mycotoxin Interaction cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Interaction Analysis Cell Culture Cell Culture Mycotoxin Exposure Mycotoxin Exposure Cell Culture->Mycotoxin Exposure Cytotoxicity Assay Cytotoxicity Assay Mycotoxin Exposure->Cytotoxicity Assay Data Analysis Data Analysis Cytotoxicity Assay->Data Analysis Isobologram Isobologram Analysis Data Analysis->Isobologram Combination_Index Combination Index Data Analysis->Combination_Index Animal Model Animal Model Mycotoxin Administration Mycotoxin Administration Animal Model->Mycotoxin Administration Behavioral Observation Behavioral Observation Mycotoxin Administration->Behavioral Observation Statistical Analysis Statistical Analysis Behavioral Observation->Statistical Analysis Statistical Analysis->Isobologram Statistical Analysis->Combination_Index Interaction_Conclusion Interaction_Conclusion Isobologram->Interaction_Conclusion Synergism, Additivity, or Antagonism Combination_Index->Interaction_Conclusion Synergism, Additivity, or Antagonism

Caption: Workflow for assessing mycotoxin interactions.

Logical Relationship of Co-occurring Tremorgenic Mycotoxins This compound This compound Fumitremorgin_B Fumitremorgin B This compound->Fumitremorgin_B Co-occurs & Shares Biosynthetic Pathway Precursors Shared_Target Shared Molecular Targets (e.g., BK Channels, GABA Receptors) This compound->Shared_Target Penitrem_A Penitrem A Penitrem_A->Shared_Target Paxilline Paxilline Paxilline->Shared_Target Potential_Interaction Potential for Synergistic or Additive Effects Shared_Target->Potential_Interaction

Caption: Potential interactions of co-occurring mycotoxins.

References

Quantitative comparison of the tremorgenic potency of mycotoxins.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the tremorgenic potency of various mycotoxins, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of experimental workflows and signaling pathways to facilitate a comprehensive understanding of mycotoxin-induced neurotoxicity.

Quantitative Comparison of Tremorgenic Potency

The tremorgenic potency of mycotoxins varies significantly depending on the specific toxin, the animal model used, and the route of administration. The following table summarizes the available quantitative data from various studies. Potency is primarily presented as the effective dose required to induce tremors.

MycotoxinAnimal ModelRoute of AdministrationTremorgenic DoseObservations
Penitrem A MouseIntraperitoneal (IP)1 mg/kgCauses severe and sustained tremors[1].
SheepIntravenous (IV)20 µg/kgInduces tremorgenic effects[1].
Lolitrem B MouseIntraperitoneal (IP)0.5 - 8.0 mg/kgInduces severe and prolonged tremors[1].
SheepIntravenous (IV)70 µg/kgTremors observed after 15 minutes, lasting for 12 hours[1].
Aflatrem MouseIntraperitoneal (IP)1 mg/kg (dose range 0.5 - 4.0 mg/kg)Causes short-duration tremors[1].
Paxilline MouseNot SpecifiedLD50 of 150 mg/kg body weightInduces tremors that sustain for several hours; less toxic than other tremorgens[1].
Janthitrem A MouseNot Specified4 mg/kgTremors last for 8 hours and are more intense than Janthitrem B[1].
Janthitrem B MouseNot Specified6 mg/kgTremors last for 6 hours; also causes uncoordination and hypersensitivity[1].
Paspalitrem A MouseNot Specified14 mg/kgInduces short-duration tremors[1].
Paspalitrem C MouseNot Specified14 mg/kgInduces short-duration tremors[1].
Verruculogen MouseIntraperitoneal (IP)LD50 of 2.4 mg/kgProduces severe tremors[2].
MouseOralLD50 of 126.7 mg/kgProduces severe tremors[2].

Experimental Protocols

The assessment of tremorgenic potency in animal models, typically mice, involves the administration of the mycotoxin followed by careful observation and quantification of the resulting tremors.

Mycotoxin Administration
  • Preparation of Mycotoxin Solutions: Mycotoxins are typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or propylene glycol, to the desired concentration. The final concentration of the solvent should be kept low to avoid any confounding effects.

  • Route of Administration: The most common routes of administration for assessing tremorgenicity are intraperitoneal (IP) and intravenous (IV) injection. Oral administration can also be used to mimic natural exposure routes. The volume of the injection is typically adjusted based on the body weight of the animal.

Assessment of Tremor

Two primary methods are employed for the assessment of mycotoxin-induced tremors: observational scoring using a visual rating scale and instrumental quantification.

1. Visual Rating Scale for Tremor Assessment

A widely used method for scoring the severity of tremors is the visual rating scale developed by Gallagher and Hawkes.[1] This scale provides a semi-quantitative measure of tremor intensity based on observational criteria.

Example of a 0-5 Visual Tremor Rating Scale: [3]

  • 0: No tremor, normal animal behavior.

  • 1: No resting tremor. A short-duration, low-intensity, single-burst, whole-body tremor is elicited by handling or exercise.

  • 2: No resting tremor. Moderate whole-body tremors are observed with handling.

  • 3: Spontaneous, low-intensity resting tremor. Moderate to severe tremors are elicited by handling.

  • 4: Pronounced resting tremor. Convulsive tremors are observed with handling.

  • 5: Severe, spontaneous, and continuous tremors, often accompanied by convulsive episodes.

2. Instrumental Quantification of Tremor

For a more objective and detailed analysis of tremors, instrumental methods are employed. These techniques can measure the frequency and amplitude of the tremors.

  • Accelerometry: An accelerometer is attached to the animal to detect and record vibrations caused by tremors. This method provides data on the frequency and intensity of the tremors.

  • Force-Plate Actimetry: The animal is placed on a force-plate actimeter that measures the forces exerted by its movements. This allows for the quantification of tremor frequency and magnitude through spectral analysis of the force data.

Signaling Pathways and Experimental Workflows

The tremorgenic effects of many mycotoxins are mediated through their interaction with specific ion channels and neurotransmitter systems in the central nervous system.

Signaling Pathway of Tremorgenic Mycotoxins

Many tremorgenic mycotoxins, particularly those belonging to the indole-diterpene class, are potent inhibitors of large-conductance Ca2+-activated K+ (BK) channels. Inhibition of these channels leads to neuronal hyperexcitability. Furthermore, these mycotoxins can modulate the release of key neurotransmitters, namely GABA (an inhibitory neurotransmitter) and glutamate (an excitatory neurotransmitter). The disruption of the delicate balance between inhibitory and excitatory signals is a key factor in the manifestation of tremors.

Signaling_Pathway_of_Tremorgenic_Mycotoxins Mycotoxin Tremorgenic Mycotoxin (e.g., Penitrem A, Paxilline) BK_Channel Large-Conductance Ca2+- activated K+ (BK) Channel Mycotoxin->BK_Channel Inhibits GABA_Release Decreased GABA Release (Inhibitory) Mycotoxin->GABA_Release Glutamate_Release Increased Glutamate Release (Excitatory) Mycotoxin->Glutamate_Release Neuron Neuron BK_Channel->Neuron Modulates Excitability Hyperexcitability Neuronal Hyperexcitability GABA_Release->Hyperexcitability Leads to Glutamate_Release->Hyperexcitability Leads to Tremor Tremor Hyperexcitability->Tremor Results in

Caption: Signaling pathway of tremorgenic mycotoxins.

Experimental Workflow for Assessing Tremorgenic Potency

The following diagram illustrates a typical experimental workflow for the quantitative comparison of the tremorgenic potency of mycotoxins.

Experimental_Workflow start Start prep Mycotoxin Solution Preparation start->prep admin Animal Model Selection & Mycotoxin Administration (e.g., Mouse, IP injection) prep->admin observe Observation Period admin->observe assess Tremor Assessment observe->assess visual Visual Rating Scale assess->visual Qualitative instrumental Instrumental Quantification (Accelerometry / Force-Plate) assess->instrumental Quantitative data Data Collection & Analysis visual->data instrumental->data compare Potency Comparison (e.g., ED50 calculation) data->compare end End compare->end

References

Safety Operating Guide

Navigating the Safe Disposal of Verruculogen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Verruculogen, a potent tremorgenic mycotoxin, demands meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment.[1][2][3] Due to its significant toxicity if ingested, inhaled, or in contact with skin, the primary and universally recommended method for the disposal of this compound and contaminated materials is through a certified hazardous waste management service.[4]

Emergency Contact Information: In case of accidental exposure, immediately contact your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency medical services. For immediate poison control advice, contact the national poison control hotline.

Hazard Summary for this compound

This compound is classified as a highly toxic substance.[4] It is a mycotoxin produced by certain species of Aspergillus and Penicillium.[1][2] Its complex chemical structure includes a unique eight-membered endoperoxide ring, contributing to its reactivity and biological activity.[1]

Hazard ClassificationGHS CodesSignal Word
Acute Toxicity, OralH301Danger
Acute Toxicity, DermalH311Danger
Acute Toxicity, InhalationH331Danger

This table summarizes the primary hazard classifications for this compound based on the Globally Harmonized System (GHS).[4]

Primary Disposal Pathway: Hazardous Waste Collection

There are no widely documented and validated chemical inactivation or degradation protocols for this compound that are suitable for a standard laboratory setting. The chemical stability of mycotoxins, coupled with the high toxicity of this compound, makes attempts at chemical neutralization risky without specialized equipment and proven methodologies. Therefore, all this compound waste, including pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.

Step-by-Step Waste Handling and Collection Protocol:

  • Designated Waste Containers:

    • Use separate, clearly labeled, and leak-proof containers for each type of this compound waste:

      • Solid Waste: Contaminated personal protective equipment (PPE), absorbent materials, plasticware, and glassware.

      • Liquid Waste: Solutions containing this compound. Ensure the container is chemically compatible with the solvent used.

      • Sharps Waste: Needles, scalpels, and other contaminated sharps must be placed in a designated sharps container.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and "Toxic" pictograms.

    • The label must clearly state "this compound Waste" and list all other chemical constituents and their approximate concentrations.

  • Storage:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure containers are kept closed except when adding waste.

    • Utilize secondary containment to prevent spills.

  • Disposal Request:

    • Once a waste container is full, or before it exceeds your institution's storage time limit, submit a hazardous waste pickup request to your EHS office.[5][6][7]

Decontamination of Surfaces and Equipment

For routine cleaning of surfaces and non-disposable equipment where this compound has been handled:

  • Initial Cleaning:

    • Carefully wipe surfaces with a detergent solution to physically remove the contaminant.

  • Solvent Rinse:

    • Follow with a solvent in which this compound is soluble (e.g., methanol, DMSO, ethanol) to remove any remaining traces.

  • Waste Collection:

    • All cleaning materials (wipes, absorbent pads) must be disposed of as solid hazardous waste.

    • The collected solvent rinsate must be disposed of as liquid hazardous waste.

Note on Empty Containers: For containers that held pure this compound, the first rinse must be collected and disposed of as hazardous waste. For containers of highly toxic chemicals, it is often recommended that the first three rinses be collected as hazardous waste.[6]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for managing this compound from receipt to final disposal.

Verruculogen_Disposal_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway start Receive this compound ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe fume_hood Work in a certified Chemical Fume Hood ppe->fume_hood weighing Weighing and Solution Preparation fume_hood->weighing experiment Experimental Use weighing->experiment solid_waste Solid Waste (PPE, tubes, tips) experiment->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) experiment->liquid_waste sharps_waste Sharps Waste (Needles, blades) experiment->sharps_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Schedule EHS Hazardous Waste Pickup storage->pickup

Caption: Workflow for the safe handling and disposal of this compound.

This procedural guidance is designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risk and ensuring compliance with safety regulations. Always consult your institution's specific guidelines for hazardous waste management.

References

Safeguarding Your Research: A Guide to Handling Verruculogen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Verruculogen, a potent tremorgenic mycotoxin, presents significant health risks that necessitate stringent safety protocols in a laboratory setting.[1][2][3] This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Toxicity

This compound is classified as acutely toxic and poses a danger if swallowed, inhaled, or in contact with skin. It is a neurotoxin that affects the central nervous system, potentially inducing tremors, paralysis, and seizures.[1]

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralToxic if swallowedH301
Acute Toxicity, DermalToxic in contact with skinH311
Acute Toxicity, InhalationToxic if inhaledH331
Toxicity Data
Acute Effects Affects central nervous system activity, inducing neurologic symptoms including mental confusion, paralysis, tremors, seizures, and death.[1]
Exposure Routes Oral, dermal, inhalation, and parenteral.[1]
Carcinogenicity No indication of carcinogenicity to humans (not listed by IARC).[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table outlines the mandatory PPE for handling this mycotoxin.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are recommended.[4] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[5]
Body Protection Laboratory coat or disposable gownA lab coat is the minimum requirement.[6][7] For procedures with a higher risk of contamination, a disposable gown is recommended.
Eye and Face Protection Safety glasses with side shields or gogglesEssential to protect against splashes.[4][8] A face shield should be used when there is a significant risk of splashing.[4]
Respiratory Protection NIOSH-approved respiratorRequired when handling this compound powder or when there is a potential for aerosol generation.[6][8] Work should be conducted in a certified chemical fume hood or biological safety cabinet.[6]

Experimental Protocols: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is paramount when working with this compound. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area within the laboratory, clearly marked with warning signs.

  • Fume Hood/BSC: Ensure that the chemical fume hood or biological safety cabinet (BSC) is certified and functioning correctly before commencing any work.[6]

  • Gather Materials: Assemble all necessary equipment, including PPE, spill kits, and waste containers, within the containment area.

Handling:

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: If working with powdered this compound, weigh it within the fume hood or BSC to prevent inhalation of airborne particles.[6]

  • Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • Avoid Contamination: Use dedicated labware for this compound experiments. Do not eat, drink, or smoke in the laboratory.

Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment with an appropriate inactivating agent. A freshly prepared 10% bleach solution followed by a 70% ethanol rinse is a common practice for mycotoxin decontamination.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination, disposing of single-use items in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Designate and Mark Handling Area Prep2 Certify and Prepare Fume Hood/BSC Prep1->Prep2 Prep3 Assemble All Materials Prep2->Prep3 Hand1 Don Appropriate PPE Prep3->Hand1 Hand2 Conduct All Work in Fume Hood/BSC Hand1->Hand2 Hand3 Handle with Care to Avoid Aerosols/Spills Hand2->Hand3 Post1 Decontaminate Surfaces and Equipment Hand3->Post1 Post2 Properly Dispose of Waste Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Post4 Thoroughly Wash Hands Post3->Post4

Caption: Workflow for the safe handling of this compound.

Disposal Plan for this compound Waste

Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure. All materials that have come into contact with this compound are considered hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.

Deactivation and Disposal:

  • Autoclaving: For some mycotoxins, autoclaving can be an effective method of inactivation.[6] However, the efficacy for this compound should be verified.

  • Incineration: The recommended method for the final disposal of this compound waste is high-temperature incineration by a licensed hazardous waste disposal company.[6]

Disposal_Plan cluster_waste_gen Waste Generation cluster_collection Collection cluster_disposal Final Disposal Solid Contaminated Solid Waste (Gloves, Gowns, etc.) Solid_Bin Labeled Hazardous Solid Waste Bin Solid->Solid_Bin Liquid Contaminated Liquid Waste (Solutions, Solvents) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Sharps Container Sharps->Sharps_Container Incineration High-Temperature Incineration (Licensed Facility) Solid_Bin->Incineration Liquid_Container->Incineration Sharps_Container->Incineration

Caption: Proper disposal plan for this compound waste.

By implementing these safety measures and operational plans, research institutions can ensure a secure environment for handling this compound, thereby protecting their personnel and advancing their scientific endeavors without compromising safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verruculogen
Reactant of Route 2
Verruculogen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.